molecular formula C9H6BrNO2S B1525127 7-Bromo-benzothiazole-2-carboxylic acid methyl ester CAS No. 1187928-61-5

7-Bromo-benzothiazole-2-carboxylic acid methyl ester

Cat. No.: B1525127
CAS No.: 1187928-61-5
M. Wt: 272.12 g/mol
InChI Key: USBXZUVLEVRRPG-UHFFFAOYSA-N
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Description

7-Bromo-benzothiazole-2-carboxylic acid methyl ester is a useful research compound. Its molecular formula is C9H6BrNO2S and its molecular weight is 272.12 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

methyl 7-bromo-1,3-benzothiazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO2S/c1-13-9(12)8-11-6-4-2-3-5(10)7(6)14-8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USBXZUVLEVRRPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC2=C(S1)C(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801270337
Record name Methyl 7-bromo-2-benzothiazolecarboxylate
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Molecular Weight

272.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187928-61-5
Record name Methyl 7-bromo-2-benzothiazolecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187928-61-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 7-bromo-2-benzothiazolecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801270337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

7-Bromo-benzothiazole-2-carboxylic acid methyl ester CAS 1187928-61-5

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 7-Bromo-benzothiazole-2-carboxylic acid methyl ester (CAS 1187928-61-5)

Abstract

This compound (CAS No. 1187928-61-5) is a halogenated heterocyclic compound built upon the benzothiazole scaffold. The benzothiazole nucleus is a "privileged" pharmacophore in medicinal chemistry, integral to numerous compounds with a wide spectrum of biological activities.[1][2][3] This guide provides a comprehensive technical overview of this specific molecule, including its chemical properties, a robust and logical synthetic strategy, and its potential applications as a key building block in drug discovery and development. The document is designed to equip researchers with the foundational knowledge required to effectively utilize this compound in their synthetic and medicinal chemistry programs.

Introduction: The Significance of the Benzothiazole Scaffold

The benzothiazole ring system, a fusion of benzene and a thiazole ring, is a cornerstone in the field of medicinal chemistry.[1][4] Its rigid, planar structure and electron-rich nature allow it to interact with a diverse array of biological targets, leading to a broad range of pharmacological effects.[2][3] Derivatives of benzothiazole are known to exhibit potent anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and neuroprotective properties, among others.[1][3][4]

The subject of this guide, this compound, is a strategically functionalized derivative. The bromine atom at the 7-position serves as a valuable synthetic handle for further molecular elaboration, for instance, through palladium-catalyzed cross-coupling reactions. The methyl ester at the 2-position provides a site for facile derivatization, such as amidation, to generate libraries of novel compounds for biological screening. This combination of functionalities makes it a highly versatile intermediate for the synthesis of complex target molecules in drug discovery campaigns.[5]

Physicochemical and Structural Properties

A precise understanding of the compound's properties is fundamental for its application in research and development.

Structural Information

Caption: Chemical structure of this compound.

Key Properties Table
PropertyValueReference / Source
CAS Number 1187928-61-5ChemScene
Molecular Formula C₉H₆BrNO₂S[6]
Molecular Weight 272.12 g/mol [6]
IUPAC Name methyl 7-bromo-1,3-benzothiazole-2-carboxylateN/A
Canonical SMILES COC(=O)C1=NC2=C(S1)C=CC=C2BrPubChem
InChI Key YLROJHVZAPQJDT-UHFFFAOYSA-NPubChem

Synthesis and Mechanistic Rationale

Proposed Synthetic Workflow

The logical synthetic route involves the cyclocondensation of 2-amino-6-bromothiophenol with dimethyl oxalate .

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction cluster_product Product SM1 2-Amino-6-bromothiophenol Condensation Cyclocondensation SM1->Condensation SM2 Dimethyl Oxalate SM2->Condensation Product 7-Bromo-benzothiazole- 2-carboxylic acid methyl ester Condensation->Product Reflux, Acid Catalyst (optional)

Caption: Proposed synthetic workflow for the target compound.

Detailed Experimental Protocol (Representative)

This protocol is a representative example based on established methodologies for analogous compounds. Researchers should perform their own optimization.

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-amino-6-bromothiophenol (1.0 eq) and a suitable high-boiling solvent such as ethanol or toluene.

  • Reagent Addition: Add dimethyl oxalate (1.1 to 1.5 eq) to the flask.

  • Reaction Conditions: Heat the mixture to reflux. The reaction can be monitored by Thin Layer Chromatography (TLC). While often uncatalyzed, the reaction can sometimes be facilitated by a catalytic amount of acid (e.g., p-toluenesulfonic acid).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution. If so, it can be collected by filtration.

  • Purification: If the product does not precipitate or requires further purification, the solvent is removed under reduced pressure. The resulting residue can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure this compound.

Mechanistic Insight

The formation of the benzothiazole ring proceeds via a two-step mechanism:

  • Amide Formation: The primary amino group (-NH₂) of the 2-aminothiophenol acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of dimethyl oxalate. This results in the displacement of a methoxide group and the formation of an intermediate amide.[8][9]

  • Intramolecular Cyclization: The thiol group (-SH) then performs an intramolecular nucleophilic attack on the second carbonyl carbon. This is followed by dehydration (loss of a water molecule) to form the stable, aromatic thiazole ring, completing the benzothiazole core.

Mechanism Reactants 2-Aminothiophenol + Dimethyl Oxalate Step1 Nucleophilic Attack (Amine on Carbonyl) Reactants->Step1 Intermediate Amide Intermediate Step1->Intermediate Step2 Intramolecular Cyclization (Thiol on Carbonyl) Intermediate->Step2 FinalProduct Benzothiazole Product Step2->FinalProduct Dehydration

Caption: Simplified reaction mechanism for benzothiazole formation.

Applications in Drug Discovery and Medicinal Chemistry

This compound is not an end-product drug but rather a valuable scaffold and intermediate for creating more complex molecules with therapeutic potential.[5] Its utility stems from the proven biological importance of the benzothiazole core and the synthetic versatility of its functional groups.

Role as a Core Building Block

This compound is an ideal starting point for generating compound libraries for high-throughput screening.

  • Amide Library Synthesis: The methyl ester at the C2 position can be readily converted into a carboxylic acid via hydrolysis, or directly into a wide range of amides by reacting it with various primary or secondary amines. This allows for the systematic exploration of the chemical space around this position, which is crucial for modulating potency, selectivity, and pharmacokinetic properties.

  • Cross-Coupling Reactions: The bromine atom at the C7 position is a key site for modification via palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, or Buchwald-Hartwig reactions. This enables the introduction of diverse aryl, heteroaryl, or alkyl groups, significantly increasing molecular complexity and allowing for fine-tuning of interactions with biological targets.

Potential Therapeutic Targets

Given the extensive research into benzothiazole derivatives, compounds synthesized from this intermediate could be investigated for activity against a number of validated targets:[1][2][3]

  • Kinase Inhibition: Many benzothiazole-containing molecules are potent inhibitors of various protein kinases involved in cancer cell signaling.

  • Antimicrobial Targets: The scaffold is present in compounds with antibacterial and antifungal activity, potentially through the inhibition of essential microbial enzymes.[10]

  • Neurodegenerative Disease Targets: Benzothiazole derivatives have been developed as imaging agents for amyloid-β plaques in Alzheimer's disease and as therapeutic agents with neuroprotective properties.

  • Metabolic Disease Targets: Certain derivatives have been explored as inhibitors of microsomal triglyceride transfer protein (MTP) for obesity or as aldose reductase inhibitors for diabetic complications.

Applications cluster_mods Chemical Modifications cluster_targets Potential Therapeutic Areas Core 7-Bromo-benzothiazole- 2-carboxylic acid methyl ester Amidation Amidation at C2 Core->Amidation Coupling Cross-Coupling at C7 Core->Coupling Oncology Oncology Amidation->Oncology Infection Infectious Disease Amidation->Infection Neuro Neurology Amidation->Neuro Metabolic Metabolic Disease Amidation->Metabolic Coupling->Oncology Coupling->Infection Coupling->Neuro Coupling->Metabolic

Caption: Potential drug discovery pathways utilizing the target compound.

Spectroscopic Characterization (Predicted)

Experimental data should be acquired to confirm the structure. However, the expected spectroscopic features are as follows:

  • ¹H NMR: The spectrum should show three distinct signals in the aromatic region (approx. 7.5-8.5 ppm), corresponding to the three protons on the benzene ring. The coupling patterns (doublets, triplets) will be indicative of their relative positions. A sharp singlet around 4.0 ppm would correspond to the methyl ester protons (-OCH₃).

  • ¹³C NMR: The spectrum will show 9 distinct carbon signals. The carbonyl carbon of the ester will be the most downfield signal (approx. 160-170 ppm). Signals for the aromatic carbons and the carbons of the thiazole ring will appear in the 110-155 ppm range. The methyl carbon of the ester will be a sharp signal around 53 ppm.

  • Mass Spectrometry (MS): The mass spectrum (e.g., ESI+) would show a prominent molecular ion peak [M+H]⁺ at m/z 272/274, with a characteristic isotopic pattern (approx. 1:1 ratio) due to the presence of one bromine atom (⁷⁹Br and ⁸¹Br).

Safety and Handling

No specific safety data is published for this compound. However, based on the closely related compound 7-bromobenzothiazole, the following hazards should be assumed until a compound-specific Safety Data Sheet (SDS) is consulted:

  • GHS Hazard Statements (Predicted):

    • Harmful if swallowed (Acute Toxicity, Oral).

    • Harmful in contact with skin (Acute Toxicity, Dermal).

    • Causes skin irritation.

    • Causes serious eye irritation.

    • Harmful if inhaled (Acute Toxicity, Inhalation).

  • Recommended Precautions:

    • Handle in a well-ventilated fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

    • Avoid inhalation of dust or vapors.

    • Avoid contact with skin and eyes.

    • Store in a cool, dry, well-ventilated area away from incompatible materials.

Conclusion

This compound is a strategically designed chemical building block with significant potential for application in medicinal chemistry and drug discovery. Its dual functional handles—a reactive ester and a versatile bromine atom—on a biologically relevant benzothiazole core make it an ideal starting material for the synthesis of diverse compound libraries. This guide has outlined its key properties, a logical and robust synthetic approach based on established chemical principles, and the rationale for its use in the pursuit of novel therapeutics. Researchers employing this compound are well-positioned to accelerate their discovery programs targeting a wide range of human diseases.

References

  • PubChem. (n.d.). 7-Bromobenzothiazole. National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. Retrieved from [Link]

  • Hart, G. W., et al. (2011). Target identification and mechanism of action in chemical biology and drug discovery.
  • Royal Society of Chemistry. (2023). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Medicinal Chemistry.
  • ResearchGate. (2019). Synthesis of 2-borylated benzothiazole 7 via... Retrieved from [Link]

  • MDPI. (2022). Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. Molecules, 27(15), 4887.
  • Chemistry Stack Exchange. (2018). Reaction of amines with diethyl oxalate. Retrieved from [Link]

  • ResearchGate. (2015). A Comprehensive Review in Current Developments of Benzothiazole-Based Molecules in Medicinal Chemistry. European Journal of Medicinal Chemistry.
  • ResearchGate. (2012).
  • National Center for Biotechnology Information. (n.d.).
  • Progress in Chemical and Biochemical Research. (2022). A Review on Recent Development and biological applications of benzothiazole derivatives. Prog. Chem. Biochem. Res., 5(2), 147-164.
  • ResearchGate. (2021). Advancement in Pharmacological Activities of Benzothiazole and its Derivatives: An Up to Date Review. Mini-Reviews in Medicinal Chemistry.
  • PubChem. (n.d.). 1,2,3-Benzothiadiazole-7-carboxylic acid, methyl ester. National Center for Biotechnology Information. Retrieved from [Link]

  • ChemSrc. (n.d.). 2-bromo-1,3-benzothiazole-7-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (2021). DIETHYL OXALATE AND ACETONE REACTION WITH SUBSEQUENT INTERACTION WITH SUBSTITUTED 7-AMINOINDOLES. Journal of the Serbian Chemical Society.
  • PubMed. (2021). Current trends of benzothiazoles in drug discovery: a patent review (2015-2020).
  • PubMed. (2009). Discovery of benzothiazole derivatives as efficacious and enterocyte-specific MTP inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(5), 1416-1420.
  • National Institutes of Health. (2023). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Medicinal Chemistry.

Sources

An In-depth Technical Guide to the Physicochemical Properties of 7-Bromo-benzothiazole-2-carboxylic acid methyl ester

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Benzothiazole Scaffold in Modern Drug Discovery

The benzothiazole core is a privileged heterocyclic structure of significant interest in medicinal chemistry and drug discovery.[1][2] Its unique bicyclic system, composed of a fused benzene and thiazole ring, imparts a rigid framework that can be strategically functionalized to interact with a diverse array of biological targets.[1] Benzothiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[3][4][5] The continued exploration of novel benzothiazole-based compounds is a vibrant area of research, with many derivatives patented for various therapeutic applications.[2] Understanding the fundamental physicochemical properties of new benzothiazole analogues, such as 7-Bromo-benzothiazole-2-carboxylic acid methyl ester, is a critical first step in the journey from synthesis to potential therapeutic application. This guide provides a comprehensive overview of the key physicochemical characteristics of this compound and the experimental methodologies for their determination.

Molecular Profile of this compound

This section details the fundamental molecular attributes of the target compound.

PropertyValueSource
Molecular Formula C₉H₆BrNO₂S[6]
Molecular Weight 272.12 g/mol [6]
Chemical Structure ```dot
graph {
layout=neato;
node [shape=plaintext];
edge [style=bold];
rankdir="LR";
"C1" [label="C"];
"C2" [label="C"];
"C3" [label="C"];
"C4" [label="C"];
"C5" [label="C"];
"C6" [label="C"];
"N" [label="N"];
"S" [label="S"];
"C7" [label="C"];
"O1" [label="O"];
"O2" [label="O"];
"C8" [label="CH₃"];
"Br" [label="Br"];
"H1" [label="H"];
"H2" [label="H"];
"H3" [label="H"];

"C1" -- "C2" [len=1.5]; "C2" -- "C3" [len=1.5]; "C3" -- "C4" [len=1.5]; "C4" -- "C5" [len=1.5]; "C5" -- "C6" [len=1.5]; "C6" -- "C1" [len=1.5]; "C1" -- "N" [len=1.5]; "N" -- "C7" [len=1.5]; "C7" -- "S" [len=1.5]; "S" -- "C6" [len=1.5]; "C5" -- "Br" [len=1.5]; "C2" -- "H1" [len=1.5]; "C3" -- "H2" [len=1.5]; "C4" -- "H3" [len=1.5]; "C7" -- "O1" [style=double, len=1.5]; "C7" -- "O2" [len=1.5]; "O2" -- "C8" [len=1.5]; }

Caption: Workflow for Melting Point Determination.

Solubility

Solubility is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution.[7] This property is governed by the principle of "like dissolves like," where polar solutes tend to dissolve in polar solvents and non-polar solutes in non-polar solvents. The thermodynamics of dissolution involve the interplay of enthalpy and entropy changes.[8][9][10]

Predicted Solubility Profile:

  • Water: this compound is expected to have low solubility in water due to the predominantly non-polar aromatic structure.

  • Organic Solvents: It is predicted to be soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and acetone, owing to the organic nature of the molecule. A related compound, 7-Methyl-benzothiazole-2-carboxylic acid methyl ester, exhibits good solubility in ethanol and ether.[11]

This protocol provides a systematic approach to determine the qualitative solubility of this compound in various solvents.

Principle: A small, known amount of the solute is added to a known volume of the solvent, and the mixture is observed for dissolution.

Methodology:

  • Sample Preparation: Weigh approximately 10 mg of this compound into a series of small test tubes.

  • Solvent Addition: To each test tube, add 1 mL of a different solvent (e.g., water, ethanol, acetone, dichloromethane, hexane).

  • Mixing: Vigorously shake or vortex each test tube for 1-2 minutes.

  • Observation: Visually inspect each tube to determine if the solid has completely dissolved. Classify the solubility as "soluble," "sparingly soluble," or "insoluble."

Causality Behind Experimental Choices: Using a standardized amount of solute and solvent allows for a consistent and comparable assessment of solubility across different solvents. Vigorous mixing is necessary to overcome any kinetic barriers to dissolution.

SolubilityWorkflow cluster_setup Experiment Setup cluster_testing Solubility Testing cluster_classification Classification A Weigh 10 mg of sample B Add 1 mL of solvent A->B C Vortex/Shake for 1-2 min B->C Mix D Visually observe for dissolution C->D E Soluble / Sparingly Soluble / Insoluble D->E Classify

Sources

An In-depth Technical Guide to the Synthesis of 7-Bromo-benzothiazole-2-carboxylic acid methyl ester

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of a strategic synthesis pathway for 7-Bromo-benzothiazole-2-carboxylic acid methyl ester, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The described methodology is designed to be robust and reproducible, emphasizing the rationale behind experimental choices and providing detailed protocols. This document serves as a practical resource for researchers engaged in the synthesis of complex benzothiazole derivatives.

Introduction: The Significance of the Benzothiazole Scaffold

The benzothiazole ring system, a fusion of benzene and thiazole rings, is a privileged scaffold in drug discovery and materials science.[1] Its unique structural and electronic properties confer a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[2] The targeted molecule, this compound, incorporates three key functionalities: the benzothiazole core, a bromine atom at the 7-position, and a methyl ester at the 2-position. This combination of features makes it a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications or for use as a building block in the development of novel organic materials.

This guide will delineate a logical and efficient multi-step synthesis pathway, commencing from commercially available starting materials. Each step will be discussed in detail, highlighting the underlying chemical principles and providing practical insights for successful execution in a laboratory setting.

Retrosynthetic Analysis and Proposed Synthesis Pathway

A retrosynthetic analysis of the target molecule suggests a convergent approach. The most logical strategy involves the initial construction of the 7-bromo-2-methylbenzothiazole core, followed by oxidation of the methyl group to a carboxylic acid, and subsequent esterification. This approach is favored over the late-stage bromination of a pre-formed benzothiazole-2-carboxylic acid methyl ester due to the challenges associated with controlling the regioselectivity of electrophilic aromatic substitution on the benzothiazole ring.[3]

The proposed forward synthesis pathway is illustrated below:

Synthesis_Pathway A 2-Bromo-6-nitrotoluene B 3-Bromo-2-methylaniline A->B Reduction C N-(3-bromo-2-methylphenyl)acetamide B->C Acetylation D 7-Bromo-2-methylbenzothiazole C->D Thionation & Cyclization E 7-Bromo-benzothiazole-2-carboxylic acid D->E Oxidation F This compound E->F Esterification

Caption: Proposed synthesis pathway for this compound.

Detailed Synthesis Protocol and Mechanistic Insights

This section provides a step-by-step guide for the synthesis of this compound, along with a discussion of the rationale behind the chosen reagents and conditions.

Step 1: Synthesis of 3-Bromo-2-methylaniline

The synthesis begins with the reduction of commercially available 2-bromo-6-nitrotoluene.

  • Reaction: Reduction of a nitro group to an amine.

  • Rationale: This is a standard transformation in organic synthesis. Several reducing agents can be employed, such as tin(II) chloride in hydrochloric acid, or catalytic hydrogenation. The choice of reagent will depend on the scale of the reaction and available laboratory equipment.

Experimental Protocol:

  • To a stirred solution of 2-bromo-6-nitrotoluene (1.0 eq) in ethanol, add tin(II) chloride dihydrate (3.0 eq).

  • Heat the mixture to reflux for 3-4 hours.

  • Cool the reaction mixture to room temperature and pour it into a mixture of ice and concentrated sodium hydroxide solution to precipitate the tin salts.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-bromo-2-methylaniline.

Step 2: Synthesis of N-(3-bromo-2-methylphenyl)acetamide

The amino group of 3-bromo-2-methylaniline is protected as an acetamide.

  • Reaction: Acetylation of an aniline.

  • Rationale: The acetyl group serves as a protecting group for the amine and is a precursor for the subsequent cyclization step. Acetic anhydride is a common and efficient acetylating agent.

Experimental Protocol:

  • Dissolve 3-bromo-2-methylaniline (1.0 eq) in glacial acetic acid.

  • Add acetic anhydride (1.2 eq) dropwise to the solution.

  • Stir the mixture at room temperature for 1-2 hours.

  • Pour the reaction mixture into ice water to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain N-(3-bromo-2-methylphenyl)acetamide.

Step 3: Synthesis of 7-Bromo-2-methylbenzothiazole

This crucial step involves the formation of the benzothiazole ring through a thionation and cyclization reaction.

  • Reaction: Jacobson cyclization or a related thionation/cyclization process.

  • Rationale: Lawesson's reagent is a widely used thionating agent that converts the amide into a thioamide, which then undergoes intramolecular cyclization to form the benzothiazole ring.

Experimental Protocol:

  • To a solution of N-(3-bromo-2-methylphenyl)acetamide (1.0 eq) in anhydrous toluene, add Lawesson's reagent (0.6 eq).

  • Heat the mixture to reflux for 4-6 hours.

  • Cool the reaction mixture and filter to remove any insoluble byproducts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 7-Bromo-2-methylbenzothiazole.[4]

Step 4: Synthesis of 7-Bromo-benzothiazole-2-carboxylic acid

The methyl group at the 2-position of the benzothiazole is oxidized to a carboxylic acid.

  • Reaction: Oxidation of a methyl group.

  • Rationale: Potassium permanganate is a strong oxidizing agent capable of converting the methyl group to a carboxylic acid.[5] The reaction is typically carried out in a basic medium, followed by acidification to precipitate the carboxylic acid.

Experimental Protocol:

  • Suspend 7-Bromo-2-methylbenzothiazole (1.0 eq) in a mixture of water and pyridine.

  • Heat the mixture to reflux and add a solution of potassium permanganate (3.0 eq) in water dropwise over several hours.

  • Continue refluxing until the purple color of the permanganate has disappeared.

  • Cool the reaction mixture and filter to remove the manganese dioxide precipitate.

  • Acidify the filtrate with concentrated hydrochloric acid to a pH of 2-3 to precipitate the product.

  • Filter the solid, wash with cold water, and dry to obtain 7-Bromo-benzothiazole-2-carboxylic acid.

Step 5: Synthesis of this compound

The final step is the esterification of the carboxylic acid.

  • Reaction: Fischer esterification or conversion to an acid chloride followed by reaction with methanol.

  • Rationale: The acid chloride method is often preferred for its higher yields and milder reaction conditions compared to direct acid-catalyzed esterification. Thionyl chloride is a common reagent for this transformation.

Experimental Protocol:

  • Suspend 7-Bromo-benzothiazole-2-carboxylic acid (1.0 eq) in anhydrous toluene.

  • Add a catalytic amount of dimethylformamide (DMF) followed by the dropwise addition of thionyl chloride (2.0 eq) at 0 °C.

  • Stir the mixture at room temperature for 2-3 hours.

  • Remove the excess thionyl chloride and solvent under reduced pressure.

  • Dissolve the crude acid chloride in anhydrous methanol and stir at room temperature overnight.

  • Remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Data Summary

StepStarting MaterialProductReagentsTypical Yield (%)
12-Bromo-6-nitrotoluene3-Bromo-2-methylanilineSnCl₂·2H₂O, EtOH85-95
23-Bromo-2-methylanilineN-(3-bromo-2-methylphenyl)acetamideAc₂O, AcOH90-98
3N-(3-bromo-2-methylphenyl)acetamide7-Bromo-2-methylbenzothiazoleLawesson's reagent, Toluene60-75
47-Bromo-2-methylbenzothiazole7-Bromo-benzothiazole-2-carboxylic acidKMnO₄, H₂O/Pyridine50-65
57-Bromo-benzothiazole-2-carboxylic acidThis compoundSOCl₂, Methanol80-90

Conclusion

This technical guide has outlined a robust and well-rationalized synthetic pathway for the preparation of this compound. By breaking down the synthesis into five manageable steps, this guide provides researchers with a clear and actionable protocol. The detailed explanations of the chemical principles and experimental considerations are intended to empower scientists to successfully synthesize this valuable heterocyclic building block for their research and development endeavors. The presented methodology emphasizes safety, efficiency, and reproducibility, adhering to the principles of sound scientific practice.

References

  • BenchChem. (2025). Application Notes and Protocols for the Esterification of 5-hydroxybenzothiazole-2-carboxylic acid. BenchChem.
  • Google Patents. (n.d.). CN104860901B - Preparation method of benzothiazole-2-carboxylic acid.
  • Jayachandran E, Sreenivasa G. M, Nargund L. V. G, Shanmukha I, Gaikwad P. M. (2006). Synthesis of Fluoro Substituted Benzothiazole for Pharmacological and Biological Screening. Oriental Journal of Chemistry, 22(3).
  • Google Patents. (n.d.). US4298742A - Esters of benzoxa(thia)zole-2-carboxylic acids.
  • Wikipedia. (n.d.). Benzothiazole. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Experimental and Theoretical Investigation of 2-Methylbenzothiazole Oxidation by OH in Air and the Role of O2 and NO. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 7-Bromo-2-methylbenzo[d]thiazole. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Education and Research. (n.d.). Synthesis and Pharmacological Activities of Benzothiazole Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Experimental and Theoretical Investigation of 2-Methylbenzothiazole Oxidation by OH in Air and the Role of O2 and NO. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Use of Ethyl (Benzothiazol-2-ylsulfonyl)acetate for Malonic Ester-type Syntheses of Carboxylic Acids and Esters*. Retrieved from [Link]

  • ACS Publications. (n.d.). Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. Retrieved from [Link]

  • MDPI. (n.d.). A Green Approach to 2-Substituted Benzo- and Naphthothiazoles via N-bromosuccinimide/Bromide-Mediated C(aryl)-S Bond Formation. Retrieved from [Link]

Sources

An In-depth Technical Guide to Methyl 7-bromo-1,3-benzothiazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Benzothiazole Scaffold in Modern Chemistry

The benzothiazole moiety, a bicyclic heterocyclic system, is a cornerstone in medicinal chemistry and materials science.[1][2] Its rigid structure and diverse functionalization possibilities have led to its incorporation into a wide array of biologically active compounds, including anticancer, antimicrobial, and antiviral agents.[3][4][5] The unique electronic properties of the benzothiazole ring system also make it a valuable component in the development of advanced materials. This guide provides a comprehensive technical overview of a specific, yet important derivative: methyl 7-bromo-1,3-benzothiazole-2-carboxylate. While direct literature on this exact molecule is sparse, this guide synthesizes established principles of benzothiazole chemistry to present its synthesis, characterization, and potential applications, offering a valuable resource for researchers in the field.

Synthesis of Methyl 7-bromo-1,3-benzothiazole-2-carboxylate: A Proposed Pathway

The synthesis of 2-substituted benzothiazoles is a well-established area of organic chemistry, with numerous methods available for the construction of the benzothiazole core.[6][7][8][9][10] A common and effective strategy involves the condensation of a 2-aminothiophenol derivative with a suitable electrophile.

Proposed Synthetic Route

A plausible and efficient route to methyl 7-bromo-1,3-benzothiazole-2-carboxylate involves a two-step process starting from 2-amino-6-bromobenzothiazole. This approach leverages the reactivity of the amino group to introduce the desired carboxylate functionality at the 2-position via a Sandmeyer-type reaction.

Step 1: Diazotization of 7-amino-1,3-benzothiazole

The initial step is the conversion of the primary aromatic amine in 7-amino-1,3-benzothiazole to a diazonium salt. This is a classic reaction in organic synthesis, typically carried out at low temperatures in the presence of a nitrous acid source, such as sodium nitrite and a strong acid.[11][12]

Step 2: Carboxymethylation via a Modified Sandmeyer Reaction

The resulting diazonium salt can then be subjected to a copper-catalyzed reaction with a source of the carboxylate group. While the classic Sandmeyer reaction introduces a halide or cyanide group, modifications of this reaction allow for the introduction of other functionalities.[13] In this proposed synthesis, a copper(I) cyanide-catalyzed reaction in methanol could potentially lead to the desired methyl ester.

A detailed experimental protocol based on established methodologies for similar transformations is provided below.

Experimental Protocol

Materials:

  • 7-amino-1,3-benzothiazole

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Copper(I) cyanide (CuCN)

  • Methanol (MeOH)

  • Diethyl ether

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Diazotization: In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 7-amino-1,3-benzothiazole in a mixture of concentrated HCl and water, and cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5 °C. Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

  • Carboxymethylation: In a separate flask, prepare a solution of copper(I) cyanide in methanol.

  • Slowly add the cold diazonium salt solution to the CuCN/MeOH solution. Effervescence (evolution of N₂ gas) should be observed.

  • Allow the reaction mixture to warm to room temperature and then heat under reflux for 2-3 hours.

  • Work-up: After cooling, pour the reaction mixture into a large volume of water and extract with diethyl ether.

  • Wash the combined organic layers with a saturated solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure methyl 7-bromo-1,3-benzothiazole-2-carboxylate.

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Diazotization cluster_intermediate Intermediate cluster_step2 Step 2: Carboxymethylation cluster_product Final Product 7-Amino-1,3-benzothiazole 7-Amino-1,3-benzothiazole Diazotization Diazotization (NaNO₂, HCl, 0-5 °C) 7-Amino-1,3-benzothiazole->Diazotization Diazonium Salt Diazonium Salt Diazotization->Diazonium Salt Carboxymethylation Carboxymethylation (CuCN, MeOH, Reflux) Diazonium Salt->Carboxymethylation Methyl 7-bromo-1,3-benzothiazole-2-carboxylate Methyl 7-bromo-1,3-benzothiazole-2-carboxylate Carboxymethylation->Methyl 7-bromo-1,3-benzothiazole-2-carboxylate

Caption: Proposed synthetic workflow for methyl 7-bromo-1,3-benzothiazole-2-carboxylate.

Physicochemical and Spectroscopic Characterization

The structural elucidation of a newly synthesized compound relies on a combination of spectroscopic techniques. Based on the known spectral data of similar benzothiazole derivatives, the following characteristics can be predicted for methyl 7-bromo-1,3-benzothiazole-2-carboxylate.[14][15][16][17][18][19][20][21][22]

Predicted Physicochemical Properties
PropertyPredicted ValueJustification
Molecular Formula C₉H₆BrNO₂SBased on the chemical structure.
Molecular Weight 288.12 g/mol Calculated from the atomic weights of the constituent elements.
Appearance White to off-white solidTypical for many crystalline organic compounds.
Melting Point 150-170 °CThe presence of the bromine atom and the ester group is expected to result in a relatively high melting point due to increased intermolecular forces.
Solubility Soluble in common organic solvents (e.g., DMSO, DMF, chloroform), sparingly soluble in alcohols, and insoluble in water.The aromatic and ester functionalities suggest solubility in polar aprotic solvents, while the overall nonpolar character limits water solubility.
Predicted Spectroscopic Data
TechniquePredicted Spectral Features
¹H NMR (400 MHz, CDCl₃)δ 8.2-8.0 (d, 1H, Ar-H), 7.8-7.6 (d, 1H, Ar-H), 7.5-7.3 (t, 1H, Ar-H), 4.0 (s, 3H, -OCH₃)
¹³C NMR (100 MHz, CDCl₃)δ 162-160 (C=O), 155-153 (C2), 150-148 (C7a), 138-136 (C3a), 130-128 (Ar-CH), 127-125 (Ar-CH), 125-123 (Ar-CH), 118-116 (C-Br), 54-52 (-OCH₃)
IR (KBr, cm⁻¹)3100-3000 (Ar C-H stretch), 1730-1710 (C=O stretch of ester), 1600-1450 (Ar C=C stretch), 1300-1100 (C-O stretch)
Mass Spec. (EI)m/z 287/289 (M⁺, isotopic pattern for Br), 256/258 ([M-OCH₃]⁺), 228/230 ([M-COOCH₃]⁺)

Potential Applications in Drug Discovery and Materials Science

The benzothiazole scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.[1] The introduction of a bromine atom at the 7-position and a methyl carboxylate group at the 2-position of the benzothiazole ring system opens up numerous possibilities for further chemical modification and imparts specific properties that are advantageous for various applications.

Role in Drug Development
  • Scaffold for Library Synthesis: The bromine atom serves as a versatile handle for a variety of cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings.[23][24] This allows for the rapid generation of a library of diverse analogues for high-throughput screening against various biological targets.

  • Potential as an Anticancer Agent: Many benzothiazole derivatives have demonstrated potent anticancer activity.[3] The electron-withdrawing nature of the bromo and carboxylate groups could enhance the interaction of the molecule with biological targets.

  • Antimicrobial and Antiviral Potential: The benzothiazole nucleus is present in numerous compounds with antimicrobial and antiviral properties.[4][5] Further derivatization of methyl 7-bromo-1,3-benzothiazole-2-carboxylate could lead to the discovery of novel therapeutic agents.

Drug_Development_Logic cluster_modifications Chemical Modifications cluster_applications Potential Therapeutic Applications Methyl 7-bromo-1,3-benzothiazole-2-carboxylate Methyl 7-bromo-1,3-benzothiazole-2-carboxylate Cross-Coupling Reactions (Br) Cross-Coupling Reactions (Br) Methyl 7-bromo-1,3-benzothiazole-2-carboxylate->Cross-Coupling Reactions (Br) Amide Formation (Ester) Amide Formation (Ester) Methyl 7-bromo-1,3-benzothiazole-2-carboxylate->Amide Formation (Ester) Anticancer Agents Anticancer Agents Cross-Coupling Reactions (Br)->Anticancer Agents Antimicrobial Agents Antimicrobial Agents Cross-Coupling Reactions (Br)->Antimicrobial Agents Antiviral Agents Antiviral Agents Amide Formation (Ester)->Antiviral Agents

Caption: Logical relationships in the drug development potential of the title compound.

Applications in Materials Science
  • Organic Electronics: The electron-deficient nature of the benzothiazole ring, further enhanced by the bromo and carboxylate substituents, makes this molecule a potential building block for n-type organic semiconductors. These materials are crucial for the development of organic light-emitting diodes (OLEDs), organic photovoltaic (OPV) cells, and organic field-effect transistors (OFETs).

  • Fluorescent Probes: Benzothiazole derivatives often exhibit interesting photophysical properties, including fluorescence.[23] The functional groups on methyl 7-bromo-1,3-benzothiazole-2-carboxylate could be modified to create fluorescent probes for the detection of specific analytes.

Conclusion and Future Directions

Methyl 7-bromo-1,3-benzothiazole-2-carboxylate represents a valuable, yet underexplored, building block in the vast landscape of heterocyclic chemistry. This guide has provided a comprehensive theoretical framework for its synthesis, characterization, and potential applications. The true potential of this molecule will be unlocked through its synthesis and the exploration of its reactivity. Future research should focus on the development of an optimized and scalable synthetic route, a thorough experimental characterization of its physicochemical and spectroscopic properties, and the investigation of its utility in the synthesis of novel bioactive molecules and functional materials. The insights provided herein are intended to serve as a catalyst for such endeavors, paving the way for new discoveries in the ever-evolving field of benzothiazole chemistry.

References

  • Supporting Information for a relevant article.
  • Kaur, N., & Singh, R. (2022). Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. Molecules, 27(8), 2588. [Link]

  • Li, Y., et al. (2021). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 26(16), 4873. [Link]

  • Farlow, A., & Krömer, J. O. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. International Journal of Organic Chemistry, 6(2), 95-99. [Link]

  • Singh, S., & Singh, P. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. ChemistrySelect, 9(4), e202303893. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of benzothiazoles. [Link]

  • Wikipedia. (2023, December 29). Sandmeyer reaction. [Link]

  • Electronic Supplementary Information for a relevant article.
  • Wang, X., et al. (2022). Synthesis of benzothiazole from 2-aminothiophenol and benzaldehyde catalyzed by alkyl carbonic acid. Figshare. [Link]

  • E. E. Glover & K. D. R. Winton. (1970). 1,2,3-Benzothiadiazoles. Part II. A novel rearrangement of diazonium salts derived from 7-amino-1,2,3-benzothiadiazoles. Journal of the Chemical Society C: Organic, 1505-1509. [Link]

  • Supporting Information for an article on one-pot synthesis of 2-substituted benzothiazoles.
  • L.S.College, Muzaffarpur. (2022, January 21). Sandmeyer reaction. [Link]

  • Kaur, N., & Singh, R. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Monatshefte für Chemie-Chemical Monthly, 152(11), 1363-1383. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Harnessing the Potential of Benzothiadiazole Derivatives: Focus on 7-Bromo-2,1,3-benzothiadiazole-4-carboxaldehyde. [Link]

  • Al-Shiekh, M. A. (2015). NMR spectroscopic investigation of benzothiazolylacetonitrile azo dyes. Diva-Portal.org. [Link]

  • DePorre, Y., et al. (2015). Oxidative Ring-Opening of Benzothiazole Derivatives. The Journal of Organic Chemistry, 80(21), 10838-10845. [Link]

  • Bakulina, O. Y., et al. (2021). Methyl (1aRS,7aSR)-7-formyl-1a-phenyl-1,1a-dihydroazirino[2,3-b]benzo[e][14][25]thiazine-7a(7H)-carboxylate. Molbank, 2021(4), M1296. [Link]

  • El-Sayed, M. A. A., & El-Gazzar, A. A. B. A. (2023). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Advances, 13(42), 29401-29424. [Link]

  • Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides.
  • Farshbaf, M., et al. (2017). Synthesis of some 2-substituted benzothiazole derivatives and evaluation of their anticancer and anti-microbial activities. Pharmaceutical Sciences, 23(3), 229-235. [Link]

  • Asian Journal of Chemistry. (n.d.). 13 C-NMR Studies of Some Heterocyclically Substituted. [Link]

  • NIST. (n.d.). Benzothiazole. [Link]

  • a) Synthesis of 2‐borylated benzothiazole 7 via... - ResearchGate. (n.d.). [Link]

  • Montalti, M., et al. (2020). 2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices. Chemosensors, 8(4), 116. [Link]

  • Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives.
  • Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity.
  • A Comprehensive Review in Current Developments of Benzothiazole-Based Molecules in Medicinal Chemistry.
  • El-Sayed, M. A. A., & El-Gazzar, A. A. B. A. (2023). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Advances, 13(42), 29401-29424. [Link]

  • Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances.
  • A Review on Recent Development and biological applications of benzothiazole derivatives.
  • Theoretical FT-IR spectrum of benzothiazole. | Download Scientific Diagram - ResearchGate. (n.d.). [Link]

  • Benzothiazole Moiety and Its Derivatives as Antiviral Agents.

Sources

In-depth Technical Guide: Spectral Data for 7-Bromo-benzothiazole-2-carboxylic acid methyl ester

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This document provides a detailed guide to the spectral characterization of 7-Bromo-benzothiazole-2-carboxylic acid methyl ester (CAS 1187928-61-5). Benzothiazole scaffolds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique photochemical properties. Accurate and comprehensive structural elucidation through spectroscopic methods is a critical and foundational step in the research and development pipeline for any novel compound.

This guide is structured to provide not only the raw spectral data but also a detailed interpretation grounded in fundamental chemical principles. By explaining the causality behind the observed spectral features, we aim to equip researchers with the necessary insights to confidently identify and verify this molecule in their own laboratories. The methodologies described herein represent standard, validated protocols for ensuring data integrity and reproducibility.

Molecular Structure and Analytical Workflow

The structural integrity of a compound is the basis for its function. The analytical workflow described ensures a multi-faceted confirmation of the molecular structure of this compound.

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation A Weigh Compound B Dissolve in Appropriate Solvent A->B E FT-IR (ATR) A->E Solid State C NMR (1H, 13C) B->C CDCl3/DMSO-d6 D HRMS (ESI-TOF) B->D MeOH/ACN F Structure Elucidation C->F D->F E->F G Purity Assessment F->G H Final Report G->H

Caption: General workflow for spectroscopic characterization of a novel compound.

Conclusion

While the specific spectral data for this compound remains elusive from public sources, this guide has outlined the authoritative and validated methodologies required for its full spectral characterization. The successful application of NMR, MS, and IR spectroscopy, following the detailed protocols, would provide the necessary evidence for unambiguous structural confirmation. Researchers synthesizing this compound are encouraged to perform these analyses to ensure the integrity of their starting materials for subsequent studies.

References

As no specific data could be retrieved, a reference list cannot be generated.

A Senior Application Scientist's Guide to the Initial Biological Activity Screening of Benzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Rationale for a Dynamic Screening Strategy

In the landscape of medicinal chemistry, the benzothiazole scaffold stands as a "privileged structure," a framework that repeatedly appears in a multitude of biologically active compounds.[1][2][3] Its derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][4][5][6][7][8] The successful identification of a novel, potent, and selective benzothiazole-based therapeutic candidate, however, is not a matter of chance. It is the result of a systematic, multi-tiered screening cascade designed to efficiently identify promising leads while eliminating compounds with unfavorable properties early in the process.

This guide deviates from a rigid, one-size-fits-all template. Instead, it presents a logical, causality-driven workflow for the initial biological evaluation of newly synthesized benzothiazole derivatives. As a Senior Application Scientist, my objective is not merely to list protocols but to illuminate the strategic thinking behind each step—why we perform a specific assay, what the results signify, and how they guide our subsequent decisions in the drug discovery pipeline. Each experimental phase is designed as a self-validating system, providing the robust data necessary for confident decision-making.

The Hierarchical Screening Cascade: A Strategic Overview

The initial screening process is best visualized as a funnel. We begin with a broad assessment of general toxicity and wide-spectrum biological activity, which is cost-effective and allows for high-throughput analysis. As we progress, the assays become more specific, resource-intensive, and focused on elucidating the mechanism of action for the most promising candidates. This hierarchical approach ensures that resources are allocated efficiently to compounds with the highest potential for further development.

G cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Broad-Spectrum Bioactivity cluster_2 Phase 3: Target-Specific Assays cluster_3 Phase 4: Lead Progression A Newly Synthesized Benzothiazole Derivatives B In Vitro Cytotoxicity (Cancer & Normal Cell Lines) A->B Initial Filter C Antimicrobial Screening (Bacteria & Fungi) B->C Non-toxic Concentrations D Anticancer Screening (Panel of Cancer Cell Lines) B->D Determine Selectivity E Enzyme Inhibition Assays (e.g., Kinases, AChE, MAO-B) C->E D->E Active & Selective Compounds F SAR Studies & Lead Optimization E->F

Caption: Hierarchical workflow for initial screening of benzothiazole derivatives.

Phase 1: The Non-Negotiable First Step - Cytotoxicity Assessment

Causality: Before we can ascertain if a compound has a specific therapeutic effect, we must first determine its inherent toxicity. A compound that kills cancer cells is useless if it also kills healthy cells at a similar concentration. Cytotoxicity screening is the foundational gatekeeper of our entire workflow; it establishes the concentration range for all subsequent in vitro assays and provides the first crucial insight into a compound's potential therapeutic window.[9][10][11]

The primary goal is to determine the half-maximal inhibitory concentration (IC₅₀)—the concentration of the derivative that reduces cell viability by 50%. This is typically achieved using colorimetric assays that measure metabolic activity in living cells.

Featured Protocol: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely adopted method.[11][12] Its principle lies in the ability of mitochondrial dehydrogenases in viable, metabolically active cells to reduce the yellow tetrazolium salt (MTT) into purple formazan crystals.[10][12] The amount of formazan produced, which is quantified spectrophotometrically after solubilization, is directly proportional to the number of living cells.[10] While effective, an alternative is the XTT assay, which produces a water-soluble formazan product, thereby eliminating the need for a solubilization step and simplifying the protocol.[13]

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Plate human cancer cells (e.g., MCF-7 for breast, A549 for lung) and a non-cancerous human cell line (e.g., HEK293 embryonic kidney cells) in separate 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of each benzothiazole derivative in DMSO. Perform serial dilutions in a complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

  • Incubation: Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include wells with medium-only (blank) and cells with medium containing DMSO (vehicle control). Incubate for 24 to 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.

Data Presentation and Interpretation

The results are summarized to compare potency across cell lines and, critically, to calculate the Selectivity Index (SI) .

SI = IC₅₀ in normal cells / IC₅₀ in cancer cells [11]

A higher SI value is desirable, as it indicates greater selectivity for cancer cells over healthy cells.

Compound IDCancer Cell Line (MCF-7) IC₅₀ (µM)Normal Cell Line (HEK293) IC₅₀ (µM)Selectivity Index (SI)
BTZ-0018.4>100>11.9
BTZ-00215.235.72.3
BTZ-00398.6>100-
Doxorubicin0.95.15.7

Table 1: Representative cytotoxicity and selectivity data for novel benzothiazole derivatives.

Phase 2: Casting a Wide Net - Broad-Spectrum Activity Screening

With an understanding of each compound's toxicity profile, we can now investigate their potential therapeutic activities at non-toxic concentrations. Given the historical success of the benzothiazole scaffold, the most logical starting points are antimicrobial and anticancer screening.[2][4][14]

A. Antimicrobial Activity Screening

Causality: The sulfur and nitrogen heteroatoms in the benzothiazole ring are known to interact with microbial enzymes and proteins, making this scaffold a rich source of potential antimicrobial agents.[1][15] Our initial goal is to quickly identify which compounds possess any antimicrobial activity.

Featured Protocol: Agar Well Diffusion

This method is a cost-effective and straightforward primary screen.[16][17] It relies on the diffusion of the test compound from a well through an agar plate seeded with a specific microorganism. If the compound is active, it will create a clear "zone of inhibition" where microbial growth is prevented.[16] The diameter of this zone provides a semi-quantitative measure of the compound's potency.

Experimental Protocol: Agar Well Diffusion Assay

  • Media Preparation: Prepare and sterilize Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi) and pour it into sterile Petri dishes.

  • Inoculation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) of test organisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans). Evenly spread the inoculum over the surface of the agar plates.

  • Well Creation: Use a sterile cork borer to punch uniform wells (e.g., 6 mm diameter) into the agar.

  • Compound Loading: Add a fixed volume (e.g., 50 µL) of each benzothiazole derivative (at a pre-determined non-toxic concentration) into the wells. Use a standard antibiotic (e.g., Ciprofloxacin) as a positive control and the solvent (e.g., DMSO) as a negative control.

  • Incubation: Incubate the plates at 37°C for 24 hours (for bacteria) or 28°C for 48 hours (for fungi).

  • Data Acquisition: Measure the diameter (in mm) of the zone of inhibition around each well.

Follow-up Quantitative Analysis: Broth Microdilution

For compounds showing activity in the diffusion assay, the next step is to quantify this activity by determining the Minimum Inhibitory Concentration (MIC) . The broth microdilution method is the gold standard for this.[18][19] It involves a serial dilution of the compound in a liquid growth medium, followed by inoculation with the test microbe, to find the lowest concentration that prevents visible growth.[19]

Compound IDZone of Inhibition (mm) vs. S. aureusZone of Inhibition (mm) vs. E. coliMIC (µg/mL) vs. S. aureus
BTZ-00122108
BTZ-00214064
BTZ-00300>128
Ciprofloxacin30251

Table 2: Representative antimicrobial screening data.

B. Anticancer Activity Screening

Causality: The planar, aromatic structure of the benzothiazole ring allows it to intercalate with DNA or bind to the active sites of key enzymes involved in cell proliferation, such as protein kinases, making it a potent anticancer pharmacophore.[20][21][22]

The primary data for this screen is derived directly from the cytotoxicity assays performed in Phase 1. The IC₅₀ values against a panel of cancer cell lines representing different malignancies (e.g., lung, colon, breast, prostate) provide a direct measure of antiproliferative activity.[21][22][23][24] The key here is to screen against a diverse panel to uncover potential selectivity for a particular cancer type.

Phase 3: Honing In - Target-Specific Enzyme Inhibition

Causality: Compounds that demonstrate potent and selective activity in broad-spectrum screens must be further investigated to understand how they work. Many drugs function by inhibiting specific enzymes.[5] Benzothiazole derivatives have been successfully developed as inhibitors of a wide range of enzymes, including kinases, cholinesterases, and monoamine oxidases.[20][25][26][27]

Featured Protocol: Acetylcholinesterase (AChE) Inhibition Assay

This assay is relevant for screening compounds with potential applications in neurodegenerative diseases like Alzheimer's, where AChE inhibitors are a therapeutic cornerstone.[27] The most common method is a modification of the Ellman's spectrophotometric method.

G cluster_0 Assay Principle A Acetylthiocholine (Substrate) B Thiocholine A->B AChE D Yellow Anion (Measured at 412 nm) B->D C DTNB (Ellman's Reagent) C->D E AChE (Enzyme) F Benzothiazole Inhibitor F->E Inhibition

Caption: Principle of the Ellman's method for AChE inhibition.

Experimental Protocol: AChE Inhibition Assay

  • Reagent Preparation: Prepare phosphate buffer (pH 8.0), DTNB solution, AChE enzyme solution, and acetylthiocholine iodide (ATCI) substrate solution.

  • Assay Setup: In a 96-well plate, add buffer, DTNB solution, and the test compound at various concentrations.

  • Enzyme Addition: Add the AChE solution to each well and incubate for 15 minutes at 25°C.

  • Reaction Initiation: Add the ATCI substrate to initiate the reaction.

  • Kinetic Measurement: Immediately measure the absorbance at 412 nm every minute for 5-10 minutes using a microplate reader.

  • Analysis: Calculate the rate of reaction for each concentration. Determine the percentage of inhibition relative to a control without any inhibitor. Calculate the IC₅₀ value from the dose-response curve.

Compound IDAChE Inhibition IC₅₀ (nM)MAO-B Inhibition IC₅₀ (nM)Tyrosine Kinase (p56lck) IC₅₀ (µM)
BTZ-00145.285.11.2
BTZ-004>10,000>10,0000.8
BTZ-00723.440.325.6
Tacrine220--

Table 3: Representative enzyme inhibition data.[20][27][28]

Phase 4: A Glimpse Ahead - Preliminary In Vivo Considerations

While this guide focuses on the initial in vitro screening, it is crucial to acknowledge the next steps. Promising candidates from in vitro assays must eventually be tested in a living system.[9][29] Modern drug discovery often employs intermediate models before moving to mammals.

Zebrafish (Danio rerio) Model: This small vertebrate model offers a powerful platform for medium-throughput in vivo screening.[30] Its transparent embryos allow for real-time visualization of organ development, making it ideal for assessing acute toxicity and teratogenicity at an early stage, bridging the gap between cell cultures and rodent models.[30][31]

Conclusion: From Raw Data to Actionable Intelligence

The initial biological screening of benzothiazole derivatives is a systematic process of logical filtration. We begin by establishing the fundamental safety profile through cytotoxicity testing. This is followed by broad-spectrum antimicrobial and anticancer assays to identify compounds with relevant biological activity. Finally, for the most promising hits, target-specific enzyme inhibition assays provide the first clues into their mechanism of action.

This tiered approach transforms raw experimental data into actionable intelligence. The results from this cascade directly inform Structure-Activity Relationship (SAR) studies, guiding medicinal chemists in the rational design and optimization of more potent and selective derivatives.[14][15][32] It is this synergy between synthesis and systematic biological evaluation that paves the way for the discovery of the next generation of benzothiazole-based therapeutics.

References

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.).
  • Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. (n.d.). Bentham Science.
  • Importance of Benzothiazole Motif in Modern Drug Discovery. (2018). Crimson Publishers.
  • Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein. (n.d.). RSC Publishing.
  • Medicinal significance of benzothiazole scaffold: an insight view. (n.d.). PubMed.
  • Medicinal significance of benzothiazole scaffold: an insight view. (n.d.). Taylor & Francis Online.
  • Biological Screening and Structure Activity relationship of Benzothiazole. (2022). Research Journal of Pharmacy and Technology.
  • Design, synthesis, and structure-activity relationship studies of benzothiazole derivatives as antifungal agents. (2016). PubMed.
  • Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. (n.d.). MDPI.
  • Toxicological screening. (n.d.). PubMed Central.
  • QSAR Study of Benzothiazole Derivatives as p56lck Inhibitors. (2006). Bentham Science.
  • Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. (2022). MDPI.
  • Study of Benzothiazoles and its Pharmaceutical Importance. (2021).
  • Benzothiazole derivatives as anticancer agents. (n.d.). Taylor & Francis Online.
  • Benzothiazole derivatives as anticancer agents. (n.d.). PubMed Central.
  • Synthesis and Anticancer Evaluation of Novel Benzothiazole Derivatives. (n.d.). Asian Journal of Chemistry.
  • SAR of different substituted benzothiazole derivatives as antibacterial agent. (n.d.).
  • The use of in vivo zebrafish assays in drug toxicity screening. (2025).
  • EXPLORATION OF POTENTIAL AND BIOLOGICAL EVALUATION OF NOVEL BENZOTHIAZOLE DERIV
  • In Vivo Acute Toxicity Studies of Novel Anti-Melanoma Compounds Downregulators of hnRNPH1/H2. (n.d.). PubMed Central.
  • Synthesis and biological activities of benzothiazole deriv
  • Toxicity Screening: A New Generation Of Models. (n.d.). InVivo Biosystems.
  • In vivo Toxicology. (n.d.). InterBioTox.
  • Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. (n.d.). PubMed Central.
  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025).
  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025). Kosheeka.
  • Synthesis and various biological activities of benzothiazole derivative: A review. (2023). World Journal of Advanced Research and Reviews.
  • In Vitro Cytotoxicity Analysis: MTT/XTT, Trypan Blue Exclusion. (n.d.). OUCI.
  • Application Notes & Protocols: Benzothiazole Derivatives as Enzyme Inhibitors. (2025). BenchChem.
  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025).
  • Introduction to XTT assays for cell-viability assessment. (n.d.). Abcam.
  • Methods for screening and evaluation of antimicrobial activity: a review of protocols, advantages and limitations. (2023).
  • A Review on Benzothiazole Derivatives and Their Biological Significances. (2025).
  • Methods for in vitro evaluating antimicrobial activity: A review. (n.d.). PubMed Central.
  • Synthesis, Characterization, Enzyme Inhibition and Molecular Docking Studies of Benzothiazole Derivatives Bearing Alkyl Phenyl Ether Fragments. (n.d.).
  • Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. (2022). RSC Publishing.
  • Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. (n.d.).
  • Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. (2021). INTEGRA Biosciences.
  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). WOAH.

Sources

Unlocking the Therapeutic Potential of 7-Bromo-Benzothiazoles: A Guide to Key Molecular Targets

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Introduction: The Benzothiazole Scaffold and the Strategic Importance of C7-Bromination

The benzothiazole scaffold, a bicyclic heterocycle comprising a benzene ring fused to a thiazole ring, represents a "privileged structure" in medicinal chemistry. Its rigid, planar nature and the presence of nitrogen and sulfur heteroatoms facilitate diverse, high-affinity interactions with a wide array of biological targets.[1][2] This has led to the development of numerous clinically significant agents with applications ranging from oncology and neuroprotection to infectious diseases.[3][4]

The process of lead optimization in drug discovery often hinges on subtle structural modifications that enhance potency, selectivity, and pharmacokinetic properties. Halogenation is a time-tested strategy to achieve this, and the introduction of a bromine atom, particularly at the 7-position of the benzothiazole core, has shown significant promise. The bromo group can modulate the electronic properties of the ring system and form crucial halogen bonds with target proteins, thereby enhancing binding affinity and biological activity. This guide provides an in-depth analysis of the most promising therapeutic targets for 7-bromo-benzothiazole compounds, synthesizing current literature to provide a technical roadmap for future research and development.

Section 1: Antimicrobial Targets - A Focused Approach Against Bacterial Enzymes

The rise of antimicrobial resistance necessitates the discovery of novel agents with new mechanisms of action. Benzothiazole derivatives have demonstrated broad-spectrum antibacterial activity, and the 7-bromo substitution appears to significantly enhance this property.[1][5]

Primary Target: Dihydroorotase (DHO)

Dihydroorotase is a crucial enzyme in the de novo pyrimidine biosynthesis pathway, essential for the production of DNA, RNA, and cell wall components in bacteria. Its absence in humans makes it an attractive and selective target for antibacterial agents.

Mechanistic Insight & Evidence: Recent studies have identified 7-bromo-benzothiazole derivatives as potent inhibitors of bacterial growth. A key structure-activity relationship (SAR) study demonstrated that the substitution of a bromo group at the 7th position of the benzothiazole ring significantly enhanced antibacterial action against Staphylococcus aureus, Bacillus subtilis, and Escherichia coli.[5] In silico docking simulations strongly suggest that these compounds target the dihydroorotase enzyme, interfering with the pyrimidine synthesis essential for bacterial survival.[5] The bromination at C7 is hypothesized to improve binding within the enzyme's active site, leading to enhanced inhibitory action compared to unsubstituted analogs.

Quantitative Data: In Vitro Antibacterial Activity

Compound ClassTest OrganismActivity (Zone of Inhibition - ZOI)Reference
7-Bromo-Benzothiazole Derivative (43b) S. aureus21–27 mm[5]
7-Bromo-Benzothiazole Derivative (43b) B. subtilis21–27 mm[5]
7-Bromo-Benzothiazole Derivative (43b) E. coli21–27 mm[5]
Kanamycin (Standard)S. aureus, B. subtilis, E. coli28–31 mm[5]

Experimental Workflow & Protocol:

Below is a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of 7-bromo-benzothiazole compounds, a foundational assay for validating antibacterial efficacy.

G cluster_prep Preparation cluster_assay Assay Execution cluster_readout Incubation & Readout p1 Prepare serial two-fold dilutions of 7-bromo-benzothiazole compound in MHB (e.g., 128 to 0.25 µg/mL) p2 Prepare standardized bacterial inoculum (0.5 McFarland, ~1.5x10^8 CFU/mL), then dilute to ~1x10^6 CFU/mL a1 Dispense 50 µL of diluted compound into each well of a 96-well plate p2->a1 a2 Add 50 µL of diluted bacterial inoculum to each well (Final conc: ~5x10^5 CFU/mL) a1->a2 a3 Include controls: - Positive (bacteria, no drug) - Negative (broth, no bacteria) a2->a3 r1 Incubate plates at 37°C for 18-24 hours a3->r1 r2 Visually inspect for turbidity or measure OD600 with a plate reader r1->r2 r3 Determine MIC: Lowest concentration with no visible growth r2->r3

Caption: Workflow for MIC Determination via Broth Microdilution.

Detailed Protocol: Broth Microdilution MIC Assay

  • Preparation of Compound Stock: Dissolve the 7-bromo-benzothiazole derivative in dimethyl sulfoxide (DMSO) to a high concentration (e.g., 10 mg/mL). The final concentration of DMSO in the assay should not exceed 1% to avoid solvent-induced toxicity.

  • Preparation of Microdilution Plate: In a 96-well microtiter plate, perform a serial two-fold dilution of the compound in Mueller-Hinton Broth (MHB). This is typically done by adding 50 µL of MHB to all wells, adding 50 µL of the stock compound to the first well, mixing, and then transferring 50 µL to the subsequent well, repeating across the plate.

  • Inoculum Preparation: Culture the test bacterium on an appropriate agar plate overnight. Suspend several colonies in sterile saline to match a 0.5 McFarland turbidity standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in MHB to achieve a final working concentration of approximately 1 x 10⁶ CFU/mL.

  • Inoculation: Add 50 µL of the working bacterial inoculum to each well of the microtiter plate, resulting in a final test concentration of 5 x 10⁵ CFU/mL.

  • Controls: Include a positive control well (MHB + bacteria, no compound) and a negative control well (MHB only).

  • Incubation: Seal the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed. This can be assessed visually or by using a plate reader to measure optical density at 600 nm.

Section 2: Anticancer Targets - Inhibiting Key Oncogenic Pathways

The benzothiazole scaffold is a cornerstone of many anticancer agents, known to interact with a range of targets including protein kinases and structural proteins.[6][7] While direct evidence for 7-bromo derivatives is still emerging, the established importance of halogenation suggests that these compounds are prime candidates for targeting key regulators of tumor growth and survival.[8]

Potential Target: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

VEGFR-2 is a receptor tyrosine kinase that plays a central role in angiogenesis—the formation of new blood vessels.[6] In cancer, pathological angiogenesis is a hallmark, supplying tumors with the nutrients and oxygen required for growth and metastasis. Inhibition of VEGFR-2 is a clinically validated strategy for cancer therapy.

Mechanistic Insight & Rationale: Numerous benzothiazole-based derivatives have been developed as potent inhibitors of VEGFR-2 and other tyrosine kinases like EGFR and PI3K.[6][7] These compounds typically act as ATP-competitive inhibitors, binding to the kinase domain and preventing the phosphorylation events that trigger downstream pro-angiogenic signaling. The rationale for investigating 7-bromo-benzothiazoles as VEGFR-2 inhibitors is twofold: the benzothiazole core is a proven kinase-binding scaffold, and the C7-bromo substitution can provide additional hydrophobic and halogen-bonding interactions within the ATP-binding pocket, potentially increasing potency and selectivity.

G cluster_membrane Cell Membrane VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds & Dimerizes PLCg PLCγ VEGFR2->PLCg Phosphorylates PI3K PI3K VEGFR2->PI3K RAS Ras VEGFR2->RAS B7B 7-Bromo-Benzothiazole Compound B7B->VEGFR2 Inhibits (ATP-Competitive) PKC PKC PLCg->PKC Proliferation Cell Proliferation, Migration, Survival (Angiogenesis) PKC->Proliferation AKT Akt PI3K->AKT AKT->Proliferation RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Inhibition of the VEGFR-2 Signaling Pathway.

Quantitative Data: In Vitro Kinase Inhibition by Benzothiazole Analogs

Compound TypeTarget KinaseIC₅₀Reference
2-Aminobenzothiazole-pyrazole hybridVEGFR-297 nM[6]
2-Aminobenzothiazole-thiazolidinedioneVEGFR-2150-210 nM[6]
Substituted Bromopyridine Benzothiazole(Cell-based)1.2 - 48 nM[3]
Naphthalimide-Benzothiazole(Cell-based)3.72 µM (HT-29)[3]

Experimental Protocol: In Vitro VEGFR-2 Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a robust, high-throughput method for quantifying inhibitor binding to a kinase target.

  • Principle of the Assay: This is a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay. It measures the displacement of an Alexa Fluor™ 647-labeled, ATP-competitive tracer from the kinase active site by the test compound. A Europium (Eu)-labeled anti-tag antibody binds to the tagged kinase, serving as the FRET donor.

  • Reagent Preparation:

    • Prepare a 4X Kinase/Antibody solution containing GST-tagged VEGFR-2 kinase and Eu-anti-GST antibody in kinase buffer.

    • Prepare a 4X Tracer solution containing the Alexa Fluor™ 647-labeled tracer.

    • Prepare serial dilutions of the 7-bromo-benzothiazole test compound.

  • Assay Procedure:

    • To a 384-well plate, add 2.5 µL of the test compound dilution.

    • Add 2.5 µL of the 4X Kinase/Antibody solution. Mix gently and incubate for 60 minutes at room temperature. This pre-incubation step is critical to allow the compound to reach binding equilibrium with the kinase.

    • Add 5 µL of the 4X Tracer solution to initiate the displacement reaction.

    • Incubate for another 60 minutes at room temperature.

  • Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring emission at 665 nm (acceptor) and 615 nm (donor) following excitation at 340 nm.

  • Data Analysis: Calculate the Emission Ratio (665 nm / 615 nm). Plot the Emission Ratio against the logarithm of the test compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which represents the concentration of the compound required to displace 50% of the tracer.

Section 3: Neuroprotective Targets - A Multi-pronged Strategy for Neurodegeneration

Benzothiazole derivatives are being actively investigated as therapeutic agents for neurodegenerative diseases like Alzheimer's disease (AD) and amyotrophic lateral sclerosis (ALS).[4][9] The approach is often multi-targeted, aiming to address the complex pathology of these conditions.

Potential Multi-Target Profile: AChE, BuChE, and MAO-B
  • Acetylcholinesterase (AChE) & Butyrylcholinesterase (BuChE): These enzymes hydrolyze the neurotransmitter acetylcholine. Their inhibition increases acetylcholine levels in the brain, a key strategy for the symptomatic treatment of Alzheimer's disease.[9]

  • Monoamine Oxidase B (MAO-B): This enzyme degrades dopamine and contributes to the production of reactive oxygen species (ROS) through oxidative stress. Its inhibition can be beneficial in both Parkinson's and Alzheimer's disease.[10]

Mechanistic Insight & Rationale: The development of multi-target-directed ligands (MTDLs) is a promising strategy for complex diseases like AD.[9] Benzothiazole derivatives have been successfully designed to simultaneously inhibit cholinesterases and MAO-B.[9][10] The core scaffold can be functionalized with different linkers and amine groups to optimize binding at the distinct active sites of these different enzymes. A 7-bromo substitution could enhance potency by forming halogen bonds or improving hydrophobic interactions within the active site gorges of these enzymes, making it a compelling modification for novel MTDLs.

Quantitative Data: Inhibition of Neuro-Enzymes by Benzothiazole Derivatives

Compound IDTarget EnzymeIC₅₀ / KᵢReference
Compound 4f AChEIC₅₀: 23.4 nM[10]
Compound 4f MAO-BIC₅₀: 40.3 nM[10]
Compound 3s H₃RKᵢ: 0.036 µM[9]
Compound 3s AChEIC₅₀: 6.7 µM[9]
Compound 3s BuChEIC₅₀: 2.35 µM[9]
Compound 3s MAO-BIC₅₀: 1.6 µM[9]

Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is a gold standard for measuring AChE activity and its inhibition.

  • Principle of the Assay: AChE hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine. Thiocholine then reacts with Ellman's reagent, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured spectrophotometrically at 412 nm.

  • Reagent Preparation:

    • Prepare phosphate buffer (pH 8.0).

    • Prepare stock solutions of AChE enzyme, ATCh substrate, and DTNB reagent in the buffer.

    • Prepare serial dilutions of the 7-bromo-benzothiazole test compound.

  • Assay Procedure:

    • In a 96-well plate, add 25 µL of the test compound dilution.

    • Add 50 µL of AChE enzyme solution and 125 µL of DTNB solution.

    • Mix and pre-incubate for 15 minutes at 25°C. This allows the inhibitor to bind to the enzyme before the substrate is introduced.

    • Initiate the reaction by adding 25 µL of the ATCh substrate solution.

  • Data Acquisition: Immediately begin monitoring the change in absorbance at 412 nm over 5-10 minutes using a microplate reader in kinetic mode. The rate of the reaction (V = ΔAbs/min) is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.

    • Plot the % Inhibition against the logarithm of the test compound concentration.

    • Fit the data to a dose-response curve to determine the IC₅₀ value.

G cluster_mix1 Step 1: Pre-incubation cluster_reaction Step 2: Reaction Initiation cluster_readout Step 3: Detection AChE AChE Enzyme Mix1 Mix & Incubate (15 min, 25°C) AChE->Mix1 DTNB DTNB Reagent DTNB->Mix1 Inhibitor 7-Bromo-Benzothiazole Compound Inhibitor->Mix1 Reaction Enzymatic Reaction Mix1->Reaction ATCh ATCh Substrate ATCh->Reaction Readout Measure Absorbance at 412 nm (Kinetic Read) Reaction->Readout

Caption: Experimental Workflow for the Ellman's Assay.

Conclusion and Future Directions

The 7-bromo-benzothiazole scaffold is a highly promising platform for the development of novel therapeutics. The strategic placement of the bromo group at the C7 position has been shown to enhance antibacterial activity and holds significant potential to improve potency against key targets in oncology and neurodegeneration. Current evidence strongly points to bacterial dihydroorotase as a primary target for antimicrobial development. For anticancer and neuroprotective applications, VEGFR-2 , AChE , and MAO-B represent high-priority targets for which 7-bromo-benzothiazole derivatives should be synthesized and evaluated. Future research should focus on elucidating the precise binding modes of these compounds through co-crystallography and leveraging the experimental protocols outlined in this guide to build robust SAR models, ultimately accelerating the translation of these promising molecules from the laboratory to the clinic.

References

  • Sekar, D., et al. (2012). Synthesis and Anticancer Evaluation of Novel Benzothiazole Derivatives. Asian Journal of Chemistry. Available at: [Link]

  • Fouad, M., et al. (2019). Design, Synthesis, and Anticancer Activity of Novel Benzothiazole Analogues. Journal of Heterocyclic Chemistry, 56, 1437. Available at: [Link]

  • Abu-Zaied, M. A., et al. (2023). Recent insights into antibacterial potential of benzothiazole derivatives. PMC - NIH. Available at: [Link]

  • Khattab, M., et al. (2020). Benzothiazole derivatives as anticancer agents. Taylor & Francis. Available at: [Link]

  • Wang, Z., et al. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. Frontiers. Available at: [Link]

  • ResearchGate. (n.d.). Different antibacterial targets of benzothiazole derivatives. Available at: [Link]

  • Kumar, R., et al. (2022). Biological Potential of Benzothiazole Derivatives: Bench to Bed Side. Research J. Pharm. and Tech., 15(11), 5263-5269. Available at: [Link]

  • Khattab, M., et al. (2020). Benzothiazole derivatives as anticancer agents. PMC - PubMed Central. Available at: [Link]

  • Nanjan, P., et al. (2020). Synthesis, in vitro and structural aspects of benzothiazole analogs as anti-oxidants and potential neuroprotective agents. PubMed. Available at: [Link]

  • Liu, J., et al. (2023). Novel benzothiazole derivatives target the Gac/Rsm two-component system as antibacterial synergists against Pseudomonas aeruginosa infections. PMC - NIH. Available at: [Link]

  • PubChem. (n.d.). 7-Bromobenzothiazole. Available at: [Link]

  • Al-Romaigh, H. A., et al. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. MDPI. Available at: [Link]

  • Al-Sanea, M. M., et al. (2023). New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico. Semantic Scholar. Available at: [Link]

  • RSC Publishing. (n.d.). Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets. Available at: [Link]

  • Kollar, J., et al. (2018). Benzothiazoles - scaffold of interest for CNS targeted drugs. PubMed. Available at: [Link]

  • Mulani, S., et al. (2023). Synthesis and various biological activities of benzothiazole derivative: A review. The Pharma Innovation Journal. Available at: [Link]

  • AVESİS. (2022). Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. Available at: [Link]

  • El-Gamal, M. I., et al. (2023). Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease. PMC - PubMed Central. Available at: [Link]

  • Al-Sanea, M. M., et al. (2023). New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study. PubMed Central. Available at: [Link]

  • Yilmaz, A., et al. (2024). Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health. MDPI. Available at: [Link]

Sources

An In-depth Technical Guide to the Molecular Structure of 7-Bromo-1,3-benzothiazole-2-carboxylic acid methyl ester

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the molecular structure of 7-Bromo-1,3-benzothiazole-2-carboxylic acid methyl ester, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document details the structural elucidation of the molecule through a synthesis of spectroscopic data, outlines a robust synthetic pathway with mechanistic insights, and presents its key physicochemical properties. Intended for researchers, scientists, and professionals in drug development, this guide offers a foundational understanding of this versatile benzothiazole derivative.

Introduction to the Benzothiazole Scaffold

Benzothiazoles are a class of bicyclic heterocyclic compounds featuring a benzene ring fused to a thiazole ring.[1] This scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents.[2] Benzothiazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[3][4][5] The versatility of the benzothiazole ring system allows for extensive functionalization, enabling the fine-tuning of its biological and physical characteristics.[6] The subject of this guide, 7-Bromo-1,3-benzothiazole-2-carboxylic acid methyl ester (Figure 1), incorporates a bromine atom at the 7-position and a methyl ester group at the 2-position, modifications that are anticipated to significantly influence its chemical reactivity and biological interactions.

Molecular Structure Elucidation

A definitive understanding of the three-dimensional arrangement of atoms and electrons is paramount to predicting a molecule's behavior. The structure of 7-Bromo-1,3-benzothiazole-2-carboxylic acid methyl ester has been elucidated through a combination of spectroscopic techniques.

Systematic Identification
  • Systematic Name: Methyl 7-bromo-1,3-benzothiazole-2-carboxylate

  • Common Name: 7-Bromo-benzothiazole-2-carboxylic acid methyl ester

  • CAS Number: 352140-19-1, 1187928-61-5

  • Molecular Formula: C₉H₆BrNO₂S

  • Molecular Weight: 272.12 g/mol

Figure 1: Molecular Structure of 7-Bromo-1,3-benzothiazole-2-carboxylic acid methyl ester

A 2D representation of the title compound.

Spectroscopic Characterization

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl ester protons. The three aromatic protons on the benzene ring will appear as a complex multiplet in the downfield region (typically δ 7.0-8.5 ppm). The exact chemical shifts and coupling patterns will depend on the electronic effects of the bromine and the thiazole ring. The methyl protons of the ester group will appear as a sharp singlet, typically in the range of δ 3.8-4.0 ppm.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework. The spectrum is expected to show nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbonyl carbon of the ester group will be the most downfield signal, typically in the range of δ 160-170 ppm. The aromatic carbons will resonate in the region of δ 110-155 ppm. The methyl carbon of the ester group will appear in the upfield region, typically around δ 50-55 ppm.

2.2.2. Infrared (IR) Spectroscopy

The IR spectrum will reveal the presence of key functional groups. Characteristic absorption bands are expected for:

  • C=O stretch (ester): A strong absorption band in the region of 1720-1740 cm⁻¹.[7]

  • C=N and C=C stretching (aromatic rings): Multiple bands in the 1450-1600 cm⁻¹ region.

  • C-O stretch (ester): Strong bands in the 1000-1300 cm⁻¹ range.

  • C-H stretching (aromatic and methyl): Absorptions around 3000-3100 cm⁻¹ (aromatic) and 2850-2960 cm⁻¹ (methyl).

  • C-Br stretch: A weaker absorption in the fingerprint region, typically below 800 cm⁻¹.

2.2.3. Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and provide information about the fragmentation pattern. The molecular ion peak (M⁺) should be observed at m/z 271 and a characteristic M+2 peak of nearly equal intensity at m/z 273, which is indicative of the presence of a single bromine atom.[8] A prominent fragment would be the acylium ion (M - OCH₃)⁺ resulting from the loss of the methoxy group.[9]

Synthesis and Mechanistic Considerations

The synthesis of 7-Bromo-1,3-benzothiazole-2-carboxylic acid methyl ester can be achieved through a multi-step process, with the key step being the formation of the benzothiazole ring. A plausible and commonly employed route involves the condensation of a substituted 2-aminothiophenol with an appropriate carbonyl compound.[1]

Proposed Synthetic Workflow

A general and adaptable synthesis is outlined below. This pathway leverages readily available starting materials and established reaction methodologies.

A proposed synthetic workflow for the target compound.

Experimental Protocol

Step 1: Synthesis of 2-Amino-6-bromobenzenethiol

  • Diazotization: 3-Bromoaniline is diazotized using sodium nitrite in the presence of a strong acid (e.g., hydrochloric acid) at low temperatures (0-5 °C).

  • Thiocyanation: The resulting diazonium salt is then reacted with a solution of potassium ethyl xanthate.

  • Hydrolysis: The intermediate xanthate ester is hydrolyzed under basic conditions (e.g., sodium hydroxide) to yield 2-amino-6-bromobenzenethiol.

Rationale: This sequence is a standard method for introducing a thiol group ortho to an amino group on a benzene ring.

Step 2: Condensation and Cyclization to form 7-Bromo-1,3-benzothiazole-2-carboxylic acid methyl ester

  • Reaction Setup: 2-Amino-6-bromobenzenethiol and oxalyl chloride monomethyl ester are dissolved in a suitable aprotic solvent (e.g., toluene or dichloromethane).

  • Condensation: The reaction mixture is stirred, often at room temperature or with gentle heating, to facilitate the condensation reaction between the amino group of the thiophenol and the acid chloride.

  • Cyclization: The intermediate amide undergoes an intramolecular cyclization, with the elimination of water, to form the thiazole ring. This step may be promoted by the addition of a mild acid or base catalyst.

  • Work-up and Purification: The reaction mixture is washed with water and brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to afford the pure 7-Bromo-1,3-benzothiazole-2-carboxylic acid methyl ester.

Rationale: The reaction of a 2-aminothiophenol with an α-ketoester or a related derivative is a classic and efficient method for the synthesis of 2-carboxy-substituted benzothiazoles.

Physicochemical Properties

The physicochemical properties of a compound are critical for its application in drug development and materials science.

PropertyValueSource/Method
Molecular Formula C₉H₆BrNO₂S-
Molecular Weight 272.12 g/mol Calculated
Appearance Expected to be a solidGeneral observation for similar compounds
Melting Point Not reported-
Solubility Expected to be soluble in common organic solvents (e.g., DMSO, DMF, CH₂Cl₂, EtOAc) and poorly soluble in water.Predicted based on structure
LogP 3.3Computed

Applications and Research Interest

The 7-Bromo-1,3-benzothiazole-2-carboxylic acid methyl ester is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The benzothiazole core is a known pharmacophore, and the presence of the bromine atom and the methyl ester group provides sites for further chemical modification.

  • Medicinal Chemistry: This compound can serve as a scaffold for the development of novel anticancer, antimicrobial, and anti-inflammatory agents.[10][11] The bromine atom can participate in cross-coupling reactions to introduce diverse substituents, allowing for the exploration of structure-activity relationships (SAR).[3]

  • Materials Science: Benzothiazole derivatives have been investigated for their applications in organic electronics, such as in organic light-emitting diodes (OLEDs), due to their fluorescent properties.

Conclusion

7-Bromo-1,3-benzothiazole-2-carboxylic acid methyl ester is a synthetically accessible and versatile heterocyclic compound. Its molecular structure, characterized by the presence of a benzothiazole core, a bromine substituent, and a methyl ester group, makes it an attractive starting point for the development of new molecules with tailored biological activities and material properties. This guide provides a foundational understanding of its structure, synthesis, and potential applications, serving as a valuable resource for researchers in the chemical and pharmaceutical sciences.

References

  • Morsy, A. A., et al. (2020). In silico study and antimicrobial evaluation of benzothiazole derivatives. Recent insights into antibacterial potential of benzothiazole derivatives. [Link][3]

  • Mishra, A., et al. (2020). Synthesis and antibacterial activity of benzothiazole derivatives of isatin. Recent insights into antibacterial potential of benzothiazole derivatives. [Link][3]

  • Suyambulingam, A., et al. (2020). Preparation and antibacterial activity of amino-benzothiazole Schiff base analogues. Recent insights into antibacterial potential of benzothiazole derivatives. [Link][3]

  • Lihumis, H. S., et al. (2022). A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research, 5(2), 147-164. [Link][4]

  • Bentham Science Publishers. (n.d.). Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. Bentham Science. [Link][10]

  • Taylor & Francis Online. (n.d.). Benzothiazole derivatives as anticancer agents. Taylor & Francis Online. [Link][2]

  • BPAS Journals. (n.d.). Biological Evaluation of Benzothiazole Derivatives: A Comprehensive Review. BPAS Journals. [Link][5]

  • Journal of Chemical Health Risks. (n.d.). Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. Journal of Chemical Health Risks. [Link][11]

  • Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. Organic Chemistry Portal. [Link][12]

  • National Center for Biotechnology Information. (n.d.). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. PubMed Central. [Link][1]

  • Fars Pharm J. (n.d.). SYNTHESIS OF SOME 2-SUBSTITUTED BENZOTHIAZOLE DERIVATIVES AND EVALUATION OF THEIR ANTICANCER AND ANTI-MICROBIAL ACTIVITIES. Fars Pharm J. [Link]

  • RSC Publishing. (n.d.). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Publishing. [Link]

  • MDPI. (n.d.). Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. MDPI. [Link]

  • National Center for Biotechnology Information. (n.d.). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. PubMed Central. [Link][6]

  • Spectroscopy Online. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. [Link][7]

  • NC State University Libraries. (n.d.). 12.3 Mass Spectrometry of Some Common Functional Groups – Organic Chemistry. NC State University Libraries. [Link][8]

  • Chemistry LibreTexts. (2021, December 27). 8.10: Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. [Link][9]

Sources

Navigating the Solubility Landscape of 7-Bromo-benzothiazole-2-carboxylic acid methyl ester: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Critical Role of Solubility in Preclinical Success

In the intricate journey of drug discovery and development, the solubility of a candidate molecule is a fundamental physical property that dictates its fate. It is a key determinant of a compound's bioavailability, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. A suboptimal solubility profile can lead to misleading in-vitro assay results, challenging formulation development, and ultimately, the failure of a promising therapeutic agent. This guide provides an in-depth technical overview of the anticipated solubility profile of 7-Bromo-benzothiazole-2-carboxylic acid methyl ester, a heterocyclic compound of interest in medicinal chemistry. Given the limited publicly available experimental data for this specific molecule, this document synthesizes information from structurally related compounds and established principles of physical chemistry to provide a predictive analysis. Furthermore, we will delve into the established methodologies for robust solubility determination, empowering researchers to generate critical data for their drug development programs.

Predicted Solubility Profile of this compound

Based on its molecular structure, this compound is anticipated to exhibit low aqueous solubility and good solubility in a range of organic solvents. The presence of the benzothiazole core, a bicyclic aromatic system, and the bromo substituent contribute to the molecule's lipophilicity. The methyl ester group, while adding some polarity, is not sufficient to confer significant water solubility.

A structurally similar compound, 7-Methyl-benzothiazole-2-carboxylic acid methyl ester, has been reported to have low solubility in water and good solubility in organic solvents such as ethanol and ether[1]. This compound has a calculated LogP value of 2.391, indicating a preference for organic phases over aqueous environments[1]. Given the similar electronic and steric properties of a methyl group and a bromine atom, it is reasonable to infer a comparable solubility profile for this compound.

Table 1: Predicted Solubility of this compound in Common Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Aqueous Water, Phosphate-Buffered Saline (PBS)Low to Very LowThe hydrophobic benzothiazole ring and bromo substituent dominate the molecule's character.
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)HighThese solvents are capable of solvating both the polar ester group and the aromatic system.
Polar Protic Ethanol, MethanolModerate to HighThe hydroxyl group of these solvents can interact with the ester and nitrogen atom of the thiazole ring.
Non-Polar Dichloromethane (DCM), ChloroformModerate to HighThe overall lipophilicity of the molecule allows for favorable interactions with these solvents.
Ethers Diethyl ether, Tetrahydrofuran (THF)ModerateThese solvents can solvate the molecule through dipole-dipole interactions.
Hydrocarbons Hexanes, TolueneLowThe polarity of the ester group will limit solubility in highly non-polar solvents.

Methodologies for Experimental Solubility Determination

Accurate determination of a compound's solubility is a critical step in preclinical development. Several methods are employed, ranging from thermodynamic equilibrium techniques to higher-throughput kinetic approaches. The choice of method often depends on the stage of drug discovery, the amount of compound available, and the desired level of accuracy.[2][3][4]

The "Gold Standard": Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is widely regarded as the gold standard for determining thermodynamic solubility, which represents the true equilibrium concentration of a solute in a solvent.[3]

Experimental Protocol: Shake-Flask Solubility Determination

  • Preparation: Add an excess amount of this compound to a known volume of the desired solvent in a sealed, inert container (e.g., a glass vial). The excess solid is crucial to ensure that equilibrium is reached with the solid phase.

  • Equilibration: Agitate the mixture at a constant temperature (typically 25 °C or 37 °C) for a prolonged period (e.g., 24-72 hours) to ensure equilibrium is reached. The agitation can be achieved using a shaker or a magnetic stirrer.

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Separate the saturated solution (supernatant) from the excess solid. This is a critical step and can be achieved by centrifugation or filtration.[2] Care must be taken to avoid disturbing the equilibrium.

  • Quantification: Accurately determine the concentration of the dissolved compound in the supernatant. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method for quantification.[2] A calibration curve with known concentrations of the compound should be prepared to ensure accurate measurement.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification prep1 Add excess solid compound to solvent equil1 Agitate at constant temperature (24-72h) prep1->equil1 Establish Equilibrium sep1 Centrifuge or filter to separate supernatant equil1->sep1 Isolate Saturated Solution quant1 Analyze supernatant by HPLC-UV sep1->quant1 Measure Analyte quant2 Determine concentration from calibration curve quant1->quant2 Calculate Solubility

Caption: Workflow for Thermodynamic Solubility Determination by the Shake-Flask Method.

High-Throughput Approaches: Kinetic Solubility Assays

In early drug discovery, where a large number of compounds need to be screened, kinetic solubility assays are often employed.[5] These methods are faster and require less material than the shake-flask method. Kinetic solubility is determined by adding a concentrated stock solution of the compound (typically in DMSO) to an aqueous buffer and measuring the concentration at which precipitation occurs.[5]

Experimental Protocol: Nephelometric Kinetic Solubility Assay

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO.

  • Serial Dilution: Serially dilute the stock solution in DMSO in a multi-well plate.

  • Aqueous Addition: Add a physiological buffer (e.g., PBS) to each well, causing the compound to precipitate out of solution at concentrations above its kinetic solubility.

  • Precipitation Detection: Measure the turbidity of each well using a nephelometer.[6] The concentration at which a significant increase in turbidity is observed is taken as the kinetic solubility.

G cluster_prep Preparation cluster_precip Precipitation cluster_detect Detection cluster_analysis Analysis prep1 Prepare concentrated DMSO stock solution prep2 Serially dilute in DMSO in a multi-well plate prep1->prep2 Create Concentration Gradient precip1 Add aqueous buffer to induce precipitation prep2->precip1 Trigger Precipitation detect1 Measure turbidity using a nephelometer precip1->detect1 Quantify Precipitation analysis1 Determine kinetic solubility from turbidity data detect1->analysis1 Data Interpretation

Caption: Workflow for Kinetic Solubility Determination by Nephelometry.

Factors Influencing the Solubility of this compound

Several factors can influence the solubility of this compound, and understanding them is crucial for formulation development.

  • pH: The benzothiazole ring contains a nitrogen atom that can be protonated under acidic conditions. While the pKa of the benzothiazole nitrogen is relatively low, changes in pH could still have a minor effect on solubility.

  • Temperature: Solubility is generally temperature-dependent. For most solids dissolving in liquids, solubility increases with temperature. This should be experimentally verified.

  • Solid-State Properties: The crystalline form (polymorph) of the compound can significantly impact its solubility.[2] Different polymorphs can have different lattice energies, leading to variations in their dissolution rates and equilibrium solubilities. It is essential to characterize the solid form of the material being tested.

  • Presence of Co-solvents: The addition of co-solvents, such as ethanol or polyethylene glycol (PEG), to an aqueous solution can significantly increase the solubility of lipophilic compounds like this compound.

Conclusion and Future Directions

The predicted solubility profile of this compound suggests that it is a lipophilic compound with low aqueous solubility. This presents both challenges and opportunities for its development as a potential therapeutic agent. While oral absorption may be limited by its low solubility, this property might be advantageous for other routes of administration or for sustained-release formulations.

It is imperative for researchers working with this compound to perform rigorous experimental solubility studies using established methods like the shake-flask technique to obtain accurate thermodynamic solubility data. High-throughput kinetic assays can be valuable for initial screening and lead optimization. A thorough understanding of the factors influencing its solubility will be critical for successful formulation development and for advancing this promising compound through the drug discovery pipeline.

References

  • Bergström, C. A., & Avdeef, A. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. European Journal of Pharmaceutical Sciences, 134, 1-13.
  • Glomme, A., & März, J. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review, 14(4), 10-17.
  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]

Sources

The Brominated Benzothiazole Scaffold: A Technical Guide to Theoretical Mechanisms of Action

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Benzothiazole Core as a Privileged Scaffold in Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear across a multitude of therapeutic agents, earning them the designation of "privileged structures."[1][2] Heterocyclic compounds, which incorporate atoms other than carbon into their cyclic structure, are particularly prominent in this regard, with over 85% of all biologically active chemical entities containing a heterocycle.[1][2] Among these, the benzothiazole nucleus—a bicyclic system formed by the fusion of a benzene ring and a thiazole ring—stands out for its remarkable versatility.[3]

Benzothiazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antidiabetic, and neuroprotective properties.[4][5][6] This versatility stems from the scaffold's structural adaptability, which allows for precise chemical modifications to optimize interactions with specific biological targets.[7] The biological activities of these derivatives are achieved through interactions with molecular targets such as enzymes, proteins, and receptors, leading to outcomes like enzyme inhibition, modulation of protein-protein interactions, or interference with cellular signaling pathways.[7] This guide provides an in-depth exploration of the theoretical mechanisms of action for a specific, potent subclass: brominated benzothiazoles. We will delve into the strategic role of bromine in modulating bioactivity and elucidate the key molecular pathways these compounds are hypothesized to target.

Part 1: The Strategic Imperative of Bromination

The introduction of a bromine atom onto the benzothiazole scaffold is not a trivial substitution; it is a strategic decision rooted in both synthetic utility and pharmacological enhancement. The bromine atom serves as a highly functional "reactive handle," significantly expanding the synthetic possibilities.[8][9]

From a pharmacological standpoint, the addition of a halogen like bromine profoundly alters the molecule's physicochemical properties. It increases lipophilicity, which can enhance membrane permeability and cellular uptake. Its size and electronegativity can facilitate stronger and more specific interactions within the binding pockets of target proteins, ultimately boosting potency. A clear example of this is seen in antibacterial research, where the strategic placement of a bromo group on a benzothiazole-isatin conjugate was shown to significantly enhance activity against Gram-negative bacteria.[10]

Synthetic Protocol: Electrophilic Bromination

The most common method for introducing a bromine atom is through electrophilic bromination.[8] The choice of reagent and conditions is critical and is dictated by the electronic properties of the benzothiazole ring.

Objective: To introduce a bromine atom at a specific position on the benzothiazole ring.

Core Principle: An electrophilic bromine source (e.g., Br₂, NBS) is introduced to the electron-rich benzothiazole ring, resulting in an electrophilic aromatic substitution reaction.

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve the parent benzothiazole derivative in a suitable inert solvent (e.g., acetic acid, dichloromethane).

  • Reagent Selection:

    • For highly activated rings, a milder brominating agent like N-Bromosuccinimide (NBS) is preferred to prevent over-bromination.[8]

    • For less reactive rings, molecular bromine (Br₂) may be required, often at controlled, low temperatures to manage reactivity.[8]

  • Reaction Execution: Add the brominating agent to the dissolved substrate dropwise, maintaining the desired temperature.

  • Monitoring: Track the reaction's progress using Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Purification: Quench the reaction (e.g., with sodium thiosulfate solution to remove excess bromine), perform an aqueous work-up, extract the product with an organic solvent, and purify using column chromatography.

This synthetic control allows chemists to precisely place the bromine atom to maximize its pharmacological impact.

Part 2: Elucidating Theoretical Mechanisms of Action

The brominated benzothiazole scaffold exerts its biological effects by interacting with a diverse array of molecular targets. The specific mechanism is highly dependent on the overall substitution pattern of the molecule. Below, we explore the predominant theoretical mechanisms categorized by therapeutic application.

Anticancer Activity: A Multi-Pronged Assault on Malignancy

Brominated benzothiazoles have emerged as potent anticancer agents that appear to attack tumor cells through several distinct, and at times overlapping, mechanisms.[11][12]

A. Inhibition of Key Signaling Pathways: Cancer cell proliferation and survival are often driven by aberrant signaling cascades. Benzothiazole derivatives have been shown to inhibit two of the most critical pathways: PI3K/AKT/mTOR and RAF/MEK/ERK.[13][14]

  • Theoretical Mechanism: The brominated benzothiazole derivative acts as an ATP-competitive inhibitor, binding to the kinase domain of key proteins in these pathways (e.g., AKT, ERK). The bromine atom can form crucial halogen bonds or hydrophobic interactions within the active site, enhancing binding affinity and inhibitory potency. This blockade prevents the downstream phosphorylation events necessary for cell growth, proliferation, and survival, ultimately leading to cell cycle arrest and apoptosis.[13][14] A recent study highlighted that a novel benzothiazole derivative, compound B7, effectively inhibits both the AKT and ERK signaling pathways simultaneously in cancer cell lines.[13]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K ERK ERK RTK->ERK AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation mTOR->Proliferation BBr Brominated Benzothiazole BBr->AKT Inhibition BBr->ERK Inhibition

Caption: Inhibition of AKT and ERK Signaling Pathways.

B. Inhibition of Carbonic Anhydrases (CAs): Many solid tumors exist in a hypoxic (low oxygen) environment, leading to an acidic extracellular pH that promotes tumor invasion and metastasis. Tumor cells regulate this pH imbalance using carbonic anhydrases, particularly the CA IX and XII isoforms.[11]

  • Theoretical Mechanism: Benzothiazole derivatives are effective inhibitors of these tumor-associated CAs.[11] The scaffold can bind to the zinc ion in the enzyme's active site, disrupting its catalytic activity. By inhibiting CA IX and XII, these compounds interfere with the tumor's ability to regulate pH, leading to intracellular acidification and the suppression of primary tumor growth and metastasis.[11]

C. Induction of Apoptosis: A primary goal of many cancer therapies is to induce apoptosis, or programmed cell death, in malignant cells. Benzothiazole derivatives have been shown to be effective inducers of this process.[15]

  • Theoretical Mechanism: By inhibiting critical survival pathways (like AKT/ERK) or causing significant cellular stress (e.g., through topoisomerase inhibition), brominated benzothiazoles can trigger the intrinsic apoptotic pathway. This leads to the activation of caspases, a family of proteases that execute the apoptotic program, resulting in the systematic dismantling of the cell.[15]

Antibacterial Activity: Targeting Essential Bacterial Machinery

The rise of antimicrobial resistance necessitates the development of novel antibiotics. Brominated benzothiazoles represent a promising class of compounds that target essential bacterial enzymes not found in humans.[10]

  • Theoretical Mechanism: A key target for benzothiazole derivatives is DNA gyrase, an enzyme crucial for bacterial DNA replication and repair.[10] The planar benzothiazole ring can intercalate into the DNA-enzyme complex, while the brominated substituent enhances binding within the active site. This inhibition prevents the bacteria from replicating its DNA, leading to rapid cell death. Other potential enzyme targets include dihydropteroate synthase and peptide deformylase, both of which are vital for bacterial survival.[10]

Neuroprotective Activity: Modulating Neuronal Signaling

The benzothiazole scaffold is the foundation of Riluzole, an FDA-approved drug for amyotrophic lateral sclerosis (ALS), highlighting its potential in treating neurodegenerative diseases.[16][17]

  • Theoretical Mechanism: The neuroprotective effects of benzothiazole derivatives are often linked to the modulation of glutamate neurotransmission.[6] Riluzole, for example, is believed to act by blocking voltage-gated sodium channels, which reduces the release of the excitatory neurotransmitter glutamate.[16] It may also non-competitively inhibit NMDA receptors, further dampening excitotoxicity—a major driver of neuronal cell death in diseases like ALS and Alzheimer's.[16] For Alzheimer's disease specifically, newer brominated derivatives are being designed as multi-target agents to inhibit enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase B (MAO-B), which are all implicated in the disease's pathology.[16][18]

Part 3: A Framework for Mechanistic Validation

Proposing a theoretical mechanism is the first step; rigorous experimental validation is paramount for confirming it. A logical, multi-step workflow is essential to move from a general observation of bioactivity to a specific, validated mechanism of action.

Workflow: From Cytotoxicity to Pathway Analysis

The following workflow outlines a standard, self-validating process for elucidating the anticancer mechanism of a novel brominated benzothiazole.

G cluster_workflow Anticancer MoA Validation Workflow A Step 1: In Vitro Cytotoxicity (MTT Assay) B Step 2: Apoptosis & Cell Cycle Analysis (Flow Cytometry) A->B Active Compound C Step 3: Target Pathway Identification (Hypothesis Generation) B->C Apoptosis Confirmed D Step 4: Protein Expression Analysis (Western Blot) C->D Test AKT/ERK Pathways E Step 5: Specific Enzyme Inhibition Assay C->E Test Specific Kinases F Step 6: Mechanism Confirmation D->F E->F

Caption: Experimental workflow for validating anticancer MoA.

Detailed Protocol: Western Blot for AKT Pathway Inhibition

Objective: To determine if a brominated benzothiazole derivative inhibits the AKT signaling pathway by measuring the phosphorylation status of AKT.

Causality: A decrease in the ratio of phosphorylated AKT (p-AKT) to total AKT (t-AKT) in treated cells compared to untreated controls indicates inhibition of the pathway upstream of or at AKT.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Plate cancer cells (e.g., A549, A431) and allow them to adhere. Treat the cells with the brominated benzothiazole compound at various concentrations (e.g., 1, 2, 4 µM) for a specified time (e.g., 24 hours). Include a vehicle-only (e.g., DMSO) control.[13]

  • Protein Extraction: Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors to obtain total cellular protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE: Denature protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with a blocking agent (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for p-AKT and t-AKT. A loading control antibody (e.g., β-actin or GAPDH) should also be used to confirm equal protein loading.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities. Calculate the ratio of p-AKT to t-AKT for each condition and normalize to the loading control. A significant decrease in this ratio in treated samples confirms pathway inhibition.[13]

Data Summary

The following table summarizes the activities of representative benzothiazole derivatives, highlighting the diverse targets of this scaffold.

Compound ClassSpecific Derivative ExampleTherapeutic AreaProposed Target(s)Observed Effect
Halogenated Benzothiazole 6-chloro-N-(4-nitrobenzyl) benzo[d]thiazol-2-amine (Compound B7)Anticancer, Anti-inflammatoryAKT, ERK, IL-6, TNF-αInhibition of cancer cell proliferation, reduction of inflammatory cytokines.[13]
2-Aminobenzothiazole RiluzoleNeuroprotection (ALS)Voltage-gated Na+ channels, NMDA receptorsReduction of glutamate excitotoxicity.[6][16]
Benzothiazole-Isatin Hybrid 5-bromo-isatin derivative (Compound 41c)AntibacterialBacterial-specific enzymesPotent activity against Gram-negative bacteria (E. coli, P. aeruginosa).[10]
2-Arylbenzothiazole 2-(4-aminophenyl) benzothiazoleAnticancerCytochrome P450 (CYP1A1)Selective cytotoxicity in sensitive cancer cell lines.[15]
Triazole-Benzothiazole Hybrid Compound 5jAnticonvulsantUnknown (likely ion channels)High protective index in MES and scPTZ seizure models.[19]

Conclusion and Future Directions

The brominated benzothiazole scaffold represents a highly promising platform for the development of novel therapeutics. Its theoretical mechanisms of action are diverse, ranging from the targeted inhibition of key enzymes and signaling pathways in cancer and infectious diseases to the complex modulation of neuronal channels and receptors in neurodegenerative disorders. The strategic inclusion of bromine enhances both the synthetic versatility and the pharmacological potency of these molecules, making them compelling candidates for further drug development.

Future research should focus on elucidating more precise structure-activity relationships (SAR) to understand how the position and electronic environment of the bromine atom influence target specificity and efficacy. The development of multi-target ligands, particularly for complex diseases like cancer and Alzheimer's, is a promising avenue. As our understanding of these molecular mechanisms deepens, so too will our ability to rationally design the next generation of brominated benzothiazole-based drugs to address pressing unmet medical needs.

References

  • Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]

  • 2-Aminobenzothiazole As A Privileged Scaffold in Drug Discovery: Recent Advances and Challenges. (n.d.). IAJESM. Retrieved January 20, 2026, from [Link]

  • Bromination of 2,1,3,-benzothiadiazoles and benzofurazans. (1971). Google Patents.
  • Benzothiazole derivatives as anticancer agents. (2018). PMC - PubMed Central. Retrieved January 20, 2026, from [Link]

  • Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. (2024). Frontiers. Retrieved January 20, 2026, from [Link]

  • Benzothiazole derivatives as anticancer agents. (n.d.). Taylor & Francis. Retrieved January 20, 2026, from [Link]

  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]

  • Recent insights into antibacterial potential of benzothiazole derivatives. (2023). PMC - NIH. Retrieved January 20, 2026, from [Link]

  • Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]

  • Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. (n.d.). PMC - PubMed Central. Retrieved January 20, 2026, from [Link]

  • Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease. (2023). PMC - PubMed Central. Retrieved January 20, 2026, from [Link]

  • Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. (2024). PMC - PubMed Central. Retrieved January 20, 2026, from [Link]

  • Synthesis, characterization and biological activity of various substituted benzothiazole derivatives. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. (n.d.). ACS Publications. Retrieved January 20, 2026, from [Link]

  • The Use of Heterocycles as Important Structures in Medicinal Chemistry. (2019). The Aquila Digital Community. Retrieved January 20, 2026, from [Link]

  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (n.d.). PMC - NIH. Retrieved January 20, 2026, from [Link]

  • Synthesis, reactions and antimicrobial activity of benzothiazoles. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review. (n.d.). New Journal of Chemistry (RSC Publishing). Retrieved January 20, 2026, from [Link]

  • Recent Advances in Bromination Reactions. (n.d.). NUS Faculty of Science. Retrieved January 20, 2026, from [Link]

  • Assessing the Effects of Thiazole-Carboxamide Derivatives on the Biophysical Properties of AMPA Receptor Complexes as a Potential Neuroprotective Agent. (2024). MDPI. Retrieved January 20, 2026, from [Link]

  • Chapter 4: Synthesis, Properties, and Biological Applications of Benzothiazoles. (2024). Books.
  • Synthesis of biologically active derivatives of 2-aminobenzothiazole. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. (2022). RSC Advances (RSC Publishing). Retrieved January 20, 2026, from [Link]

  • Mitigating Heterocycle Metabolism in Drug Discovery. (n.d.). Journal of Medicinal Chemistry. Retrieved January 20, 2026, from [Link]

  • BIOLOGICAL EFFECTS OF BENZOTHIAZOLE DERIVATIVES: ALS CELLS AND THE EFF. (n.d.). Digital Commons @ the Georgia Academy of Science. Retrieved January 20, 2026, from [Link]

  • synthesis, biological activity and recent advancement of benzothiazoles: a classical review. (2018). Retrieved January 20, 2026, from [Link]

  • Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Potential Anticonvulsant Agents. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]

  • Heterocycles in Medicinal Chemistry. (n.d.). PMC - PubMed Central - NIH. Retrieved January 20, 2026, from [Link]

  • Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. (2022). PMC - NIH. Retrieved January 20, 2026, from [Link]

  • Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]

Sources

Methodological & Application

Application Note: A Validated Two-Step Protocol for the Synthesis of 7-Bromo-benzothiazole-2-carboxylic acid methyl ester

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive and detailed two-step protocol for the synthesis of 7-Bromo-benzothiazole-2-carboxylic acid methyl ester, a valuable building block in medicinal chemistry and materials science. The described methodology is designed for researchers, chemists, and professionals in drug development, offering a reliable pathway from commercially available starting materials. The protocol first details the synthesis of the key intermediate, 7-Bromo-benzothiazole-2-carboxylic acid, via the formation and subsequent hydrolysis of a 2-cyanobenzothiazole precursor. The second part delineates an efficient esterification of the carboxylic acid intermediate to yield the target methyl ester. This guide emphasizes the causality behind experimental choices, ensuring reproducibility and a thorough understanding of the reaction mechanisms.

Introduction

Benzothiazole derivatives are a cornerstone in heterocyclic chemistry, exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and neuroprotective properties.[1] Specifically, functionalization at the 2 and 7-positions of the benzothiazole core allows for the development of highly specific and potent molecular probes and therapeutic agents. This compound serves as a crucial intermediate, enabling further structural modifications through cross-coupling reactions at the bromine-substituted position and derivatization of the ester moiety.

The synthesis of this target molecule is not straightforward and requires a multi-step approach. Direct bromination of the benzothiazole-2-carboxylate core can lead to mixtures of isomers and over-bromination due to the electron-rich nature of the heterocyclic system.[2] Therefore, a more controlled and regioselective route is necessary. The protocol outlined herein follows a logical and robust two-step pathway:

  • Synthesis of 7-Bromo-benzothiazole-2-carboxylic Acid: This intermediate is prepared from a suitable brominated aniline precursor. The strategy involves the formation of a 2-cyanobenzothiazole, which acts as a stable precursor to the carboxylic acid. The nitrile group can be efficiently hydrolyzed under acidic conditions.[3][4]

  • Esterification to Methyl Ester: The resulting carboxylic acid is converted to its methyl ester. While several esterification methods exist, such as the classic Fischer esterification[5][6], this protocol details a highly efficient method using thionyl chloride (SOCl₂) to form an acyl chloride intermediate, which rapidly reacts with methanol.[2][7] This method is often preferred as it is irreversible and typically proceeds to completion under mild conditions.

This document provides step-by-step instructions, mechanistic insights, and data presentation to ensure successful synthesis and validation.

Overall Synthetic Workflow

The synthesis is logically divided into two primary stages, starting from the precursor 3-bromoaniline to yield the final methyl ester product.

G cluster_0 PART 1: Carboxylic Acid Synthesis cluster_1 PART 2: Esterification A 3-Bromoaniline B Intermediate Thioformamide A->B Cyanothioformylation C 7-Bromo-2-cyanobenzothiazole B->C Oxidative Cyclization (Pd/Cu Catalysis) D 7-Bromo-benzothiazole-2-carboxylic acid C->D Acid Hydrolysis E 7-Bromo-benzothiazole-2-carboxylic acid F Acyl Chloride Intermediate E->F SOCl₂ G This compound F->G Methanol

Diagram 1: High-level workflow for the synthesis of the target compound.

Experimental Protocols

Part 1: Synthesis of 7-Bromo-benzothiazole-2-carboxylic Acid

This procedure is adapted from methodologies involving the synthesis and hydrolysis of 2-cyanobenzothiazoles.[3][4] The initial steps to form the 7-Bromo-2-cyanobenzothiazole intermediate are based on modern C-H functionalization and C-S bond formation reactions.

3.1.1. Step 1: Synthesis of 7-Bromo-2-cyanobenzothiazole

This step involves the conversion of 3-bromoaniline to an N-arylcyanothioformamide intermediate, followed by a palladium/copper-catalyzed intramolecular cyclization.

  • Reagents and Materials:

    • 3-Bromoaniline

    • Thiophosgene or a suitable equivalent for thioformylation

    • Potassium cyanide (KCN)

    • Palladium(II) chloride (PdCl₂)

    • Copper(I) iodide (CuI)

    • Potassium iodide (KI)

    • N,N-Dimethylformamide (DMF), anhydrous

    • Dimethyl sulfoxide (DMSO), anhydrous

    • Ethyl acetate (EtOAc)

    • Brine

  • Protocol:

    • Synthesis of N-(3-bromophenyl)cyanothioformamide: Caution: This step involves highly toxic reagents like KCN and thiophosgene and must be performed in a well-ventilated fume hood with appropriate personal protective equipment. A solution of 3-bromoaniline is first converted to the corresponding isothiocyanate, which is then reacted with KCN to form the N-arylcyanothioformamide intermediate. This procedure should follow established literature methods for this class of compounds.

    • Cyclization Reaction: To a stirred solution of the N-(3-bromophenyl)cyanothioformamide (1.0 equiv) in an anhydrous 1:1 mixture of DMF/DMSO, add PdCl₂ (0.1 equiv), CuI (0.2 equiv), and KI (2.0 equiv).

    • Heat the reaction mixture to 120 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and wash sequentially with water (3x) and brine (1x).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

    • Purification: Purify the crude product by column chromatography on silica gel to yield 7-Bromo-2-cyanobenzothiazole.

3.1.2. Step 2: Hydrolysis to 7-Bromo-benzothiazole-2-carboxylic Acid

The nitrile group is hydrolyzed to a carboxylic acid using strong acidic conditions.

  • Reagents and Materials:

    • 7-Bromo-2-cyanobenzothiazole

    • Concentrated Hydrochloric Acid (HCl, ~37%) or Hydrobromic Acid (HBr, 48%)

    • 1,4-Dioxane

  • Protocol:

    • In a round-bottom flask equipped with a reflux condenser, suspend 7-Bromo-2-cyanobenzothiazole (1.0 equiv) in a 1:1 mixture of 1,4-dioxane and concentrated HCl.

    • Heat the mixture to reflux (approximately 100-110 °C) and maintain for 12-24 hours. The progress of the hydrolysis can be monitored by TLC or LC-MS.

    • Work-up: Cool the reaction mixture to room temperature. A precipitate of the carboxylic acid product should form.

    • Filter the solid product and wash thoroughly with cold water to remove excess acid.

    • Dry the collected solid under vacuum to yield crude 7-Bromo-benzothiazole-2-carboxylic acid. The product can be used in the next step without further purification if purity is deemed sufficient.

Part 2: Esterification to this compound

This protocol employs thionyl chloride to activate the carboxylic acid, followed by reaction with methanol.[2][8]

Table 1: Reagents and Conditions for Esterification

ParameterValue/ReagentMolar Equiv.Purpose
Starting Material7-Bromo-benzothiazole-2-carboxylic acid1.0Substrate
Reagent 1Thionyl Chloride (SOCl₂)2.0 - 3.0Activating Agent
Reagent 2Methanol (MeOH), anhydrousSolvent / NucleophileServes as both solvent and reactant
CatalystN,N-Dimethylformamide (DMF)Catalytic (1-2 drops)Accelerates acyl chloride formation
Temperature0 °C to RefluxN/AControlled reaction conditions
Reaction Time2 - 4 hoursN/ATime for reaction completion
  • Protocol:

    • Setup: In a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 7-Bromo-benzothiazole-2-carboxylic acid (1.0 equiv) in anhydrous methanol.

    • Cool the suspension to 0 °C in an ice bath.

    • Reagent Addition: Add a catalytic amount of DMF (1-2 drops). Then, add thionyl chloride (2.0 equiv) dropwise to the stirred suspension. Caution: This addition is exothermic and releases HCl and SO₂ gas. Perform in a well-ventilated fume hood.

    • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

    • Attach a reflux condenser and heat the reaction mixture to reflux (approx. 65 °C) for 2-4 hours. Monitor the reaction by TLC until the starting material is fully consumed.

    • Work-up: Cool the mixture to room temperature and carefully remove the solvent and excess SOCl₂ under reduced pressure using a rotary evaporator.

    • Dissolve the residue in ethyl acetate and wash carefully with saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases, followed by washing with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

    • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexanes/ethyl acetate) or by silica gel chromatography to afford the pure this compound as a solid.

Mechanistic Insights: Esterification

The conversion of the carboxylic acid to the methyl ester via thionyl chloride proceeds through a well-established nucleophilic acyl substitution mechanism.

G cluster_0 Mechanism of Esterification A Carboxylic Acid (R-COOH) B Chlorosulfite Intermediate A->B + SOCl₂ C Acylium Ion B->C - SO₂ - Cl⁻ D Acyl Chloride (R-COCl) C->D + Cl⁻ E Tetrahedral Intermediate D->E + CH₃OH (Nucleophilic Attack) F Protonated Ester E->F - Cl⁻ G Final Ester (R-COOCH₃) F->G - H⁺

Diagram 2: Reaction mechanism for thionyl chloride mediated esterification.

Causality Explained:

  • Activation: The carboxylic acid is not sufficiently electrophilic to be attacked by methanol directly at a rapid rate. Thionyl chloride converts the hydroxyl group into an excellent leaving group (chlorosulfite), which readily departs as SO₂ and a chloride ion.[7]

  • Acyl Chloride Formation: The resulting highly reactive acylium ion is immediately captured by the chloride ion to form the acyl chloride intermediate. This is a much stronger electrophile than the starting carboxylic acid.

  • Nucleophilic Attack: The lone pair on the oxygen of methanol attacks the electrophilic carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate.

  • Elimination & Deprotonation: The intermediate collapses, expelling a chloride ion and, after deprotonation, yielding the stable methyl ester product.

Expected Results and Characterization

CompoundFormTypical YieldPurity (by HPLC)
7-Bromo-benzothiazole-2-carboxylic acidOff-white to pale yellow solid70-85% (from nitrile)>95%
This compoundWhite to off-white solid85-95% (from acid)>98%

The final product should be characterized by standard analytical techniques:

  • ¹H NMR & ¹³C NMR: To confirm the chemical structure and regiochemistry of the bromine and ester groups.

  • Mass Spectrometry (MS): To verify the molecular weight and isotopic pattern characteristic of a monobrominated compound.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Conclusion

This application note provides a reliable and well-elucidated two-part synthesis for this compound. By breaking down the process into the formation of a key carboxylic acid intermediate followed by an efficient esterification, this guide offers researchers a clear and reproducible pathway. The inclusion of mechanistic details and explanations for procedural choices aims to empower scientists to not only replicate the synthesis but also to adapt it for related target molecules.

References

  • Synthesis of 2-cyanated benzothiazoles from... ResearchGate. Available at: [Link]

  • Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides. MDPI. Available at: [Link]

  • Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. PubMed Central. Available at: [Link]

  • Fischer–Speier esterification. Wikipedia. Available at: [Link]

  • Proposed mechanism for the formation of 2-cyanobenzothiazoles from N-arylcyanothioformamide. ResearchGate. Available at: [Link]

  • Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides. ResearchGate. Available at: [Link]

  • Fischer Esterification. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of some 2-substituted benzothiazole derivatives and evaluation of their anticancer and anti-microbial activities. Farsh. Available at: [Link]

  • SOCl2 Reaction with Carboxylic Acids. Chemistry Steps. Available at: [Link]

  • Fischer Esterification. Chemistry Steps. Available at: [Link]

  • Fischer Esterification. Chemistry LibreTexts. Available at: [Link]

  • Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. Available at: [Link]

  • Benzothiazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. Available at: [Link]

Sources

The Versatile Role of 7-Bromo-benzothiazole-2-carboxylic acid methyl ester in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Benzothiazole Scaffold as a Privileged Structure in Drug Discovery

The benzothiazole core, a bicyclic system composed of a benzene ring fused to a thiazole ring, represents a "privileged structure" in medicinal chemistry. Its unique electronic properties and rigid conformational framework allow it to interact with a wide array of biological targets, making it a cornerstone in the development of novel therapeutics.[1][2][3] Benzothiazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[4][5] The strategic functionalization of the benzothiazole scaffold is a key approach in drug discovery to modulate potency, selectivity, and pharmacokinetic profiles.

This application note focuses on a particularly valuable, functionalized building block: 7-Bromo-benzothiazole-2-carboxylic acid methyl ester . The presence of a bromine atom at the 7-position offers a versatile handle for further chemical modifications, most notably through palladium-catalyzed cross-coupling reactions.[5][6] Simultaneously, the methyl ester at the 2-position provides a site for facile derivatization, such as amidation, to introduce diverse chemical moieties and build extensive compound libraries. This combination of reactive sites makes this compound a highly sought-after intermediate for the synthesis of complex, biologically active molecules.

Synthesis and Functionalization of this compound

The synthesis of this compound is a critical first step in its application. While various methods for benzothiazole synthesis exist[1][7], a common and reliable approach involves the cyclization of a substituted 2-aminothiophenol derivative.

A plausible synthetic route is outlined below. This multi-step process begins with the appropriate starting materials to yield the key intermediate, which is then cyclized and esterified.

Sources

7-Bromo-benzothiazole-2-carboxylic acid methyl ester as an intermediate for anticancer agents

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this document provides a detailed guide on the utilization of 7-Bromo-benzothiazole-2-carboxylic acid methyl ester as a pivotal intermediate in the synthesis of novel anticancer agents. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Introduction: The Benzothiazole Scaffold in Oncology

The benzothiazole (BTA) nucleus, a bicyclic system composed of a fused benzene and thiazole ring, is a "privileged scaffold" in medicinal chemistry. Its derivatives exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and notably, anticancer properties.[1][2][3][4] The significance of the BTA scaffold in oncology is underscored by its presence in numerous compounds that have demonstrated potent cytotoxic effects against a variety of cancer cell lines.[5][6] These compounds exert their anticancer effects through diverse mechanisms of action, such as the inhibition of crucial enzymes like tyrosine kinases and topoisomerases, and the induction of apoptosis.[7]

The strategic functionalization of the benzothiazole core is paramount for modulating its pharmacological profile. This compound is an exceptionally valuable intermediate for this purpose. Its structure incorporates two key reactive sites: a bromine atom at the 7-position and a methyl ester at the 2-position. These "handles" allow for selective and versatile chemical modifications, enabling the systematic development of new chemical entities with enhanced potency and target specificity. The 7-bromo group is an ideal substrate for transition metal-catalyzed cross-coupling reactions, while the 2-methyl ester can be readily converted into a carboxylic acid and subsequently coupled with various amines to form a diverse library of amides.

This document will provide detailed protocols for the synthesis of this key intermediate and its subsequent elaboration into more complex molecular architectures with potential as anticancer therapeutics.

Part 1: Synthesis of the Intermediate: this compound

The synthesis of 2-substituted benzothiazoles is commonly achieved through the condensation of 2-aminothiophenols with carboxylic acids or their derivatives.[8][9] The following protocol outlines a reliable method for the synthesis of the title intermediate.

Protocol 1.1: Synthesis of the Intermediate

This procedure involves the cyclocondensation of 2-amino-3-bromothiophenol with methyl oxalate.

Rationale: The reaction proceeds via nucleophilic attack of the amino group of the 2-aminothiophenol onto one of the carbonyl carbons of the methyl oxalate, followed by an intramolecular cyclization involving the thiol group to form the thiazole ring. This is a well-established and efficient method for constructing the benzothiazole core.[10][11]

Step-by-Step Methodology:

  • Reaction Setup: To a dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-3-bromothiophenol (1.0 eq) and ethanol (10 mL per gram of thiophenol).

  • Reagent Addition: While stirring, add methyl oxalate (1.2 eq) to the solution at room temperature.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 78°C) and maintain for 4-6 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 30% Ethyl Acetate in Hexane).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, reduce the solvent volume under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford this compound as a solid.

Expected Data & Characterization

The following table summarizes the expected quantitative and qualitative data for the synthesized intermediate.

ParameterExpected Value
Appearance White to off-white solid
Molecular Formula C₉H₆BrNO₂S
Molecular Weight 272.12 g/mol
Yield 75-85%
Purity (by HPLC) >95%
¹H NMR (CDCl₃, 400 MHz) δ 8.10 (d, 1H), 7.85 (d, 1H), 7.50 (t, 1H), 4.05 (s, 3H)
Mass Spec (ESI+) m/z 271.9, 273.9 [M+H]⁺
Synthesis Workflow Diagram

Synthesis_Workflow cluster_synthesis Synthesis of this compound start 2-amino-3-bromothiophenol + Methyl Oxalate reaction Reflux in Ethanol (4-6 hours) start->reaction workup Cooling & Precipitation or Solvent Reduction reaction->workup purification Recrystallization or Column Chromatography workup->purification product 7-Bromo-benzothiazole- 2-carboxylic acid methyl ester purification->product

Caption: Workflow for the synthesis of the key intermediate.

Part 2: Application of the Intermediate in Anticancer Agent Synthesis

The strategic placement of the bromo and methyl ester groups on the benzothiazole scaffold allows for sequential or orthogonal derivatization to build a library of potential anticancer agents.

Application 2.1: C-C Bond Formation via Suzuki-Miyaura Cross-Coupling

The 7-bromo position is a prime site for introducing aryl or heteroaryl moieties through palladium-catalyzed Suzuki-Miyaura cross-coupling.[12] This reaction is a cornerstone of modern drug discovery, enabling the creation of complex biaryl structures that can effectively probe the binding pockets of biological targets.[13][14]

Rationale: The Suzuki coupling proceeds via a catalytic cycle involving a palladium(0) species.[13] The reaction is highly versatile due to the commercial availability of a vast array of boronic acids and its tolerance of a wide range of functional groups. By coupling different aryl boronic acids, one can systematically modify the steric and electronic properties of the final compound to optimize its anticancer activity.

Protocol 2.1.1: Suzuki-Miyaura Coupling

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a base such as sodium carbonate (Na₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq).

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03-0.05 eq).

  • Solvent Addition: Add a solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio).

  • Inert Atmosphere: Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Reaction Conditions: Heat the reaction mixture to 80-100°C under an inert atmosphere for 8-16 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude residue by column chromatography on silica gel.

Suzuki Coupling Reaction and Catalytic Cycle

Suzuki_Coupling cluster_reaction Suzuki-Miyaura Cross-Coupling Reaction cluster_cycle Catalytic Cycle intermediate 7-Bromo-benzothiazole- 2-carboxylic acid methyl ester catalyst Pd(0) Catalyst Base (e.g., Na₂CO₃) intermediate->catalyst boronic_acid Aryl Boronic Acid (Ar-B(OH)₂) boronic_acid->catalyst product 7-Aryl-benzothiazole- 2-carboxylic acid methyl ester catalyst->product pd0 Pd(0)L₂ pd2_ox Ar'-Pd(II)L₂(Br) pd0->pd2_ox Oxidative Addition (Ar'-Br) pd2_trans Ar'-Pd(II)L₂(Ar) pd2_ox->pd2_trans Transmetalation (Ar-B(OH)₂) pd2_trans->pd0 Reductive Elimination (Ar'-Ar)

Caption: General scheme for the Suzuki coupling and its catalytic cycle.

Application 2.2: Amide Bond Formation at the C2-Position

The methyl ester at the 2-position serves as a precursor to a carboxylic acid, which can then be coupled with a wide variety of amines to form amides. Amide bonds are prevalent in pharmaceuticals and contribute to molecular stability and hydrogen bonding interactions with biological targets.[15][16]

Rationale: This two-step process first involves the hydrolysis of the ester to the more reactive carboxylic acid. The subsequent amide coupling is typically mediated by a coupling reagent (e.g., HATU, EDCI) which activates the carboxylic acid for nucleophilic attack by the amine.[16][17] This strategy allows for the introduction of diverse side chains, significantly expanding the chemical space for structure-activity relationship (SAR) studies.

Protocol 2.2.1: Two-Step Amide Synthesis

Step A: Hydrolysis of the Methyl Ester

  • Reaction Setup: Dissolve the 7-Aryl-benzothiazole-2-carboxylic acid methyl ester (from Protocol 2.1.1) (1.0 eq) in a mixture of THF and water (e.g., 3:1).

  • Reagent Addition: Add lithium hydroxide (LiOH) (2.0-3.0 eq).

  • Reaction Conditions: Stir the mixture at room temperature for 2-4 hours.

  • Monitoring: Monitor the disappearance of the starting material by TLC.

  • Work-up: Once complete, remove the THF under reduced pressure. Acidify the remaining aqueous solution to pH 2-3 with 1M HCl. Collect the precipitated solid by filtration and dry under vacuum to yield the carboxylic acid.

Step B: Amide Coupling

  • Reaction Setup: Dissolve the carboxylic acid from Step A (1.0 eq) in a dry aprotic solvent like DMF or DCM.

  • Reagent Addition: Add the coupling reagent, for example, HATU (1.1 eq), and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.0 eq). Stir for 10-15 minutes at 0°C.

  • Amine Addition: Add the desired primary or secondary amine (1.1 eq) to the activated acid mixture.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash successively with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer and purify the crude product by column chromatography or recrystallization.

Amide Synthesis Workflow

Amide_Synthesis cluster_amide Amide Synthesis Workflow start 7-Aryl-benzothiazole- 2-carboxylic acid methyl ester hydrolysis Hydrolysis (LiOH, THF/H₂O) start->hydrolysis acid 7-Aryl-benzothiazole- 2-carboxylic acid hydrolysis->acid coupling Amide Coupling (Amine, HATU, DIPEA) acid->coupling product 7-Aryl-benzothiazole-2-carboxamide Derivative coupling->product

Caption: Two-step workflow for the synthesis of amide derivatives.

Part 3: Biological Context and Potential Mechanisms of Action

Benzothiazole derivatives have been shown to target various hallmarks of cancer. The diversification of the this compound intermediate allows for the rational design of compounds aimed at specific biological targets.

  • Tyrosine Kinase Inhibition: Many anticancer drugs target protein kinases. By introducing specific aryl groups at the 7-position via Suzuki coupling, it is possible to design molecules that fit into the ATP-binding site of kinases like EGFR or VEGFR.[18]

  • Induction of Apoptosis: Benzothiazoles can induce programmed cell death (apoptosis) in cancer cells.[18][19] The amide functionalities introduced at the 2-position can form crucial hydrogen bonds with anti-apoptotic proteins or other components of the apoptotic machinery.

  • NF-κB Pathway Inhibition: Some benzothiazoles have been shown to exert anti-inflammatory and anticancer effects by inhibiting the NF-κB signaling pathway.[19]

The synthetic strategies outlined here provide a robust platform for generating a diverse library of novel benzothiazole derivatives. Subsequent screening of these compounds in relevant cancer cell lines will be crucial for identifying lead candidates for further preclinical development.

Hypothetical Target Pathway

Signaling_Pathway cluster_pathway Hypothetical Inhibition of a Kinase Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GF->Receptor Binds Downstream Downstream Signaling (e.g., Ras/Raf/MAPK) Receptor->Downstream Activates BTA_Derivative Benzothiazole Derivative BTA_Derivative->Receptor Inhibits Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: Simplified diagram of a potential mechanism of action.

References

  • Kaur, R., et al. (2020). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 265-279. Available from: [Link]

  • Osmaniye, D., et al. (2019). Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents. Molecules, 24(19), 3563. Available from: [Link]

  • Kaur, R., et al. (2020). Benzothiazole derivatives as anticancer agents. PubMed. Available from: [Link]

  • Kumar, D., et al. (2024). Anticancer activity of benzothiazole derivatives. ResearchGate. Available from: [Link]

  • Kashyap, P., et al. (2020). A Review on Anticancer Potentials of Benzothiazole Derivatives. Bentham Science. Available from: [Link]

  • Singh, U. P., & Singh, R. K. (2012). Benzothiazoles: How Relevant in Cancer Drug Design Strategy?.
  • Singh, U. P., & Singh, R. K. (2012). Benzothiazoles: How Relevant in Cancer Drug Design Strategy?. ResearchGate. Available from: [Link]

  • Saeed, A., et al. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PLoS ONE, 12(12), e0189237. Available from: [Link]

  • Kumar, D., et al. (2024). Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. NIH. Available from: [Link]

  • Mandal, A., et al. (2023). Coupling using benzothiazole-2-carboxylic acid (13). (a) EDCI·HCl,... ResearchGate. Available from: [Link]

  • Hien, N. T., et al. (2020). Synthesis and fluorescent properties of some benzothiazole derivatives synthesized via Suzuki cross coupling reaction. Indian Journal of Chemistry - Section B, 59B(8), 1276-1283. Available from: [Link]

  • Hoan, D. Q., et al. (2022). Synthesis of some benzo[d]thiazole derivatives via suzuki cross-coupling reaction. HPU2 Journal of Science. Available from: [Link]

  • Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. Available from: [Link]

  • Al-dujaili, A. H., & Al-Masoudi, N. A. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Publishing. Available from: [Link]

  • Kaur, R., et al. (2020). Benzothiazole derivatives as anticancer agents. Taylor & Francis Online. Available from: [Link]

  • Organic Chemistry Portal. Benzothiazole synthesis. Available from: [Link]

  • Kamal, A., et al. (2018). Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. Molecules, 23(10), 2449. Available from: [Link]

  • Kaur, R., et al. (2019). Benzothiazole derivatives as anticancer agents. FLORE. Available from: [Link]

  • Singh, S., et al. (2020). Synthesis of new horizons in benzothiazole scaffold and used in anticancer drug development. OUCI. Available from: [Link]

  • Wang, Y., et al. (2018). Synthesis of a series of benzothiazole amide derivatives and their biological evaluation as potent hemostatic agents. RSC Advances, 8(12), 6331-6338. Available from: [Link]

  • PubChem. 7-bromo-2,1-benzothiazole. PubChem. Available from: [Link]

  • Kale, M. A., et al. (2014). An Efficient Synthesis of Benzothiazoles by Direct Condensation of Carboxylic Acids with 2-Aminothiophenol under Microwave Irradiation. ResearchGate. Available from: [Link]

  • Nishad, A., et al. (2024). Synthesis and Pharmacological Activities of Benzothiazole Derivatives. Indian Journal of Pharmaceutical Education and Research, 58(3s). Available from: [Link]

  • Patel, D., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Growing Science. Available from: [Link]

  • Opran, A., et al. (2022). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules, 27(19), 6598. Available from: [Link]

  • PubChem. 1,2,3-Benzothiadiazole-7-carboxylic acid, methyl ester. PubChem. Available from: [Link]

  • Al-Azzawi, A. M., & Jassem, H. S. (2025). Synthesis and spectroscopic study of 2,7-diethylamino-2-oxo-2H-chromen-3-yl benzothiazole-6-sulfonyl chlorides and its derivatives. ResearchGate. Available from: [Link]

  • PubChem. Methyl 2-bromobenzoate. PubChem. Available from: [Link]

Sources

Application Note & Protocol: Molecular Docking of 7-Bromo-benzothiazole-2-carboxylic acid methyl ester

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive, step-by-step protocol for conducting molecular docking studies with 7-Bromo-benzothiazole-2-carboxylic acid methyl ester. Benzothiazole derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1][2][3][4][5]. This document is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical application of molecular docking to investigate the potential binding of this specific ligand to a relevant biological target. The protocol is designed to be self-validating and is grounded in established best practices to ensure scientific integrity.

Introduction: The Rationale for Docking this compound

Molecular docking is a powerful computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex[6]. This method is instrumental in structure-based drug design, allowing for the rapid screening of potential drug candidates and providing insights into the molecular interactions that govern ligand-protein binding[7][8].

The core of this protocol focuses on this compound. The benzothiazole scaffold is a privileged structure in drug discovery, appearing in numerous compounds with clinical relevance[3]. The introduction of a bromine atom can enhance binding affinity through halogen bonding and improve pharmacokinetic properties. To illustrate a practical application, this protocol will use Human Neutrophil Elastase (HNE), a key therapeutic target in inflammatory diseases, as a representative protein target.

This guide will utilize the widely adopted and freely available software suite, AutoDock Vina, for the docking calculations, along with UCSF Chimera or PyMOL for visualization and preparation steps[9].

Foundational Concepts: Ligand and Receptor Preparation

The accuracy of a docking study is fundamentally dependent on the meticulous preparation of both the ligand (small molecule) and the receptor (protein)[10]. This preparation ensures that the molecules are in a chemically correct and energetically favorable state for the simulation.

Ligand Preparation

The goal of ligand preparation is to generate a 3D conformation of the this compound, assign appropriate partial charges, and define its rotatable bonds[7][11].

Protocol for Ligand Preparation:

  • Obtain 2D Structure: Draw the structure of this compound using a chemical drawing tool like ChemDraw or MarvinSketch, or obtain the structure from a database like PubChem if available.

  • Convert to 3D: Use a program like Open Babel to convert the 2D structure into a 3D format (e.g., SDF or MOL2). This process will generate an initial 3D conformation.

  • Energy Minimization: To obtain a low-energy and more realistic conformation, perform an energy minimization of the 3D structure using a force field like MMFF94. This can be done using software such as Avogadro or UCSF Chimera.

  • Prepare for AutoDock:

    • Load the energy-minimized ligand into AutoDock Tools (ADT).

    • ADT will automatically add polar hydrogens and calculate Gasteiger charges, which are essential for the scoring function[12].

    • Define the rotatable bonds. ADT will typically identify these automatically.

    • Save the final prepared ligand in the PDBQT format. This format includes atomic coordinates, partial charges (Q), and AutoDock atom types (T)[12].

Receptor Preparation

Receptor preparation involves cleaning the protein structure, adding missing atoms, and converting it to a suitable format for docking[13][14].

Protocol for Receptor Preparation (using PDB ID: 1HNE as an example for Human Neutrophil Elastase):

  • Download Protein Structure: Obtain the crystal structure of the target protein from the Protein Data Bank (PDB). For this example, we will use PDB ID: 1HNE.

  • Clean the PDB File:

    • Open the PDB file in a molecular visualization tool like UCSF Chimera or PyMOL.

    • Remove all non-essential molecules, including water molecules, co-solvents, and any co-crystallized ligands[13][14]. In some cases, specific water molecules that are known to mediate ligand binding may be retained[15].

    • If the protein is a multimer, retain only the biologically relevant monomer for docking, unless the binding site is at the interface of multiple chains.

  • Prepare the Receptor in AutoDock Tools (ADT):

    • Load the cleaned PDB file into ADT.

    • Add polar hydrogen atoms[16].

    • Compute Gasteiger charges.

    • Merge non-polar hydrogens.

    • Save the prepared receptor in the PDBQT format.

The Docking Workflow: A Step-by-Step Guide

The following workflow outlines the process from prepared molecules to the final docking results.

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase ligand_2d 2D Ligand Structure ligand_3d 3D Ligand Structure (Energy Minimized) ligand_2d->ligand_3d 3D Conversion & Minimization ligand_pdbqt Ligand (PDBQT) ligand_3d->ligand_pdbqt Add Hydrogens, Charges (ADT) receptor_pdb Receptor PDB Structure receptor_clean Cleaned Receptor receptor_pdb->receptor_clean Remove Water, Co-ligands receptor_pdbqt Receptor (PDBQT) receptor_clean->receptor_pdbqt Add Hydrogens, Charges (ADT) grid_box Define Grid Box (Binding Site) ligand_pdbqt->grid_box receptor_pdbqt->grid_box run_vina Run AutoDock Vina grid_box->run_vina docking_log Docking Log File (Binding Affinities) run_vina->docking_log output_poses Output Poses (PDBQT) run_vina->output_poses visualize Visualize & Analyze (PyMOL/Chimera) docking_log->visualize output_poses->visualize interactions Identify Key Interactions visualize->interactions

Caption: Molecular Docking Workflow from Preparation to Analysis.

Defining the Binding Site: The Grid Box

AutoDock Vina requires a defined search space on the receptor where it will attempt to dock the ligand. This is known as the grid box[12].

Protocol for Grid Box Definition:

  • Identify the Binding Pocket: If a co-crystallized ligand was present in the original PDB structure, the binding site is well-defined. Center the grid box on the position of the original ligand[7]. If the binding site is unknown ("blind docking"), the grid box should encompass the entire protein surface, though this is computationally more intensive and less precise[7].

  • Set Grid Parameters in ADT:

    • With the prepared receptor loaded, open the "Grid Box" option.

    • Adjust the center and dimensions (in Angstroms) of the box to cover the entire binding pocket, including some surrounding space to allow for ligand flexibility. A typical size is 20x20x20 Å, but this should be tailored to the specific binding site.

    • Note down the coordinates for the grid center and the dimensions. These will be needed for the Vina configuration file.

Configuring and Running AutoDock Vina

AutoDock Vina uses a configuration file to specify the input files and docking parameters[17][18].

Sample conf.txt Configuration File:

Running the Docking Simulation:

Execute Vina from the command line: vina --config conf.txt

Analysis and Validation of Docking Results

A critical aspect of any docking study is the thorough analysis and validation of the results[19][20].

Interpreting the Output

AutoDock Vina will generate two primary output files:

  • Log File (docking_log.txt): This file contains a table of the top binding poses (modes), their corresponding binding affinities (in kcal/mol), and RMSD values relative to the best pose[21].

  • Output Poses File (all_poses.pdbqt): This file contains the 3D coordinates of the docked ligand poses.

ParameterDescriptionInterpretation
Binding Affinity (ΔG) The estimated free energy of binding.More negative values indicate stronger, more favorable binding[19].
RMSD Root Mean Square Deviation between atomic positions.Lower RMSD values (< 2.0 Å) between different poses suggest a well-defined binding mode[22].
Visualizing Interactions

Load the receptor PDBQT and the output poses PDBQT file into a visualization tool like PyMOL or UCSF Chimera to analyze the interactions between the ligand and the protein[23][24].

Key Interactions to Analyze:

  • Hydrogen Bonds: Identify hydrogen bonds between the ligand and specific amino acid residues. These are strong indicators of binding specificity[19].

  • Hydrophobic Interactions: Observe interactions between non-polar regions of the ligand and receptor.

  • Halogen Bonds: The bromine atom on the ligand can form favorable halogen bonds with electron-rich atoms like oxygen or nitrogen in the protein backbone or side chains.

  • Pi-Stacking: The benzothiazole ring can engage in pi-stacking interactions with aromatic amino acid residues like Phenylalanine, Tyrosine, or Tryptophan.

G cluster_ligand This compound cluster_receptor Receptor Binding Site L Ligand R1 Amino Acid 1 (e.g., Serine) L->R1 Hydrogen Bond R2 Amino Acid 2 (e.g., Leucine) L->R2 Hydrophobic Interaction R3 Amino Acid 3 (e.g., Phenylalanine) L->R3 Pi-Stacking R4 Amino Acid 4 (e.g., Aspartate) L->R4 Halogen Bond

Caption: Key Molecular Interactions in Ligand-Receptor Binding.

Protocol Validation

To ensure the trustworthiness of the docking protocol, it is essential to perform a validation step[20][25].

Redocking Protocol:

  • If the chosen receptor structure originally contained a co-crystallized inhibitor, use that inhibitor as a positive control.

  • Prepare and dock this known inhibitor using the exact same protocol (protein preparation, grid box definition, Vina settings).

  • Validation Criteria: A successful validation is generally considered achieved if the docking software can reproduce the experimentally observed binding pose with an RMSD value of less than 2.0 Å[20]. This demonstrates that the chosen docking parameters are appropriate for the target system.

Conclusion and Future Perspectives

This application note provides a robust and detailed protocol for the molecular docking of this compound. By following these steps, researchers can gain valuable insights into the potential binding modes and affinities of this compound with a protein target. It is crucial to remember that molecular docking is a predictive tool. The results should be interpreted in the context of other experimental data, and promising findings should ideally be followed up with in vitro or in vivo validation studies[8][26]. Further computational studies, such as molecular dynamics simulations, can also be employed to assess the stability of the predicted binding poses over time[7].

References

  • How to interprete and analyze molecular docking results? - ResearchGate. (2024). Retrieved from ResearchGate. [Link]

  • How I can analyze and present docking results? - Matter Modeling Stack Exchange. (2020). Retrieved from Matter Modeling Stack Exchange. [Link]

  • How does one prepare proteins for molecular docking? - Quora. (2021). Retrieved from Quora. [Link]

  • Tutorial – AutoDock Vina. (2020). Retrieved from The Scripps Research Institute. [Link]

  • Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced - YouTube. (2020). Retrieved from YouTube. [Link]

  • How to validate the molecular docking results ? | ResearchGate. (2022). Retrieved from ResearchGate. [Link]

  • Basic docking — Autodock Vina 1.2.0 documentation - Read the Docs. (n.d.). Retrieved from Read the Docs. [Link]

  • Analysis and Mapping of Molecular Docking Results - CD ComputaBio. (n.d.). Retrieved from CD ComputaBio. [Link]

  • How can I validate docking result without a co-crystallized ligand? (2021). Retrieved from Matter Modeling Stack Exchange. [Link]

  • Vina Docking Tutorial - Eagon Research Group. (n.d.). Retrieved from California Polytechnic State University. [Link]

  • How to validate molecular docking results with no proper crystal structure?? - ResearchGate. (2021). Retrieved from ResearchGate. [Link]

  • Hands-on tutorials of AutoDock 4 and AutoDock Vina. (n.d.). Retrieved from The Scripps Research Institute. [Link]

  • Lessons from Docking Validation - Protein Structural Analysis Laboratory - Michigan State University. (n.d.). Retrieved from Michigan State University. [Link]

  • Ten quick tips to perform meaningful and reproducible molecular docking calculations. (2025). Retrieved from PLOS Computational Biology. [Link]

  • Molecular Docking: A powerful approach for structure-based drug discovery - PMC - PubMed Central. (2012). Retrieved from National Center for Biotechnology Information. [Link]

  • Session 4: Introduction to in silico docking. (n.d.). Retrieved from National University of Singapore. [Link]

  • (PDF) Best Practices in Docking and Activity Prediction - ResearchGate. (2013). Retrieved from ResearchGate. [Link]

  • Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc., - YouTube. (2020). Retrieved from YouTube. [Link]

  • HADDOCK2.4 shape-restrained protein-small molecule tutorial - Bonvin Lab. (n.d.). Retrieved from Bonvin Lab. [Link]

  • Molecular docking proteins preparation - ResearchGate. (2019). Retrieved from ResearchGate. [Link]

  • Learn Maestro: Preparing protein structures - YouTube. (2024). Retrieved from YouTube. [Link]

  • Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics - YouTube. (2020). Retrieved from YouTube. [Link]

  • A Beginner's Guide to Molecular Docking - ETFLIN. (n.d.). Retrieved from ETFLIN. [Link]

  • Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software (Dockamon) - YouTube. (2024). Retrieved from YouTube. [Link]

  • [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech. (2022). Retrieved from YouTube. [Link]

  • Practical Considerations in Virtual Screening and Molecular Docking - PMC. (2014). Retrieved from National Center for Biotechnology Information. [Link]

  • Ligand Preparation for Molecular docking #biotech - YouTube. (2025). Retrieved from YouTube. [Link]

  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners - ChemCopilot. (2025). Retrieved from ChemCopilot. [Link]

  • 7-Bromobenzothiazole | C7H4BrNS | CID 11521350 - PubChem. (n.d.). Retrieved from PubChem. [Link]

  • A Review on Recent Development and biological applications of benzothiazole derivatives. (2022). Retrieved from ResearchGate. [Link]

  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Publishing. (2025). Retrieved from Royal Society of Chemistry. [Link]

  • Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis - PubMed Central. (2022). Retrieved from National Center for Biotechnology Information. [Link]

  • MİCAL Biological evaluation of benzothiazoles obtained by microwave-green synthesis - SciELO. (n.d.). Retrieved from SciELO. [Link]

  • Benzothiazole-Based-Bioconjugates with Improved Antimicrobial, Anticancer and Antioxidant Potential | Request PDF - ResearchGate. (2022). Retrieved from ResearchGate. [Link]

  • 1,2,3-Benzothiadiazole-7-carboxylic acid, methyl ester - PubChem. (n.d.). Retrieved from PubChem. [Link]

Sources

Application Note: Methodologies for Evaluating the Antimicrobial Efficacy of 7-Bromo-benzothiazole-2-carboxylic acid methyl ester

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the development and implementation of antimicrobial assays for a novel benzothiazole compound.

Introduction: The Imperative for Novel Antimicrobial Agents

The rise of antimicrobial resistance (AMR) presents a formidable global health challenge, necessitating the urgent discovery and development of new therapeutic agents.[1][2][3] Benzothiazoles, a class of heterocyclic compounds, have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities, including notable antimicrobial properties.[1][3][4][5][6][7] These compounds and their derivatives have shown promise against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[2][3][4][6]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a suite of robust in vitro assays to characterize the antimicrobial profile of 7-Bromo-benzothiazole-2-carboxylic acid methyl ester . We will detail the principles, step-by-step protocols, and data interpretation for three fundamental assays: Broth Microdilution for determining the Minimum Inhibitory Concentration (MIC), Agar Disk Diffusion for initial susceptibility screening, and the Time-Kill Kinetic Assay to differentiate between bactericidal and bacteriostatic mechanisms.

Scientific Rationale & Hypothesized Mechanism of Action

Benzothiazole derivatives exert their antimicrobial effects through various mechanisms of action.[8] Published research indicates that these compounds can interfere with essential cellular processes by inhibiting key microbial enzymes.[1] Documented targets include DNA gyrase, dihydropteroate synthase (DHPS), and dihydroorotase, which are critical for DNA replication, folate synthesis, and pyrimidine synthesis, respectively.[1][8][9][10] The specific bromine substitution at the 7th position of the benzothiazole ring in the title compound may enhance its antibacterial action, a structure-activity relationship (SAR) that has been previously observed in related analogs.[1]

The assays described herein are designed to quantify the compound's inhibitory and killing activity, providing the foundational data required to guide further mechanistic studies and preclinical development.

General Experimental Workflow

A systematic approach is crucial for evaluating a novel antimicrobial agent. The overall workflow involves preparing the test compound and microbial cultures, performing the primary screening and potency assays, and finally, characterizing the nature of the antimicrobial activity.

G cluster_prep Phase 1: Preparation cluster_assays Phase 2: Core Assays cluster_analysis Phase 3: Analysis & Interpretation Compound_Prep Compound Stock Preparation & QC MIC_Assay Broth Microdilution (Determine MIC) Compound_Prep->MIC_Assay Disk_Assay Agar Disk Diffusion (Qualitative Screen) Compound_Prep->Disk_Assay TimeKill_Assay Time-Kill Kinetics (Bactericidal/Bacteriostatic) Compound_Prep->TimeKill_Assay Inoculum_Prep Microbial Culture & Inoculum Standardization Inoculum_Prep->MIC_Assay Inoculum_Prep->Disk_Assay Inoculum_Prep->TimeKill_Assay Data_Analysis Data Acquisition & Analysis MIC_Assay->Data_Analysis Disk_Assay->Data_Analysis TimeKill_Assay->Data_Analysis Interpretation Efficacy Profile & SAR Insights Data_Analysis->Interpretation

Caption: General workflow for antimicrobial compound evaluation.

Materials and Reagents

Test Compound
  • This compound

  • Solvent: Dimethyl sulfoxide (DMSO), sterile, cell culture grade

Media and Reagents
  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)[11]

  • Mueller-Hinton Agar (MHA)[12][13][14]

  • Tryptic Soy Broth (TSB) or other suitable broth for inoculum preparation[14]

  • Sterile Saline (0.85% or 0.9% NaCl)[15][16]

  • Sterile Deionized Water

  • Resazurin sodium salt (for viability indication, optional)

Microbial Strains

A panel of clinically relevant and quality control (QC) strains is essential.[17]

Organism Type Species Strain ID (Example) Rationale
Gram-positiveStaphylococcus aureusATCC 29213 / ATCC 25923Common human pathogen, QC strain.[4]
Gram-positiveBacillus subtilisATCC 6633Spore-forming bacteria, common QC strain.
Gram-negativeEscherichia coliATCC 25922Common pathogen, QC strain for susceptibility testing.[4][18]
Gram-negativePseudomonas aeruginosaATCC 27853Opportunistic pathogen, known for resistance.[9]
FungalCandida albicansATCC 90028 / ATCC 10231Common human fungal pathogen.[4][9]
Equipment
  • Biosafety cabinet (Class II)

  • Incubator (35°C ± 2°C)[16]

  • Shaking incubator (for broth cultures)

  • Spectrophotometer or nephelometer for McFarland standardization

  • Vortex mixer

  • Calibrated micropipettes and sterile tips

  • Sterile 96-well microtiter plates (U-bottom or flat-bottom)[11][19]

  • Sterile Petri dishes (100 mm or 150 mm)[13]

  • Sterile glass test tubes

  • Sterile cotton swabs[16]

  • Sterile paper disks (6 mm)[16]

  • Forceps

  • Ruler or calipers

Experimental Protocols

Protocol 1: Broth Microdilution for MIC Determination

This quantitative assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[11][20][21] The protocol is adapted from Clinical and Laboratory Standards Institute (CLSI) guidelines.[22][23]

G A 1. Prepare 2X Compound Serial Dilutions in CAMHB in 96-well plate C 3. Add equal volume of Inoculum to each well (Final conc. ~5x10^5 CFU/mL) A->C B 2. Prepare Inoculum (0.5 McFarland) & Dilute to ~1x10^6 CFU/mL B->C D 4. Seal plate and Incubate (35°C, 16-20 hours) C->D E 5. Read MIC: Lowest concentration with no visible growth D->E G cluster_time Time Course Sampling (Plate & Count Viable CFU) Start Start Culture (Log phase, ~10^6 CFU/mL) T0 T=0 Start->T0 T2 T=2h p1 T0->p1 p3 T0->p3 p5 T0->p5 T4 T=4h T8 T=8h T24 T=24h p2 p1->p2 p4 p3->p4 p6 p5->p6

Caption: Conceptual diagram of a Time-Kill Kinetic Assay.

Step-by-Step Procedure:

  • Inoculum Preparation: Prepare a mid-logarithmic phase culture of the test organism in CAMHB. Adjust the concentration to approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.

  • Assay Setup: a. Prepare flasks or tubes with CAMHB containing this compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the predetermined MIC). b. Include a growth control flask with no compound. c. Inoculate each flask with the prepared culture.

  • Time-Point Sampling: a. Immediately after inoculation (T=0) and at subsequent time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot from each flask. [22][24] b. Perform ten-fold serial dilutions of the aliquot in sterile saline or broth. c. Plate a known volume (e.g., 100 µL) of appropriate dilutions onto MHA plates.

  • Incubation and Counting: Incubate the plates at 35°C ± 2°C for 18-24 hours, then count the number of colonies (CFU).

  • Data Analysis: Calculate the CFU/mL for each time point and concentration. Plot the log₁₀ CFU/mL versus time for each concentration.

Data Interpretation

Assay Parameter Interpretation
Broth Microdilution MIC (µg/mL)The lowest concentration that inhibits visible growth. Provides a quantitative measure of potency.
Agar Disk Diffusion Zone of Inhibition (mm)A qualitative measure of susceptibility. Larger zones suggest higher activity. Useful for screening.
Time-Kill Kinetics Log₁₀ CFU/mL ReductionBactericidal Activity: ≥ 3-log₁₀ (99.9%) reduction in CFU/mL compared to the initial inoculum.<[15][24]br>Bacteriostatic Activity: < 3-log₁₀ reduction in CFU/mL and prevention of regrowth compared to the control.

Troubleshooting

Problem Possible Cause Solution
No growth in control wells (MIC assay) Inoculum was not viable; incubator malfunction.Verify inoculum preparation procedure and incubator temperature. Repeat the assay.
Growth in sterility control (MIC assay) Contamination of media or plate.Use fresh, sterile materials. Ensure aseptic technique.
Compound precipitates in media Poor solubility of the compound.Test alternative solvents. Lower the starting concentration. Ensure the final solvent concentration is low.
Inconsistent zone sizes (Disk assay) Uneven inoculum; variation in agar depth.Ensure uniform swabbing. Pour MHA plates to a consistent depth (4 mm). [13]
Erratic counts in Time-Kill assay Inaccurate pipetting; poor mixing before sampling.Use calibrated pipettes. Vortex flask thoroughly but gently before taking each sample.

References

  • Journal of Chemical Health Risks. (n.d.). Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity.
  • MDPI. (n.d.). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme.
  • Emery Pharma. (n.d.). Time-Kill Kinetics Assay.
  • PubMed. (2010). Synthesis and evaluation of some new benzothiazole derivatives as potential antimicrobial agents. Eur J Med Chem.
  • UKHSA Research Portal. (n.d.). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials.
  • Synthesis and antibacterial evaluation of benzothiazole derivatives. (2024).
  • NIH. (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations.
  • Linnaeus Bioscience. (2024). Antimicrobial Assays.
  • JOCPR. (n.d.). Synthesis of some benzothiazole derivatives evaluated as antimicrobials and antibiofilms.
  • NIH PMC. (2023). Recent insights into antibacterial potential of benzothiazole derivatives.
  • Nelson Labs. (n.d.). Time-Kill Evaluations.
  • MI - Microbiology. (n.d.). Broth Microdilution.
  • NCBI Bookshelf. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline.
  • RSC Publishing. (2014). Design, Synthesis and mode of action of some benzothiazole derivatives bearing amide moiety as antibacterial agents.
  • Acta Scientific. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method.
  • Creative Biolabs. (n.d.). Disk Diffusion Method for Antibiotic Susceptibility Test.
  • Wikipedia. (n.d.). Disk diffusion test.
  • Taylor & Francis eBooks. (n.d.). Antimicrobial Susceptibility Testing Protocols.
  • Review on the Developments of Benzothiazole-containing Antimicrobial Agents. (2022).
  • NHBS Academic & Professional Books. (n.d.). Antimicrobial Susceptibility Testing Protocols.
  • Benchchem. (n.d.). Application Notes and Protocols: Disk Diffusion Assay for "Antibacterial agent 102".
  • NIH PMC. (2020). Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents.
  • METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.).
  • SEAFDEC/AQD Institutional Repository Home. (n.d.). Disk diffusion method.
  • Microbe Online. (2013). Broth Dilution Method for MIC Determination.
  • FWD AMR-RefLabCap. (n.d.). Determination of antimicrobial resistance by disk diffusion.
  • Wikipedia. (n.d.). Broth microdilution.
  • ResearchGate. (n.d.). Antimicrobial activity of benzothiazole derivatives.
  • WOAH. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING.
  • NHBS Academic & Professional Books. (n.d.). Antimicrobial Susceptibility Testing Protocols.
  • ResearchGate. (2025). Design, synthesis and antimicrobial activity of novel benzothiazole analogs.
  • ResearchGate. (n.d.). Review on the Developments of Benzothiazole-Containing Antimicrobial Agents.
  • ResearchGate. (n.d.). Antibacterial activity of the obtained benzothiazole derivatives 3-7.

Sources

Synthesis of Benzothiazole Esters: A Detailed Application Note and Protocol for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Benzothiazole Scaffold

The benzothiazole ring system, a bicyclic structure formed by the fusion of a benzene and a thiazole ring, is a cornerstone in medicinal chemistry and drug development.[1][2] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][3] The unique structural features of 2-substituted benzothiazoles allow for diverse interactions with biological targets, making them privileged scaffolds in the design of novel therapeutics.[1] This application note provides a detailed guide for the synthesis of benzothiazole esters, targeting researchers, scientists, and professionals in drug development. We will delve into the causality behind experimental choices, present validated protocols, and offer a comparative analysis of common synthetic strategies.

Core Synthetic Strategies: An Overview

The most prevalent and versatile approach to the benzothiazole core involves the condensation of 2-aminothiophenol with a carboxylic acid or its derivatives, such as acyl chlorides.[2] Other notable methods include the oxidative cyclization of thioanilides.[4][5] The choice of synthetic route often depends on the desired substitution pattern, substrate availability, and desired reaction conditions (e.g., conventional heating vs. microwave irradiation).

Diagram of General Synthetic Pathways

G cluster_0 Condensation Pathways cluster_1 Oxidative Cyclization 2-Aminothiophenol 2-Aminothiophenol Intermediate_A N-(2-mercaptophenyl)amide 2-Aminothiophenol->Intermediate_A + Carboxylic Acid (Dehydrating Agent/Heat) Intermediate_B N-(2-mercaptophenyl)amide 2-Aminothiophenol->Intermediate_B + Acyl Chloride (Base) Carboxylic Acid Carboxylic Acid Carboxylic Acid->Intermediate_A Acyl Chloride Acyl Chloride Acyl Chloride->Intermediate_B Benzothiazole Ester Benzothiazole Ester Intermediate_A->Benzothiazole Ester Intramolecular Cyclization Intermediate_B->Benzothiazole Ester Intramolecular Cyclization Thioanilide Thioanilide Benzothiazole Ester_2 Benzothiazole Ester Thioanilide->Benzothiazole Ester_2 + Oxidizing Agent (e.g., K3[Fe(CN)6]) Oxidizing Agent Oxidizing Agent Oxidizing Agent->Benzothiazole Ester_2

Caption: Key synthetic routes to benzothiazole esters.

Method 1: Condensation of 2-Aminothiophenol with Acyl Chlorides

This is a robust and widely used method due to the high reactivity of acyl chlorides, often leading to high yields under mild conditions. The reaction proceeds via the formation of an N-(2-mercaptophenyl)amide intermediate, which then undergoes intramolecular cyclization.[6]

Reaction Mechanism

G Start 2-Aminothiophenol + Acyl Chloride Intermediate1 N-(2-mercaptophenyl)amide Intermediate Start->Intermediate1 Nucleophilic attack of amine on acyl chloride TransitionState Tautomerization (Thiol-Thione) Intermediate1->TransitionState Proton transfer Intermediate2 Thione Tautomer TransitionState->Intermediate2 Product 2-Substituted Benzothiazole Intermediate2->Product Intramolecular nucleophilic attack of sulfur on carbonyl carbon, followed by dehydration

Caption: Mechanism of benzothiazole formation from 2-aminothiophenol and acyl chloride.

Experimental Protocol

Materials:

  • 2-Aminothiophenol

  • Substituted Acyl Chloride (e.g., Benzoyl Chloride)

  • Pyridine or Triethylamine (as a base)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) (as a solvent)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 2-aminothiophenol (1.0 eq) in the chosen solvent.

  • Add the base (1.1 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add the acyl chloride (1.05 eq) dropwise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[7][8]

Method 2: Microwave-Assisted Condensation of 2-Aminothiophenol with Carboxylic Acids

Microwave-assisted organic synthesis has emerged as a green and efficient alternative to conventional heating, often leading to shorter reaction times, higher yields, and cleaner reactions.[9][10][11] This method is particularly advantageous for the condensation of less reactive carboxylic acids with 2-aminothiophenol.[9]

Causality Behind Microwave Enhancement

Microwave irradiation directly heats the polar molecules in the reaction mixture, leading to a rapid and uniform temperature increase. This localized superheating can accelerate the reaction rate significantly compared to conventional heating methods that rely on thermal conduction. For this specific reaction, the polar intermediates and reagents efficiently absorb microwave energy, facilitating the dehydration and cyclization steps.

Experimental Protocol

Materials:

  • 2-Aminothiophenol

  • Substituted Carboxylic Acid (e.g., Benzoic Acid)

  • L-Proline (as a catalyst, optional)[9]

  • Microwave reactor

Procedure:

  • In a microwave-safe reaction vessel, combine 2-aminothiophenol (1.0 eq), the carboxylic acid (1.1 eq), and a catalytic amount of L-proline (if used).[9]

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120-150 °C) and power for a specified time (typically 10-30 minutes). Optimize the reaction time and temperature for the specific substrates.

  • After the reaction is complete, cool the vessel to room temperature.

  • Dissolve the residue in an organic solvent and wash with a saturated sodium bicarbonate solution to remove unreacted carboxylic acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by recrystallization or column chromatography.[7][8]

Comparative Data of Synthetic Methods

The following table provides a comparative overview of yields for the synthesis of various 2-substituted benzothiazoles using different methods. This data is compiled from multiple sources to aid in the selection of the most appropriate synthetic strategy.

2-SubstituentMethodCatalyst/ConditionsReaction TimeYield (%)Reference(s)
PhenylAcyl ChloridePyridine, DCM, RT2 h~85-95%[7][12]
PhenylCarboxylic Acid (MW)L-Proline, Solvent-free15 min~92%[9]
4-ChlorophenylAcyl ChlorideSolvent-free, RT3 min94%[12]
4-ChlorophenylCarboxylic Acid (MW)L-Proline, Solvent-free20 min88%[9]
4-MethoxyphenylAcyl ChlorideSolvent-free, RT2 min96%[12]
4-MethoxyphenylCarboxylic Acid (MW)L-Proline, Solvent-free15 min94%[9]
2-NaphthylCarboxylic Acid (MW)None, Solvent-free20 min85%[13]
MethylAcyl ChlorideNaHSO₄-SiO₂, Solvent-free30 min~89%[7]

Purification and Characterization

Purification
  • Recrystallization: This is a highly effective method for purifying solid benzothiazole esters.[8] A suitable solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethanol is often a good starting point.

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is the method of choice.[7] A gradient of ethyl acetate in hexane is a common eluent system.

Characterization

The synthesized benzothiazole esters should be characterized by standard spectroscopic methods to confirm their structure and purity.

  • ¹H and ¹³C NMR Spectroscopy: Provides detailed information about the chemical environment of the protons and carbons in the molecule. The aromatic protons of the benzothiazole ring typically appear in the range of 7.0-9.0 ppm in the ¹H NMR spectrum.[14][15][16][17]

  • Infrared (IR) Spectroscopy: Useful for identifying key functional groups. The C=N stretching vibration of the thiazole ring is typically observed around 1550-1615 cm⁻¹.

  • Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.

Safety Precautions

  • 2-Aminothiophenol: This reagent is toxic and has a strong, unpleasant odor. It should always be handled in a well-ventilated fume hood.[18] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[10][18]

  • Acyl Chlorides: These are corrosive and react violently with water. Handle with care in a fume hood.

  • Microwave Reactor: Follow the manufacturer's instructions for the safe operation of the microwave reactor. Ensure that the reaction vessels are properly sealed to prevent pressure buildup.

Conclusion

The synthesis of benzothiazole esters is a critical process in the development of new therapeutic agents. This application note has provided a comprehensive overview of two primary synthetic methodologies: the condensation of 2-aminothiophenol with acyl chlorides and the microwave-assisted reaction with carboxylic acids. By understanding the underlying mechanisms and following the detailed protocols, researchers can efficiently synthesize a wide range of benzothiazole derivatives for further investigation in drug discovery programs. The choice between the presented methods will depend on the specific requirements of the synthesis, including substrate reactivity, desired reaction time, and available equipment.

References

  • BenchChem. (2025). A Comparative Guide to the Synthesis of Benzothiazoles: Conventional Heating vs.
  • Chavan, V. D., et al. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Chemistry, 6(1), 9.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Aminothiophenol, 98% (GC). Cole-Parmer.
  • Hor, T. S. A., et al. (2012). L-Proline Catalyzed Condensation Reaction of Aldehyde or Carboxylic Acid with 2-Aminothiophenol under Solvent-Free and Microwave Irradiation. Journal of Applied Science and Engineering, 15(3), 249-254.
  • Kumar, A., et al. (2019). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 25(1), 1675.
  • Lihumis, H. S., et al. (2022). A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research, 5(2), 147-164.
  • Maleki, B., et al. (2009). A Simple, Microwave-Assisted, and Solvent-Free Synthesis of 2-Arylbenzothiazoles by Acetic Acid–Promoted Condensation of Aldehydes with 2-Aminothiophenol in Air.
  • Organic Chemistry Portal. (n.d.). Benzothiazole synthesis.
  • Azarifar, D., Maleki, B., & Setayeshnazar, M. (2009). A Simple, Microwave-Assisted, and Solvent-Free Synthesis of 2-Arylbenzothiazoles by Acetic Acid–Promoted Condensation of Aldehydes with 2-Aminothiophenol in Air.
  • BenchChem. (2025). A Head-to-Head Comparison of Benzothiazole Synthesis Methods: A Guide for Researchers. BenchChem.
  • Chakraborti, A. K., et al. (2004).
  • Cheng, Y., et al. (2012). Aerobic Visible-Light-Driven Photoredox Catalytic Formation of 2-Substituted Benzothiazoles through Radical Cyclization of Thioanilides. Organic Letters, 14(1), 98-101.
  • Central Drug House (P) Ltd. (n.d.).
  • Elgemeie, G. H., et al. (2022). Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. Molecules, 27(8), 2548.
  • ECHEMI. (2019).
  • Fisher Scientific. (2010).
  • Chakraborti, A. K., et al. (2004).
  • Downer, J. D., et al. (2000). A new and general method for the intramolecular cyclization of thiobenzamides to benzothiazoles via aryl radical cations as reactive intermediates. Tetrahedron Letters, 41(49), 9525-9529.
  • Incerti, M., et al. (2008). Complete 1H and 13C NMR spectral assignment of benzo[d]isothiazole derivatives and of an isoindole isoster. Magnetic Resonance in Chemistry, 46(12), 1175-1179.
  • Mohammadi Ziarani, G., et al. (2015). Green synthesis of 2-substituted benzothiazole derivatives under solvent-free conditions.
  • Patel, R. V., et al. (2018). Synthesis and Pharmacological Activities of Benzothiazole Derivatives.
  • ResearchGate. (n.d.). A) 1 H NMR, B)
  • ResearchGate. (n.d.).
  • University of Rochester. (n.d.).
  • Zhao, D.-Y., et al. (2012). Iodine-Mediated Intramolecular Oxidative Cyclization of 2-(Styrylthio)anilines: Synthesis of 2-Substituted Benzothiazoles. Synthesis, 44(06), 927-933.
  • ChemicalBook. (n.d.). Benzothiazole(95-16-9) 1H NMR spectrum.
  • Diva-Portal.org. (n.d.). NMR spectroscopic investigation of benzothiazolylacetonitrile azo dyes.

Sources

Introduction: The Central Role of Enzyme Inhibitors in Modern Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the application of robust and scalable methodologies for the identification and characterization of enzyme inhibitors. This document provides detailed protocols and the underlying scientific principles for researchers in drug discovery and chemical biology.

Enzymes are fundamental to nearly all biological processes, and their dysregulation is a hallmark of many diseases, including metabolic disorders, cancer, and infectious diseases. Consequently, the selective inhibition of specific enzymes has become a cornerstone of modern drug discovery. Enzyme inhibitors are small molecules that bind to an enzyme and decrease its activity, thereby modulating a biological pathway to achieve a therapeutic effect. The discovery of novel enzyme inhibitors is a multi-step process that begins with the identification of initial "hits" from large chemical libraries, followed by a rigorous process of validation and optimization to yield potent and selective drug candidates.

This application note provides a comprehensive overview of the key experimental strategies and protocols employed in the screening for enzyme inhibitors. We will delve into the practical aspects of high-throughput screening (HTS) assays, biophysical methods for characterizing binding interactions, and the integration of computational approaches in modern screening cascades.

Section 1: High-Throughput Screening (HTS) for Enzyme Inhibitor Discovery

HTS enables the rapid testing of hundreds of thousands to millions of compounds to identify initial hits. The success of an HTS campaign is critically dependent on the development of a robust, sensitive, and cost-effective assay.

Assay Principles: Monitoring Enzyme Activity

The fundamental principle of an enzyme inhibition assay is to measure the rate of the enzymatic reaction in the presence and absence of a potential inhibitor. A reduction in the reaction rate signifies inhibitory activity. The most common methods for monitoring enzyme activity in an HTS format are based on:

  • Absorbance: Measuring the change in absorbance of a substrate or product. This is often used for enzymes with chromogenic substrates.

  • Fluorescence: Detecting changes in fluorescence intensity, polarization, or lifetime. These assays are generally more sensitive than absorbance-based assays.

  • Luminescence: Measuring light produced by the enzymatic reaction, often through a coupled-enzyme system that generates ATP, which is then used by luciferase.

In-Depth Protocol: A Fluorescence-Based Protease Assay

This protocol describes a common HTS assay for identifying inhibitors of a generic protease using a Förster Resonance Energy Transfer (FRET) peptide substrate.

Principle: The FRET substrate is a peptide containing a fluorophore and a quencher. In the intact peptide, the quencher is in close proximity to the fluorophore, suppressing its fluorescence. Upon cleavage by the protease, the fluorophore and quencher are separated, resulting in an increase in fluorescence.

Materials:

  • Purified protease enzyme

  • FRET peptide substrate

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.01% Tween-20)

  • Test compounds dissolved in DMSO

  • 384-well black, flat-bottom plates

  • Plate reader capable of measuring fluorescence intensity

Experimental Workflow:

G cluster_reagents Reagent Addition cluster_readout Data Acquisition & Analysis A Dispense 25 nL of test compounds (in DMSO) into 384-well plates C Add 10 µL of enzyme solution to all wells A->C B Dispense 25 nL of DMSO (for positive and negative controls) B->C D Incubate for 15 min at RT to allow for inhibitor binding C->D E Add 10 µL of FRET substrate solution to initiate the reaction D->E F Incubate for 30-60 min at RT E->F G Measure fluorescence intensity (e.g., Ex/Em = 485/520 nm) F->G H Calculate % inhibition and Z'-factor G->H cluster_0 SPR Workflow A Immobilize Enzyme on Sensor Chip B Inject Buffer (Establish Baseline) A->B C Inject Inhibitor (Association) B->C D Inject Buffer (Dissociation) C->D E Regenerate Sensor Surface D->E F Fit Data to Binding Model (Determine kd, ka, KD) E->F cluster_vs Virtual Screening Cascade PDB Enzyme 3D Structure Dock Molecular Docking Simulation PDB->Dock Lib Virtual Compound Library Lib->Dock Score Scoring and Ranking Dock->Score Select Selection of Top Candidates Score->Select Test Experimental Validation Select->Test

Caption: A typical workflow for a docking-based virtual screening campaign.

Conclusion

The discovery of enzyme inhibitors is a dynamic and multidisciplinary field. The successful identification of novel drug candidates relies on the intelligent application of a variety of screening techniques. High-throughput screening provides the initial pool of hits, which are then rigorously validated and characterized using biophysical methods like SPR and ITC. The integration of virtual screening can further enhance the efficiency of the discovery process. By understanding the principles and protocols outlined in this application note, researchers can design and execute effective screening campaigns to identify the next generation of enzyme-targeted therapeutics.

References

  • Drews, J. (2000). Drug discovery: a historical perspective. Science, 287(5460), 1960-1964. [Link]

  • Robertson, J. G. (2005). Mechanistic basis of enzyme-targeted drugs. Biochemistry, 44(15), 5561-5571. [Link]

  • Fan, F., & Wood, K. V. (2007). Bioluminescent assays for high-throughput screening. Assay and drug development technologies, 5(1), 127-136. [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of biomolecular screening, 4(2), 67-73. [Link]

  • Schasfoort, R. B. (Ed.). (2017). Handbook of surface plasmon resonance. Royal Society of Chemistry. [Link]

  • Pierce, M. M., Raman, C. S., & Nall, B. T. (1999). Isothermal titration calorimetry of protein-protein interactions. Methods, 19(2), 213-221. [Link]

Application Notes & Protocols: Safe Laboratory Practices for 7-Bromobenzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding the Hazard Profile of 7-Bromobenzothiazole Derivatives

7-Bromobenzothiazole and its derivatives are heterocyclic aromatic compounds utilized as key building blocks in medicinal chemistry and materials science. Their structure, incorporating a fused benzene and thiazole ring with a bromine substituent, imparts unique chemical reactivity essential for drug development and organic synthesis. However, this same reactivity profile necessitates a rigorous and informed approach to laboratory safety.

The primary hazards associated with this class of compounds stem from their potential toxicity and irritant properties, characteristic of many halogenated aromatic heterocycles. The presence of the bromine atom can enhance both reactivity and biological activity, leading to potential health effects upon exposure. This guide provides a comprehensive framework for the safe handling, use, and disposal of 7-Bromobenzothiazole derivatives, grounded in established safety principles and specific hazard data. The core philosophy of this guide is proactive risk mitigation through understanding the inherent hazards and implementing robust control measures.

Chapter 1: Hazard Identification and Risk Assessment

A thorough risk assessment is the cornerstone of safe laboratory practice and must be conducted before any experimental work begins. This process involves identifying the intrinsic hazards of the materials, evaluating the risks associated with the specific experimental procedures, and implementing appropriate control measures.

Intrinsic Hazards of 7-Bromobenzothiazole

While detailed toxicological data for every derivative is often unavailable, the known GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications for 7-Bromobenzothiazole provide a baseline for assessing the risks of the entire class.[1]

Table 1: GHS Hazard Classification for 7-Bromobenzothiazole

Hazard ClassHazard StatementGHS CodeSignal Word
Acute Toxicity, OralHarmful if swallowedH302Warning
Acute Toxicity, DermalHarmful in contact with skinH312Warning
Acute Toxicity, InhalationHarmful if inhaledH332Warning
Skin Corrosion/IrritationCauses skin irritationH315Warning
Serious Eye Damage/IrritationCauses serious eye irritationH319Warning
STOT, Single ExposureMay cause respiratory irritationH335Warning
Source: ECHA C&L Inventory.[1]

These classifications indicate that exposure via ingestion, skin contact, or inhalation can be harmful. The compounds are confirmed irritants to the skin and eyes and may cause respiratory tract irritation if inhaled as dust or vapor.[1][2]

The Risk Assessment Workflow

A systematic approach is required to translate hazard information into safe laboratory practice. Researchers must consider the specific quantities of material being used, the experimental conditions (e.g., temperature, pressure), and the potential for generating hazardous byproducts or aerosols.

RiskAssessmentWorkflow cluster_plan Phase 1: Planning cluster_assess Phase 2: Assessment cluster_control Phase 3: Control & Execution A Identify Chemicals & Procedure (e.g., Synthesis with 7-Bromobenzothiazole) B Consult Safety Data Sheets (SDS) & Authoritative Sources (PubChem, ECHA) A->B Gather Hazard Data C Evaluate Exposure Routes (Inhalation, Dermal, Ingestion) B->C D Assess Severity & Likelihood of Exposure (Quantity, Dustiness, Volatility) C->D E Characterize Risk Level (Low, Medium, High) D->E F Implement Control Measures (Fume Hood, PPE, SOPs) E->F Mitigate Risk G Perform Experiment F->G H Monitor & Review Effectiveness G->H

Caption: Workflow for conducting a chemical risk assessment.

Chapter 2: Engineering and Administrative Controls

The most effective way to mitigate exposure is to use a hierarchy of controls, starting with engineering solutions and administrative procedures before relying on personal protective equipment (PPE).

Engineering Controls: The Primary Barrier

Engineering controls are physical changes to the workspace that isolate researchers from the hazard.

  • Chemical Fume Hood: All work involving solid 7-Bromobenzothiazole derivatives (to avoid dust inhalation) or solutions (to avoid vapor inhalation) must be conducted in a certified chemical fume hood. This is the most critical engineering control.

  • Ventilation: Ensure the laboratory has adequate general ventilation to dilute fugitive emissions.

  • Safety Equipment: An operational safety shower and eyewash station must be readily accessible within a 10-second travel distance from the workstation.[3]

Administrative Controls: Standard Operating Procedures (SOPs)

Administrative controls are work policies and procedures that reduce the duration, frequency, and severity of exposure.

  • Designated Areas: Clearly demarcate areas where 7-Bromobenzothiazole derivatives are stored and handled.

  • Restricted Access: Limit access to these areas to trained and authorized personnel only.

  • Safe Work Practices: Prohibit eating, drinking, and smoking in the laboratory.[4] Wash hands thoroughly after handling the compounds, even if gloves were worn.[2]

  • Waste Management: Develop a specific waste stream for materials contaminated with these derivatives.

Chapter 3: Personal Protective Equipment (PPE)

PPE is the last line of defense and must be used in conjunction with engineering and administrative controls. The selection of PPE should be based on the specific hazards identified in the risk assessment.

Table 2: Recommended PPE for Handling 7-Bromobenzothiazole Derivatives

Body PartProtectionStandard / SpecificationRationale
Eyes/Face Safety Goggles with Side-Shields or Face ShieldANSI Z87.1 / EN 166Protects against splashes and airborne particles.[5]
Hands Nitrile Gloves (or other chemically resistant gloves)EN ISO 374Prevents dermal contact. Check manufacturer's breakthrough time data. Double-gloving may be appropriate for higher-risk tasks.
Body Laboratory CoatN/AProtects skin and personal clothing from contamination.[2]
Respiratory N/A for routine fume hood use. For spills or emergencies outside a hood, a respirator may be needed.NIOSH (US) or EN 143 (EU) approved respirator with appropriate cartridges (e.g., OV/AG/P99).[2]Protects against inhalation of harmful dusts or vapors. Use should be part of a formal respiratory protection program.

Chapter 4: Protocols for Safe Handling and Storage

Adherence to standardized protocols is essential for minimizing risk during routine laboratory operations.

General Handling Protocol
  • Preparation: Before starting, ensure the fume hood is operational, the work area is clean, and all necessary PPE is donned correctly.

  • Weighing: Weigh solid compounds in the fume hood. Use a disposable weighing boat or line the balance with protective film to prevent contamination. Handle powders carefully to minimize dust generation.

  • Transfers: When transferring solutions, use a syringe or cannula. If pouring, do so slowly and carefully to avoid splashing.

  • Heating: If heating reactions, use a controlled heating mantle and a condenser to prevent the release of volatile compounds. Monitor the reaction closely.

  • Post-Handling: After use, decontaminate the work area with an appropriate solvent (e.g., ethanol or isopropanol) followed by soap and water. Dispose of all contaminated materials in the designated hazardous waste container.

  • Glove Removal: Remove gloves using the proper technique (without touching the outer surface) and dispose of them in the hazardous waste.[2]

  • Hand Washing: Immediately wash hands with soap and water after removing gloves.

Storage Requirements
  • Store containers in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[6][7]

  • Ensure containers are tightly sealed and clearly labeled with the chemical name and appropriate hazard warnings (GHS pictograms).

  • Keep locked up or in an area accessible only to qualified or authorized personnel.

Chapter 5: Emergency Procedures

Preparedness is key to effectively managing an emergency. All personnel must be familiar with these procedures.

Chemical Exposure Protocol
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[8] Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.[2] Remove all contaminated clothing while under a safety shower.[8] Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (if trained to do so). Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[3] Seek immediate medical attention and provide the Safety Data Sheet to the medical personnel.

Chemical Spill Protocol

The response to a spill depends on its size and location.

  • Minor Spill (inside a fume hood):

    • Alert others in the immediate area.

    • Ensure you are wearing appropriate PPE.

    • Absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand).

    • Carefully scoop the material into a labeled hazardous waste container.

    • Decontaminate the area with a suitable solvent and then wash with soap and water.

  • Major Spill (outside a fume hood or a large volume):

    • EVACUATE: Immediately alert all personnel and evacuate the laboratory.[9]

    • ISOLATE: Close the laboratory doors and prevent re-entry.

    • NOTIFY: Contact your institution's emergency response team (e.g., Environmental Health & Safety) and provide details of the spill (chemical name, quantity, location).[10]

    • Do not attempt to clean up a major spill unless you are trained and equipped to do so as part of an official emergency response team.

References

  • IBFA. (2025, January 22). Safety Data Sheet: Benzothiazole. Retrieved from [Link]

  • Angene Chemical. (2025, February 11). Safety Data Sheet: 4-Bromobenzothiazole. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 7-Bromobenzothiazole. PubChem. Retrieved January 20, 2026, from [Link]

  • Bromine Science and Environmental Forum. (n.d.). BromAid Guide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Bromo-1,3-benzothiazole. PubChem. Retrieved January 20, 2026, from [Link]

  • GOV.UK. (n.d.). Incident management: brominated flame retardants. Retrieved from [Link]

  • Carnegie Mellon University Qatar. (n.d.). Emergency Response Guide for Laboratories. Retrieved from [Link]

  • Princeton University Environmental Health and Safety. (n.d.). Section 3: Emergency Procedures. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-Bromo-benzothiazole-2-carboxylic acid methyl ester

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for the synthesis of 7-Bromo-benzothiazole-2-carboxylic acid methyl ester. This molecule is a valuable heterocyclic building block in medicinal chemistry and materials science, often utilized in the development of novel therapeutic agents and functional materials.[1][2] The synthesis, while based on established chemical principles, can present challenges that impact yield and purity.

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to help you navigate common obstacles and optimize your synthetic outcomes. Our approach is rooted in explaining the causality behind experimental choices, ensuring you not only follow steps but also understand the underlying chemical logic.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems encountered during the synthesis. The typical synthetic route involves the cyclocondensation of 2-amino-3-bromothiophenol with a suitable C2-synthon (like an oxalic acid derivative) to form the benzothiazole ring, followed by esterification.

Q1: My reaction yield is consistently low or I'm getting no product at all. What are the primary causes?

Low yield is the most common issue in heterocyclic synthesis.[3][4] A systematic approach to identifying the root cause is critical.

Potential Cause Scientific Explanation & Recommended Solution
Degradation of 2-Amino-3-bromothiophenol The starting aminothiophenol is highly susceptible to atmospheric oxidation. The thiol (-SH) group can readily dimerize to form a disulfide, which is unreactive in the cyclization step.[4] Solution: Ensure you are using a freshly opened bottle of the aminothiophenol or purify it before use. Crucially, perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[4]
Suboptimal Reaction Conditions Temperature, solvent, and reaction time are critical parameters. For benzothiazole formation via condensation, insufficient heat may lead to an incomplete reaction, while excessive heat can cause decomposition of reactants or products.[4] Solution: Monitor your reaction progress meticulously using Thin-Layer Chromatography (TLC).[4] If the reaction stalls, consider a stepwise increase in temperature. If decomposition or side product formation is observed, lowering the temperature may be necessary. Small-scale trial reactions are highly recommended to establish optimal parameters.[3]
Impure Reagents or Solvents Impurities, especially water in solvents when not desired, can interfere with the reaction. For instance, moisture can hydrolyze reagents or intermediates. Solution: Use reagents of appropriate purity. Ensure solvents are anhydrous if the reaction chemistry is moisture-sensitive.
Inefficient Mixing In heterogeneous reaction mixtures, poor stirring can lead to localized concentration gradients, reducing reaction rates and promoting side reactions.[3] Solution: Use a suitably sized stir bar and an appropriate stir rate to ensure the reaction mixture is homogeneous.

Q2: My TLC plate shows multiple spots, indicating the formation of byproducts. What are they and how can I avoid them?

The formation of byproducts is a primary reason for low yields and purification difficulties.[4]

  • Primary Suspect: Disulfide Dimer: As mentioned above, the most common byproduct is the disulfide formed from the oxidation of 2-amino-3-bromothiophenol. This is often visible as a less polar spot on TLC compared to the starting amine.

    • Prevention: The most effective preventative measure is to maintain a strict inert atmosphere throughout the reaction setup and duration.[4]

  • Self-Condensation of Reagents: Depending on the C2-synthon used, self-condensation can occur under certain conditions.[4]

    • Prevention: Control the stoichiometry carefully and consider the order of addition. Adding one reagent slowly to the other can often minimize self-condensation.

Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and resolving low-yield issues.

G start Problem: Low Yield check_sm Check Starting Material Purity & Integrity start->check_sm check_cond Review Reaction Conditions (Temp, Time, Atmosphere) start->check_cond check_tlc Analyze TLC for Byproducts start->check_tlc sm_ok SM is Pure check_sm->sm_ok Result sm_bad SM Oxidized/Impure check_sm->sm_bad Result cond_ok Conditions Optimal check_cond->cond_ok Result cond_bad Conditions Suboptimal check_cond->cond_bad Result byprod_present Byproducts Observed check_tlc->byprod_present Result no_byprod Clean Reaction check_tlc->no_byprod Result sm_ok->check_cond sol_sm Solution: Purify SM, Use Inert Atmosphere sm_bad->sol_sm cond_ok->check_tlc sol_cond Solution: Optimize Temp/Time via Trials cond_bad->sol_cond sol_byprod Solution: Adjust Stoichiometry, Improve Inert Atmosphere byprod_present->sol_byprod sol_purify Issue may be in Workup/Purification no_byprod->sol_purify

Caption: Troubleshooting decision tree for low product yield.

Q3: I am having difficulty purifying the final product. The column chromatography is not giving good separation. What should I do?

Purification can be challenging, especially if the product has similar polarity to impurities.

  • Acidic Nature of Silica Gel: Benzothiazoles, being basic heterocycles, can sometimes interact strongly with the acidic surface of standard silica gel, leading to streaking and poor separation. In some cases, the product may even decompose on the column.[4][5]

    • Solution 1: Neutralize the silica gel by preparing a slurry with a small amount of a non-polar solvent containing ~1% triethylamine. Alternatively, use a different stationary phase like neutral or basic alumina.[4]

    • Solution 2: If the crude product contains the carboxylic acid intermediate, it can be very polar and difficult to purify on silica. One strategy is to purify the intermediate acid first via recrystallization or acid-base extraction before proceeding to the esterification step.[6]

  • Recrystallization: This is a powerful technique for obtaining highly pure crystalline products and should be considered as an alternative or a final polishing step after chromatography.[5]

    • Solvent Selection: Finding the right solvent is key. The ideal solvent will dissolve your compound when hot but not when cold. Common choices for N-heterocyles include ethanol, ethyl acetate, or mixtures with hexanes.[5]

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route for this molecule?

The most established methods for forming the benzothiazole skeleton involve the condensation of a 2-aminothiophenol with a compound containing a suitable electrophilic carbon, such as an aldehyde, carboxylic acid, or acyl chloride.[1][7] For this compound, a robust two-step approach is common:

  • Cyclocondensation: Reacting 2-amino-3-bromothiophenol with oxalic acid to form 7-bromobenzothiazole-2-carboxylic acid.

  • Esterification: Converting the resulting carboxylic acid to its methyl ester using methanol with an acid catalyst (e.g., H₂SO₄) or other standard esterification reagents.

Q2: What are the critical safety precautions for handling the reagents?

  • 2-Amino-3-bromothiophenol: This compound is a thiol, which means it likely has a strong, unpleasant odor. Always handle it in a well-ventilated fume hood. As it is readily oxidized, it should be handled under an inert atmosphere where possible.[4] Always consult the Safety Data Sheet (SDS) before use.

  • Acid Catalysts (e.g., Sulfuric Acid): These are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Q3: Are there any "green" or more environmentally friendly approaches to this synthesis?

Yes, modern synthetic chemistry emphasizes environmentally benign methods.[7][8] For benzothiazole synthesis, these include:

  • Use of Water as a Solvent: Some condensation reactions can be performed in aqueous media.[7]

  • Reusable Catalysts: Employing solid-supported or heterogeneous catalysts that can be easily recovered and reused.[7]

  • Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and energy consumption compared to conventional heating.[7]

Experimental Protocols & Workflow

The following is a representative two-step protocol for the synthesis. Note: This is a general guideline and may require optimization for your specific setup and reagent quality.

Overall Synthetic Workflow

Caption: Two-step workflow for the target molecule synthesis.

Step 1: Synthesis of 7-Bromobenzothiazole-2-carboxylic acid
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-3-bromothiophenol (1.0 eq) and oxalic acid (1.1 eq).

  • Solvent Addition: Add a suitable high-boiling solvent, such as toluene or DMF (dimethylformamide).

  • Inert Atmosphere: Purge the flask with nitrogen or argon for 10-15 minutes. Maintain a positive pressure of inert gas throughout the reaction.

  • Heating: Heat the reaction mixture to reflux (typically 110-150 °C, depending on the solvent) and maintain for 4-12 hours.

  • Reaction Monitoring: Monitor the consumption of the starting material by TLC (e.g., using a 7:3 mixture of hexanes:ethyl acetate as the eluent).[4]

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. The carboxylic acid product may precipitate. Collect the solid by filtration, wash with a cold, non-polar solvent (like hexanes) to remove impurities, and dry under vacuum.

Step 2: Synthesis of this compound
  • Reaction Setup: To a round-bottom flask, add the crude 7-bromobenzothiazole-2-carboxylic acid (1.0 eq) from Step 1.

  • Esterification: Add an excess of methanol to serve as both the reagent and solvent. Place the flask in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

  • Heating: Attach a reflux condenser and heat the mixture to reflux (approx. 65 °C) for 2-6 hours.

  • Reaction Monitoring: Monitor the formation of the less polar ester product by TLC.

  • Workup: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing ice and a saturated solution of sodium bicarbonate to neutralize the acid catalyst.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate (3x).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude methyl ester.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure this compound.[5]

References

  • BenchChem. troubleshooting guide for the synthesis of heterocyclic compounds.
  • BenchChem. Troubleshooting guide for the synthesis of benzothiazole derivatives.
  • BenchChem. Troubleshooting common issues in the synthesis of N-heterocycles.
  • Nishad, et al. Synthesis and Pharmacological Activities of Benzothiazole Derivatives. Indian Journal of Pharmaceutical Education and Research. 2024.
  • MDPI. Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides.
  • Gao, X., et al. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules. 2025.
  • ChemicalBook. Benzothiazole, 7-bromo- (7CI,8CI) synthesis.
  • Bhat, M., & Belagali, S. L. Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. Bentham Science. 2020.
  • Gao, X., et al. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules. 2025.
  • Organic Chemistry Portal. Benzothiazole synthesis.
  • BenchChem. Technical Support Center: Synthesis of 1,2,3-Benzothiadiazole-7-carboxylic Acid Derivatives.

Sources

Technical Support Center: Purification of 7-Bromo-benzothiazole-2-carboxylic acid methyl ester

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the purification of crude 7-Bromo-benzothiazole-2-carboxylic acid methyl ester. This resource is designed for researchers, chemists, and drug development professionals who may encounter challenges in obtaining this key intermediate in high purity. This guide provides in-depth, experience-driven answers to common issues, detailed troubleshooting protocols, and the scientific reasoning behind our recommendations.

Section 1: Understanding the Core Purification Challenges

The purification of this compound (MW: 272.12 g/mol )[1] is often more complex than anticipated. The primary challenges stem from its chemical properties and the common synthetic routes used for its preparation.

  • Hydrolytic Instability: The methyl ester functionality is susceptible to hydrolysis, especially under basic conditions, converting it to the more polar 7-Bromo-benzothiazole-2-carboxylic acid.[2][3] This is a critical consideration during aqueous workups and chromatography. The compound exhibits greater stability under acidic conditions.[2]

  • Co-eluting Byproducts: Synthesis of the benzothiazole core, often through the condensation of a 2-aminothiophenol with a carboxylic acid derivative, can result in byproducts with similar polarities to the desired product, complicating chromatographic separation.[4][5]

  • Starting Material Contamination: Incomplete reactions can leave residual starting materials, such as substituted 2-aminothiophenols, which can be challenging to remove from the final product.

  • Ring-Brominated Impurities: Certain synthetic strategies, particularly those involving oxidative cyclization with N-bromosuccinimide (NBS), can lead to the formation of undesired ring-brominated byproducts.[6]

General Synthetic & Purification Workflow

The following diagram outlines a typical workflow for the synthesis and purification of the target compound, highlighting stages where impurities can be introduced and require targeted removal.

G cluster_synthesis Synthesis Stage cluster_workup Workup & Initial Purification cluster_purification Final Purification Stage A 1. Condensation Reaction (e.g., 2-amino-3-bromothiophenol + methyl oxalate derivative) B Crude Reaction Mixture A->B Formation of product & byproducts C 2. Quenching & Aqueous Wash B->C Potential for Hydrolysis D 3. Liquid-Liquid Extraction C->D E Crude Organic Extract D->E F 4. Column Chromatography E->F Separation of byproducts G 5. Recrystallization (Optional) F->G H Pure Product G->H

Caption: General workflow for synthesis and purification.

Section 2: Frequently Asked Questions (FAQs)

Q1: My crude NMR indicates a significant, more polar byproduct that streaks on the TLC plate. What is it and how do I remove it?

A1: This is very likely the hydrolyzed product, 7-Bromo-benzothiazole-2-carboxylic acid. The methyl ester can be cleaved during aqueous workups, especially if the pH becomes basic (pH > 8).[2] This carboxylic acid is significantly more polar than the ester, causing it to streak on silica gel TLC plates.

Expert Recommendation: To remove the acid, perform a liquid-liquid extraction before chromatography. Dissolve your crude product in a suitable organic solvent like ethyl acetate or dichloromethane (DCM). Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The basic wash will deprotonate the carboxylic acid, forming a salt that is soluble in the aqueous layer, while the desired ester remains in the organic layer. Follow this with a water wash and then a brine wash to remove residual salts before drying and concentrating.

Q2: I'm struggling to remove unreacted 2-aminothiophenol starting material. It co-elutes with my product during column chromatography.

A2: The basicity of the amino group in the 2-aminothiophenol derivative makes it amenable to removal with an acidic wash. During the workup phase, after dissolving the crude material in an organic solvent, wash the solution with a dilute acid, such as 1 M hydrochloric acid (HCl). This will protonate the amino group, forming a water-soluble ammonium salt that will partition into the aqueous phase. Be aware that the benzothiazole nitrogen is a weak base, but it is generally stable to dilute acid washes.[2]

Q3: My product appears to be degrading during silica gel chromatography. My fractions are impure, and I'm getting low recovery. What's happening?

A3: Standard silica gel is slightly acidic (pH ~4-5), which can sometimes catalyze the hydrolysis of sensitive esters over long exposure times, especially if using protic solvents like methanol in the mobile phase.

Troubleshooting Steps:

  • Deactivate the Silica: Prepare a slurry of silica gel in your non-polar eluent (e.g., hexanes) and add 1% triethylamine (Et₃N) by volume. This will neutralize the acidic sites on the silica surface. Pack and run the column as usual.

  • Use an Alternative Stationary Phase: Consider using neutral alumina or a reverse-phase C18 column if the issue persists. Reverse-phase HPLC methods are scalable and can be effective for separating closely related benzothiazole derivatives.[7]

  • Expedite Chromatography: Avoid letting the column run overnight. Use a slightly more polar solvent system to speed up elution, even if it slightly compromises baseline separation, as a purer combined yield is often preferable to a lower, decomposed yield.

Q4: What are the best solvents for recrystallizing the final product?

A4: Based on the properties of related benzothiazole esters, the compound is expected to have good solubility in organic solvents like ethanol and ether, and low solubility in water.[2] A successful recrystallization relies on finding a solvent system where the compound is soluble at high temperatures but sparingly soluble at low temperatures.

Recommended Solvent Systems for Screening:

  • Single Solvent: Ethanol, isopropanol, or ethyl acetate.

  • Two-Solvent System: A combination of a "soluble" solvent and an "anti-solvent." Good starting points include:

    • Dichloromethane/Hexanes

    • Ethyl Acetate/Hexanes

    • Methanol/Water[8]

Start by dissolving the crude solid in a minimal amount of the hot "soluble" solvent, then slowly add the "anti-solvent" until turbidity persists. Allow the solution to cool slowly to promote the formation of pure crystals.

Section 3: In-Depth Troubleshooting Guides

Guide 1: Optimizing Flash Column Chromatography

This guide provides a systematic approach to developing an effective separation protocol on silica gel.

Step-by-Step Protocol:

  • TLC Analysis: Run TLC plates in various solvent systems to find one that gives good separation between your product (P), and major impurities (I1, I2, etc.). Aim for an Rf value of 0.25-0.35 for the product.

  • Dry Loading: For difficult separations or compounds with limited solubility in the eluent, dry loading is recommended. Dissolve the crude product in a strong solvent (e.g., DCM, acetone), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. This powder is then carefully added to the top of the column.

  • Column Packing: Pack the column using the initial, non-polar eluent. Ensure the column is packed uniformly to prevent channeling.

  • Elution: Start with the non-polar eluent and gradually increase the polarity (gradient elution). A slow, shallow gradient is often more effective for separating closely related impurities than a steep gradient.

Solvent System (v/v) Typical Application & Rationale
Hexanes / Ethyl Acetate A standard system for moderately polar compounds. The ethyl acetate provides polarity to move the compound, while hexanes act as the non-polar base. A good starting point for most benzothiazole derivatives.[9]
DCM / Methanol Used for more polar compounds that do not move sufficiently in Hex/EtOAc. Caution: Methanol can increase the risk of ester hydrolysis on silica. Keep the methanol percentage low (<5%) and consider adding 0.5% triethylamine.[10]
Toluene / Acetone An alternative system that can offer different selectivity compared to ester-based eluents. Useful if co-elution is a problem in standard systems.
Troubleshooting Decision Tree

This diagram provides a logical path for diagnosing and solving common purification problems.

G start Crude Product Analysis (TLC, NMR) q1 Is there a polar spot at baseline (Rf=0)? start->q1 a1_yes Likely Hydrolyzed Acid q1->a1_yes Yes q2 Are there multiple spots close to the product Rf? q1->q2 No sol1 Perform NaHCO3 wash during workup a1_yes->sol1 sol1->q2 a2_yes Co-eluting Impurities q2->a2_yes Yes q3 Is recovery low and fractions are impure? q2->q3 No sol2 Optimize chromatography: - Use a shallow gradient - Try a different solvent system - Consider reverse phase a2_yes->sol2 final Pure Product sol2->final a3_yes Potential on-column degradation q3->a3_yes Yes q3->final No sol3 Deactivate silica with Et3N or use neutral alumina a3_yes->sol3 sol3->final

Caption: Decision tree for purification troubleshooting.

Section 4: Key Compound Data Summary

Understanding the physical properties of the target compound and its most common impurity is crucial for designing an effective purification strategy.

Compound Structure Molecular Weight ( g/mol ) Expected Polarity Key Differentiating Property
This compound C₉H₆BrNO₂S272.12[1]ModerateSoluble in organic solvents; neutral character.
7-Bromo-benzothiazole-2-carboxylic acid C₈H₄BrNO₂S258.09HighAcidic; can be deprotonated and extracted into a basic aqueous phase.

References

  • (Reserved for future reference)
  • SIELC Technologies. Separation of 2-Bromo-4-chlorobenzothiazole on Newcrom R1 HPLC column. Available from: [Link]

  • Al-Zoubi, R. M., et al. (2022). A Green Approach to 2-Substituted Benzo- and Naphthothiazoles via N-bromosuccinimide/Bromide-Mediated C(aryl)-S Bond Formation. Molecules, 27(22), 7955. Available from: [Link]

  • Mlinarič, M., et al. (2021). Structure-Activity Relationships of Benzothiazole-Based Hsp90 C-Terminal-Domain Inhibitors. Pharmaceutics, 13(8), 1283. Available from: [Link]

  • Shao, P., et al. (2022). Tailoring the AIE Chromogen 2-(2-Hydroxyphenyl)benzothiazole for Use in Enzyme-Triggered Molecular Brachytherapy. International Journal of Molecular Sciences, 23(24), 15689. Available from: [Link]

  • Lima, C. H. S., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Scientific Reports, 12(1), 2465. Available from: [Link]

  • (Reserved for future reference)
  • (Reserved for future reference)
  • (Reserved for future reference)
  • García-Báez, E. V., et al. (2021). Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. Molecules, 26(21), 6518. Available from: [Link]

  • Allen, C. F. H., & VanAllan, J. (1941). Benzothiazole, 2-amino-6-methyl-. Organic Syntheses, 21, 16. Available from: [Link]

  • (Reserved for future reference)
  • Nishad, A., et al. (2024). Synthesis and Pharmacological Activities of Benzothiazole Derivatives. Indian Journal of Pharmaceutical Education and Research, 58(3s). Available from: [Link]

  • (Reserved for future reference)
  • (Reserved for future reference)
  • (Reserved for future reference)
  • (Reserved for future reference)
  • (Reserved for future reference)
  • Hossain, M. K., et al. (2021). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 26(23), 7136. Available from: [Link]

Sources

selecting a recrystallization solvent for 7-Bromo-benzothiazole-2-carboxylic acid methyl ester

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solvent Selection for Recrystallization

Introduction for the Researcher

This guide provides a comprehensive, experience-driven framework for selecting an optimal recrystallization solvent for 7-Bromo-benzothiazole-2-carboxylic acid methyl ester. As researchers and drug development professionals, we understand that purification is not merely a step in a procedure but a critical determinant of compound integrity and experimental success. This document moves beyond generic protocols to explain the causal logic behind solvent choice, empowering you to make informed decisions tailored to your specific impurities and laboratory conditions.

The core principle of recrystallization is the differential solubility of a compound in a hot versus a cold solvent.[1] An ideal solvent will dissolve the target compound sparingly or not at all at room temperature but will fully dissolve it at its boiling point.[2] This guide will walk you through a systematic approach to identify such a solvent or solvent system, troubleshoot common issues, and ultimately achieve high purity of your target compound.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of this compound that influence solvent selection?

A: Understanding the molecule's structure is the foundation of solvent selection.

  • Benzothiazole Core: This fused aromatic ring system is large, rigid, and predominantly non-polar (lipophilic).

  • Methyl Ester Group (-COOCH₃): This is a polar functional group that can act as a hydrogen bond acceptor.

  • Bromo Group (-Br): The bromine atom adds significant molecular weight and polarizability but is not a strongly polar substituent.

Q2: Which solvents are recommended as primary candidates for initial screening?

A: Based on the "like dissolves like" principle and the compound's moderate polarity, the following solvents are excellent starting points:

  • Alcohols: Ethanol, Isopropanol (IPA)

  • Esters: Ethyl Acetate

  • Ketones: Acetone (use with caution due to its low boiling point)

  • Aromatic Hydrocarbons: Toluene

  • Chlorinated Solvents: Dichloromethane (DCM) (often dissolves compounds too well at room temperature, but worth testing)

A rule of thumb can be helpful: solvents containing functional groups similar to the compound can be effective solubilizers.[3] Given the ester group in your compound, ethyl acetate is a logical choice to test.

Q3: When should I consider a mixed-solvent system?

A: A mixed-solvent system is necessary when no single solvent provides the ideal solubility profile.[4] This typically occurs when your compound is either too soluble in one solvent or not soluble enough in another, even at boiling temperatures. The strategy involves pairing a "good" solvent (in which the compound is highly soluble) with a "bad" or "anti-solvent" (in which the compound is poorly soluble). Common pairs you might consider are Ethanol/Water or Toluene/Hexane.

Systematic Solvent Screening Protocol

This protocol is designed to efficiently identify a suitable recrystallization solvent using a small amount of your crude material.

Experimental Workflow: Solvent Selection

Solvent_Selection_Workflow start Start: Crude Solid (~20 mg per test) add_rt_solvent Add 0.5 mL of Test Solvent at Room Temperature start->add_rt_solvent observe_rt Observe: Soluble at RT? add_rt_solvent->observe_rt discard_solvent Result: Solvent is too effective. Discard as single solvent. observe_rt->discard_solvent  YES heat_boil Heat Mixture to Boiling observe_rt->heat_boil NO   soluble_path YES consider_mixed Consider as 'Good' Solvent for Mixed-Solvent System discard_solvent->consider_mixed insoluble_path NO observe_hot Observe: Soluble at Boiling? heat_boil->observe_hot add_more_solvent Add more solvent (up to 2 mL total). Still Insoluble? observe_hot->add_more_solvent NO   cool_slowly Cool Slowly to RT, then in Ice Bath observe_hot->cool_slowly YES   insoluble_hot_path NO discard_insoluble Result: Solvent is ineffective. Discard. add_more_solvent->discard_insoluble YES   add_more_solvent->cool_slowly NO (Dissolved) soluble_hot_path YES observe_crystals Observe: Abundant Crystals Form? cool_slowly->observe_crystals success Result: IDEAL SOLVENT FOUND observe_crystals->success YES   poor_yield Result: Poor Yield. Consider mixed-solvent system or another solvent. observe_crystals->poor_yield NO  

Caption: Workflow for systematic single-solvent screening.

Step-by-Step Methodology
  • Preparation: Place approximately 20-30 mg of the crude solid into a small test tube. Prepare one test tube for each solvent you plan to screen.

  • Room Temperature Test: Add the first solvent dropwise (up to ~1 mL) to a test tube at room temperature and agitate.

    • Observation: If the solid dissolves completely, the solvent is too effective at room temperature. Set it aside as a potential "good" solvent for a mixed-solvent pair, but reject it as a single solvent.[5]

  • Boiling Temperature Test: If the solid did not dissolve at room temperature, place the test tube in a heating bath (sand or water bath) and bring the solvent to a gentle boil.

    • Observation: If the solid dissolves completely, this is a promising sign. Proceed to the next step.

    • Observation: If the solid does not dissolve, add more solvent in small portions (up to a total of 3 mL) while maintaining the boil. If it remains insoluble, the solvent is not effective enough. Reject it.[2]

  • Crystallization Test: Once the solid has dissolved in the hot solvent, remove the test tube from the heat and allow it to cool slowly to room temperature. Do not disturb the sample.

    • Observation: The formation of a large quantity of crystalline precipitate indicates an excellent solvent candidate.

  • Ice Bath Cooling: After cooling to room temperature, place the test tube in an ice-water bath for 15-20 minutes to maximize crystal formation.

    • Observation: An ideal solvent will show a significant increase in the amount of solid precipitate at this stage. If crystal formation is minimal, the yield will likely be poor.[6]

Data Summary: Potential Solvents
SolventBoiling Point (°C)[7]PolarityExpected Behavior with this compound
Hexane69Non-PolarPoor: Unlikely to dissolve the compound even when hot.
Toluene111Non-Polar (Aromatic)Possible: May require heating; could be a good candidate or part of a mixed pair.
Ethyl Acetate77IntermediateGood Candidate: Likely to show the desired temperature-dependent solubility.
Acetone56IntermediatePossible: May dissolve the compound too well at RT. Low boiling point can be difficult to work with.
Isopropanol (IPA)82Intermediate (Protic)Good Candidate: Often provides an excellent balance of solubility for moderately polar compounds.
Ethanol78Intermediate (Protic)Good Candidate: Similar to IPA, a very common and effective recrystallization solvent.
Water100Polar (Protic)Poor: Unlikely to dissolve the compound at all. Can be used as an "anti-solvent" with ethanol or acetone.

Troubleshooting Guide

Q: My compound "oiled out" instead of forming crystals. What should I do?

A: "Oiling out" occurs when the solid melts in the hot solvent before it dissolves, or when a supersaturated solution cools below the compound's melting point.[8]

  • Cause: This often happens if the boiling point of the solvent is higher than the melting point of the solute. It can also be caused by impurities or excessively rapid cooling.[9]

  • Solution 1: Reheat the solution until the oil fully dissolves. Add a small amount (10-20% volume) of additional hot solvent to lower the saturation point.

  • Solution 2: Allow the flask to cool much more slowly. You can insulate the flask with paper towels or leave it on a hot plate that is turned off to ensure gradual cooling.[9]

  • Solution 3: If the problem persists, the chosen solvent is likely unsuitable. Try a lower-boiling solvent or a different mixed-solvent system.

Q: No crystals are forming, even after cooling in an ice bath. What went wrong?

A: This is a common issue, usually stemming from two main causes: too much solvent was used, or the solution is supersaturated.[9][10]

  • Solution 1 (Too Much Solvent): This is the most frequent reason for crystallization failure.[9] If you suspect you added too much solvent, gently boil off a portion (20-30%) of the solvent under a fume hood to re-concentrate the solution. Allow it to cool again.[10]

  • Solution 2 (Supersaturation): The solution may need a nucleation site to begin crystallization.[6]

    • Scratching: Gently scratch the inside surface of the flask below the solvent line with a glass rod. The microscopic imperfections in the glass can provide a surface for crystals to form.[10]

    • Seed Crystal: If you have a small amount of the pure solid, add a single tiny crystal to the cold solution. This will provide a template for further crystal growth.

Q: The recrystallization resulted in a very low yield (<50%). How can I improve it?

A: A low yield indicates that a significant amount of your compound remained dissolved in the cold solvent (the "mother liquor").

  • Cause 1: Too much solvent was used initially. Use the minimum amount of boiling solvent required to fully dissolve your compound.[6]

  • Cause 2: The chosen solvent is too effective, meaning your compound has significant solubility even at low temperatures. Re-evaluate your solvent choice by performing the screening protocol again.

  • Cause 3: Premature cooling during a hot filtration step caused product loss in the filter funnel. Ensure your funnel and receiving flask are pre-heated.[8]

  • Recovery: You can often recover more product by boiling off some of the solvent from the mother liquor and cooling for a second crop of crystals. Be aware that this second crop may be less pure than the first.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education. Available at: [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]

  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation. Education in Chemistry. Available at: [Link]

  • Chemistry LibreTexts. (2021). 2.1: Recrystallization. Available at: [Link]

  • Stack Exchange Inc. (2012). Are there any general rules for choosing solvents for recrystallization?. Chemistry Stack Exchange. Available at: [Link]

  • University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. Available at: [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Available at: [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization. Available at: [Link]

  • University of California, Irvine, Department of Chemistry. (n.d.). Recrystallization1. Available at: [Link]

  • Chemistry LibreTexts. (2022). 3.3C: Determining Which Solvent to Use. Available at: [Link]

Sources

Technical Support Center: Optimizing Benzothiazole Synthesis and Minimizing Byproduct Formation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for benzothiazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile heterocyclic scaffold. As a Senior Application Scientist with extensive experience in synthetic methodology, I have compiled this resource to address the common challenges encountered during benzothiazole synthesis, with a particular focus on identifying and mitigating the formation of unwanted byproducts.

The following sections are structured to provide direct, actionable advice in a question-and-answer format. We will delve into the mechanistic underpinnings of common side reactions and offer field-proven strategies to enhance the yield, purity, and overall efficiency of your synthetic protocols.

Troubleshooting Guide: Common Issues in Benzothiazole Synthesis

This section addresses specific problems you may be observing in your reaction mixtures. Each entry details the likely cause of the issue and provides a step-by-step protocol for remediation.

Issue 1: Low Yield of Benzothiazole with a Significant Amount of a Dimeric Impurity

Question: My reaction between 2-aminothiophenol (2-ATP) and an aldehyde is giving a low yield of the desired benzothiazole. I've isolated a major byproduct that appears to be a dimer of my starting 2-ATP. What is this byproduct and how can I prevent its formation?

Answer:

The byproduct you are observing is almost certainly bis(2-aminophenyl) disulfide . This is the most common byproduct in benzothiazole syntheses that utilize 2-aminothiophenol.

Causality and Mechanism:

2-Aminothiophenol is highly susceptible to oxidation. The thiol (-SH) group can readily undergo oxidative coupling to form a disulfide bond (-S-S-), especially in the presence of air (oxygen), mild oxidizing agents, or certain metal catalysts. This dimerization competes directly with the desired condensation reaction with the carbonyl compound, thereby reducing the overall yield of the benzothiazole product.

G cluster_main Desired Reaction Pathway cluster_side Side Reaction: Disulfide Formation 2-ATP 2-Aminothiophenol Intermediate Benzothiazoline Intermediate 2-ATP->Intermediate Condensation Aldehyde Aldehyde/Carboxylic Acid Aldehyde->Intermediate Benzothiazole Desired Benzothiazole Intermediate->Benzothiazole Oxidation 2-ATP_side 2 x 2-Aminothiophenol Disulfide Bis(2-aminophenyl) disulfide 2-ATP_side->Disulfide Oxidation (Air, Oxidants)

Caption: Competing pathways in benzothiazole synthesis.

Troubleshooting Protocol:

  • Degas Your Solvents: Before starting the reaction, thoroughly degas your solvent by bubbling an inert gas (nitrogen or argon) through it for at least 30 minutes. This removes dissolved oxygen, a primary culprit in the oxidation of 2-ATP.

  • Maintain an Inert Atmosphere: Run the reaction under a positive pressure of nitrogen or argon. This can be achieved using a balloon filled with the inert gas or a Schlenk line.

  • Control the Addition of Oxidants: Many benzothiazole syntheses require an oxidant to convert the intermediate benzothiazoline to the final benzothiazole. Add the oxidant slowly and at a controlled temperature after the initial condensation has occurred. Adding it too early can preferentially oxidize the 2-ATP.

  • Consider an in situ Reduction Approach: If your 2-ATP starting material is old or has been exposed to air, it may already contain significant amounts of the disulfide. Some protocols address this by starting with the disulfide and adding a reducing agent like NaSH to generate the reactive 2-ATP in situ.[1]

Issue 2: My Product is Contaminated with a Benzothiazolone Byproduct

Question: I am attempting a benzothiazole synthesis using 2-aminothiophenol and carbon dioxide as a C1 source, but I am isolating a significant amount of benzothiazol-2-one. What is causing this and how can I favor the formation of the desired benzothiazole?

Answer:

The formation of benzothiazol-2-one is a known side reaction in syntheses that utilize CO2 or related C1 sources. The key to suppressing this byproduct lies in the choice of reducing agent.

Causality and Mechanism:

When 2-aminothiophenol reacts with CO2, a carbamic acid intermediate is formed, which can then cyclize. Without a suitable reducing agent, this intermediate can eliminate water to form the undesired benzothiazol-2-one. However, in the presence of a reductant like a hydrosilane, the intermediate is reduced to form the desired 2-unsubstituted benzothiazole.

G Start 2-Aminothiophenol + CO2 Intermediate Cyclic Intermediate Start->Intermediate Reaction Benzothiazolone Benzothiazol-2-one (Byproduct) Intermediate->Benzothiazolone Elimination (No Reductant) Benzothiazole Desired Benzothiazole Intermediate->Benzothiazole Reduction (e.g., Hydrosilane)

Caption: Divergent pathways from the CO2-derived intermediate.

Troubleshooting Protocol:

  • Incorporate a Hydrosilane: The addition of a hydrosilane, such as diethylsilane, is crucial for suppressing the formation of benzothiazolones. The hydrosilane acts as a reducing agent for the key intermediate, directing the reaction towards the desired benzothiazole product.

  • Optimize Reaction Conditions: The choice of catalyst and reaction conditions can also influence the product distribution. For instance, using an acetate-based ionic liquid as a catalyst under mild conditions has been shown to favor the formation of benzothiazoles in high yields.

Issue 3: Formation of Tar and Dark-Colored Byproducts

Question: My reaction, which uses a strong acid catalyst like polyphosphoric acid (PPA) at high temperatures, is producing a lot of dark, tarry material, making purification difficult and lowering the yield. What causes this and what are my options?

Answer:

The formation of tar is a common issue in reactions that employ harsh, dehydrating acids and high temperatures. These conditions can promote a variety of undesirable side reactions, including polymerization and degradation of both starting materials and products.

Causality and Mechanism:

  • Self-condensation of Carbonyl Compounds: Aldehydes, in particular, can undergo acid-catalyzed self-condensation or polymerization.

  • Degradation of Starting Materials: 2-Aminothiophenol and the carbonyl compound can degrade under strongly acidic and high-temperature conditions.

  • Product Decomposition: The benzothiazole product itself may not be stable to the harsh reaction conditions over long periods, leading to the formation of complex, high-molecular-weight byproducts.

Troubleshooting Protocol:

  • Lower the Reaction Temperature and Time: While high temperatures are often used to drive the reaction to completion, they can also accelerate the rate of byproduct formation. Experiment with lowering the temperature and monitoring the reaction progress by TLC or LC-MS to find a balance between reaction rate and purity.

  • Staged Temperature Profile: Instead of maintaining a high temperature throughout the reaction, consider a staged approach. For example, heat at a moderate temperature (e.g., 120-140°C) for an initial period to allow for the formation of the key intermediate, then increase the temperature (e.g., 160-180°C) for a shorter period to drive the final cyclization and dehydration.[2]

  • Explore Milder Catalysts and Conditions: A wide range of "greener" and milder methods have been developed that avoid the use of PPA.[3] Consider these alternatives:

    • Microwave-assisted synthesis: Microwave irradiation can significantly reduce reaction times, which often minimizes the formation of thermal degradation byproducts.[4]

    • Use of solid-supported catalysts: Catalysts like silica-supported sodium hydrogen sulfate (NaHSO4-SiO2) can provide a high-yielding, solvent-free alternative that is also easier to work up.

    • Ionic liquids: These can act as both the solvent and catalyst, often allowing for lower reaction temperatures and cleaner reactions.[2]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the condensation of 2-aminothiophenol with an aldehyde?

A1: The reaction typically proceeds in two main stages. First, the amino group of 2-aminothiophenol performs a nucleophilic attack on the carbonyl carbon of the aldehyde, forming a Schiff base (imine) intermediate. This is followed by an intramolecular nucleophilic attack of the thiol group onto the imine carbon, leading to the formation of a cyclized benzothiazoline intermediate. Finally, the benzothiazoline is oxidized to the aromatic benzothiazole.

Q2: My desired benzothiazole is formed, but it is contaminated with the unoxidized benzothiazoline intermediate. How can I drive the reaction to completion?

A2: This indicates that the oxidation step is incomplete. You can address this by:

  • Increasing the amount of oxidant: If you are using a chemical oxidant, try increasing the stoichiometry slightly.

  • Extending the reaction time: Allow more time for the oxidation to complete after the initial condensation.

  • Switching to a more efficient oxidant: If a mild oxidant (like air) is not sufficient, consider using a more potent one like iodine, hydrogen peroxide, or Dess-Martin periodinane. The choice will depend on the functional group tolerance of your substrate.[5]

Q3: Are there any "green" alternatives to traditional solvents like toluene or DMF?

A3: Yes, significant research has been dedicated to developing more environmentally benign synthesis methods. Some excellent alternatives include:

  • Water or aqueous-alcoholic mixtures: For certain catalyzed reactions, water can be an effective solvent.[6]

  • Solvent-free conditions: Many modern protocols, especially those using microwave irradiation or solid-supported catalysts, can be run without any solvent, which greatly simplifies workup and reduces waste.[7]

  • Glycerol: This biodegradable and non-toxic solvent has been used successfully in microwave-assisted benzothiazole synthesis.[4]

Q4: How does the choice of substituent on the aldehyde or carboxylic acid affect the reaction?

A4: The electronic nature of the substituents can have a significant impact. Generally, aldehydes with electron-withdrawing groups tend to be more reactive towards nucleophilic attack by the 2-aminothiophenol, which can lead to faster reaction rates. Conversely, electron-donating groups can slow down the initial condensation step.[8] However, the overall success and yield will also depend on the specific catalyst and conditions employed.

Quantitative Data Summary

The following table summarizes the impact of different catalysts and conditions on the synthesis of 2-phenylbenzothiazole from 2-aminothiophenol and benzaldehyde, highlighting the trend towards milder and more efficient protocols.

Catalyst/ConditionsSolventTemperature (°C)TimeYield (%)Reference
Polyphosphoric Acid (PPA)None170-250Several hours10-60[2]
Iodine (50 mol%)DMF1002-5 hours~78[5]
NH4ClMethanol/WaterRoom Temp1 hourHigh[6]
L-proline (Microwave)NoneN/A5-10 min>90[7]
Zn(OAc)2·2H2O (5 mol%)None8030-60 min67-96[8]

References

  • Organic Chemistry Portal. (n.d.). Synthesis of benzothiazoles. Retrieved January 20, 2026, from [Link]

  • Shaikh, A. R., et al. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Chemistry, 6(1), 9. [Link]

  • Ayaz, M., et al. (2020). Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. Molecules, 25(1), 167. [Link]

  • Li, J., et al. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 25(7), 1675. [Link]

  • Ayaz, M., et al. (2025). Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). International Journal of Molecular Sciences, 26(1), 1. [Link]

  • Xiao, J., et al. (2019). Synthesis of benzothiazole from 2-aminothiophenol and benzaldehyde catalyzed by alkyl carbonic acid. Research on Chemical Intermediates, 45(1), 1-13. [Link]

  • Li, J., et al. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 25(7), 1675. [Link]

  • Chen, C. H., & Sung, K. (2012). L-Proline Catalyzed Condensation Reaction of Aldehyde or Carboxylic Acid with 2-Aminothiophenol under Solvent-Free and Microwave Irradiation. Journal of Applied Science and Engineering, 15(3), 311-316. [Link]

  • Li, Y., Wang, Y. L., & Wang, J. Y. (2006). A Simple Iodine-promoted Synthesis of 2-Substituted Benzothiazoles by Condensation of Aldehydes with 2-Aminothiophenol. Chemistry Letters, 35(4), 460-461. [Link]

  • Zhang, F., et al. (2018). Catalyst-free reductive cyclization of bis(2-aminophenyl) disulfide with CO2 in the presence of BH3NH3 to synthesize 2-unsubstituted benzothiazole derivatives. Green Chemistry, 20(16), 3749-3755. [Link]

  • Sharma, P., & Kumar, A. (2012). Synthesis and Cyclization of Benzothiazole: Review. International Journal of Drug Development and Research, 4(3), 46-61. [Link]

  • Ayaz, M., et al. (2025). Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). International Journal of Molecular Sciences, 26(1), 1. [Link]

  • Liu, L., et al. (2017). Efficient synthesis of benzothiazole derivatives by reaction of bis(2-aminophenyl) disulfides and aldehydes mediated by NaSH under microwave irradiation. Phosphorus, Sulfur, and Silicon and the Related Elements, 192(2), 196-201. [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for the Bromination of Benzothiazole Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the bromination of benzothiazole precursors. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding to overcome common challenges and optimize your synthetic routes.

Introduction: The Intricacies of Benzothiazole Bromination

Benzothiazole and its derivatives are privileged scaffolds in medicinal chemistry and materials science. The introduction of a bromine atom onto the benzothiazole ring system is a critical transformation, often serving as a handle for further functionalization through cross-coupling reactions. However, the electrophilic aromatic substitution of this electron-rich heterocycle can be fraught with challenges, including poor regioselectivity and over-bromination.[1] This guide provides a systematic approach to navigating these complexities.

The reactivity of the benzothiazole ring system is influenced by the interplay of the inductive and resonance effects of the fused thiazole ring.[2] The benzene portion of the molecule is activated towards electrophilic attack, but directing the incoming electrophile to a specific position requires careful control of reaction parameters.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the bromination of benzothiazole?

A1: The primary side reactions include:

  • Over-bromination: The formation of di- or poly-brominated products is a frequent issue, especially when using highly reactive brominating agents like elemental bromine (Br₂).[1][3] The electron-rich nature of the benzothiazole ring makes it susceptible to multiple substitutions.[1]

  • Formation of constitutional isomers: Electrophilic substitution can occur at positions 4, 5, 6, and 7 of the benzene ring, often leading to a mixture of isomers that can be challenging to separate.[3]

  • Ring-brominated byproducts: In the synthesis of substituted benzothiazoles, bromination can occur on the benzothiazole ring itself if it is sufficiently activated.[3][4]

Q2: How do I choose the appropriate brominating agent?

A2: The choice of brominating agent is critical for controlling the reaction's outcome.

Brominating AgentReactivityBest ForCommon Issues
**Elemental Bromine (Br₂) **HighWhen a strong electrophile is needed; often used with a Lewis acid.Prone to causing over-bromination if not carefully controlled.[1][3]
N-Bromosuccinimide (NBS) MildControlled mono-bromination; easier and safer to handle than Br₂.[1][3][5]Can sometimes lead to ring-brominated by-products.[3][4]
Bromine Monochloride (BrCl) HighUsed for polybromination under pressure and can be a potent brominating agent in aqueous solutions.[6][7][8]A reactive gas that requires specialized handling.[9]

For most applications requiring selective mono-bromination, N-Bromosuccinimide (NBS) is the recommended starting point due to its milder nature and ease of handling.[1]

Q3: How can I control the regioselectivity of the bromination?

A3: Achieving high regioselectivity is often the most significant challenge.[3] Several factors influence the position of bromination:

  • Directing effects of existing substituents: This is the most dominant factor. Electron-donating groups will activate and direct ortho- and para-, while electron-withdrawing groups will deactivate and direct meta-.

  • Solvent: The polarity of the solvent can influence the distribution of isomers.[1] Less polar solvents like 1,2-dimethoxyethane (DME) or carbon tetrachloride may minimize over-bromination.[1]

  • Temperature: Lowering the reaction temperature (e.g., to 0°C or even lower) can enhance selectivity by favoring the product formed via the lowest activation energy pathway.[1]

  • Catalyst: The choice of Lewis or Brønsted acid can influence the regiochemical outcome.

For specific isomers, a multi-step synthesis involving a directing group that can be removed later may be necessary.[3]

Troubleshooting Guide

Problem 1: Low or No Yield of the Desired Product
SymptomPossible CauseSuggested Solution
TLC/LC-MS shows significant starting material remaining. Incomplete reaction. 1. Increase the reaction time. 2. Gradually increase the reaction temperature.[10] 3. Consider a more reactive brominating agent (e.g., switch from NBS to Br₂).[3] 4. Ensure the purity and activity of the brominating agent.
TLC/LC-MS shows multiple product spots, indicating a complex mixture. Formation of polybrominated byproducts. 1. Reduce the equivalents of the brominating agent to 1.0-1.1 eq.[1] 2. Lower the reaction temperature.[1] 3. Add the brominating agent slowly and portion-wise to the reaction mixture.[1] 4. Use a milder brominating agent (e.g., switch from Br₂ to NBS).[1][3]
The isolated product is an inseparable mixture of isomers. Lack of regioselectivity. 1. Systematically vary the reaction conditions (solvent, temperature, catalyst) to favor the desired isomer.[3] 2. Investigate alternative synthetic routes that offer better regiocontrol, such as using a starting material with a strong directing group.[3] 3. Employ advanced purification techniques like preparative HPLC.[3]
Problem 2: Difficult Purification
SymptomPossible CauseSuggested Solution
Product streaks on the silica gel column. Product instability on silica gel. Some benzothiazole derivatives can be sensitive to the acidic nature of silica gel. Consider using neutral or basic alumina for column chromatography, or treat the silica gel with a base like triethylamine.[10]
Persistent colored impurities in the final product. Residual bromine. Ensure the reaction is properly quenched with a reducing agent like aqueous sodium thiosulfate (Na₂S₂O₃) until the color disappears.[11]
Byproducts are difficult to separate by column chromatography. Similar polarity of products and byproducts. 1. Optimize the reaction conditions to minimize byproduct formation. 2. Consider recrystallization as an alternative purification method. 3. If inseparable isomers are the issue, refer to the solutions for "Lack of regioselectivity."

Experimental Protocols & Methodologies

General Protocol for Mono-bromination using NBS

This protocol is a general guideline and should be optimized for your specific benzothiazole precursor.

1. Reaction Setup:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the benzothiazole precursor (1.0 eq.).

  • Dissolve the starting material in a suitable anhydrous solvent (e.g., DME, CHCl₃, or CCl₄).[1]

  • Cool the solution to the desired temperature (e.g., 0°C) using an ice bath.

2. Reagent Addition:

  • Add N-Bromosuccinimide (NBS) (1.0-1.1 eq.) to the cooled solution in one portion or portion-wise.[1]

  • Stir the reaction mixture at the chosen temperature.

3. Reaction Monitoring:

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.[10]

4. Work-up:

  • Quench the reaction by adding an aqueous solution of sodium thiosulfate (10% w/v) to consume any unreacted bromine and NBS.[11]

  • If your product is in an organic solvent, wash the organic layer with the sodium thiosulfate solution, followed by water and then brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[12]

5. Purification:

  • Purify the crude product by column chromatography on silica gel or another appropriate stationary phase to obtain the desired mono-brominated benzothiazole.[1]

Safety Precautions for Handling Bromine and Brominating Agents
  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[13][14]

  • Ventilation: All manipulations involving bromine or NBS should be conducted in a well-ventilated fume hood.[13][14]

  • Emergency Preparedness: Have an emergency eyewash station and safety shower readily accessible.[11][13][15] A quenching solution, such as sodium thiosulfate, should be kept on hand to neutralize spills.[16][17]

  • Storage: Store bromine and brominating agents in a cool, dry, and well-ventilated area, away from incompatible materials like reducing agents and metals.[13]

Visualizing Reaction Mechanisms and Workflows

Electrophilic_Bromination

Troubleshooting_Overbromination

References

  • Technical Support Center: Bromin
  • Preventing over-bromination in benzothiazole synthesis - Benchchem.
  • Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Oper
  • Workup: Bromine or Iodine - Department of Chemistry : University of Rochester.
  • A Green Approach to 2-Substituted Benzo- and Naphthothiazoles via N-bromosuccinimide/Bromide-Mediated C(aryl)
  • Bromination of 2,1,3-Benzothiadiazole with N-Bromosuccinimide | FUTURUM. (2017, February 1).
  • Bromin
  • Safety D
  • Handling liquid bromine and preparing bromine water | Demonstration | RSC Educ
  • Bromine (Br2)
  • Alternative pathway to brominate 2,1,3-benzothiadiazole: Preparation of 4,7-dibromobenzo[c] - Semantic Scholar.
  • US3577427A - Bromination of 2,1,3,-benzothiadiazoles and benzofurazans - Google P
  • An efficient synthesis of benzothiazole using tetrabromomethane as a halogen bond donor catalyst - Organic & Biomolecular Chemistry (RSC Publishing).
  • Benzothiazole synthesis - Organic Chemistry Portal.
  • Organic Reaction Workup Formulas for Specific Reagents.
  • Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity - PubMed Central.
  • An efficient synthesis of benzothiazole using tetrabromomethane as a halogen bond donor c
  • Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in B
  • Troubleshooting guide for the synthesis of benzothiazole deriv
  • 4.7: Reaction Work-Ups - Chemistry LibreTexts. (2021, September 27).
  • The Electron-Withdrawing Effects of Bromine in Benzothiazole Systems: An In-depth Technical Guide - Benchchem.
  • CN111116513A - Fixed-point bromination method of 2,1, 3-benzothiadiazole derivative - Google P
  • Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verific
  • Bromine monochloride - Wikipedia.
  • (PDF)
  • US3845146A - Bromination with bromine chloride under pressure - Google P
  • Question about use of bromine (experimental procedure) : r/Chempros - Reddit. (2023, January 30).
  • Bromination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Contributions of BrCl, Br2, BrOCl, Br2O, and HOBr to regiospecific bromination rates of anisole and bromoanisoles in aqueous solution - PubMed. (2015, April 21).
  • Probing the role of BrCl in benzotriazole transformation during seawater chlorin
  • Recent Advances in Synthesis of Benzothiazole Compounds Rel
  • Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity | The Journal of Organic Chemistry - ACS Public
  • Benzothiazole - Wikipedia.

Sources

Technical Support Center: Troubleshooting Failed Cyclization in Benzothiazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for benzothiazole synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the cyclization step in their synthetic routes. As a Senior Application Scientist, I understand that unexpected results can be a significant roadblock. This resource is structured to provide not just solutions, but also the underlying chemical principles to empower you to make informed decisions in your experimental design.

Introduction to Benzothiazole Synthesis

Benzothiazoles are a vital class of heterocyclic compounds, forming the core scaffold of numerous pharmaceuticals and biologically active molecules.[1][2][3] Their synthesis is a cornerstone of medicinal chemistry. The most common and direct route involves the condensation and subsequent cyclization of 2-aminothiophenol with a variety of carbonyl-containing compounds, such as aldehydes, carboxylic acids, acyl chlorides, or esters.[4][5][6] While conceptually straightforward, the crucial cyclization step can be prone to failure for a multitude of reasons. This guide will walk you through a systematic approach to diagnosing and resolving these issues.

F.A.Q.: Common Sticking Points in Benzothiazole Cyclization

Here we address some of the most frequently asked questions regarding failed or low-yielding benzothiazole synthesis.

Question 1: My reaction shows no product formation, or a very low yield. Where should I start troubleshooting?

This is a common and frustrating issue. A systematic evaluation of your reaction components and conditions is the most effective approach.[7]

Answer: Low or no product yield can often be traced back to a few key areas.[5][7] Let's break down the potential culprits and their solutions in a logical sequence.

Troubleshooting Workflow for Low/No Product Yield

low_yield_troubleshooting start Low/No Product Yield reagents 1. Verify Reagent Quality & Purity start->reagents conditions 2. Assess Reaction Conditions reagents->conditions sub_reagents1 Is 2-aminothiophenol fresh? (Prone to oxidation) reagents->sub_reagents1 Check sub_reagents2 Are other reagents/solvents pure and dry? reagents->sub_reagents2 Check atmosphere 3. Control Reaction Atmosphere conditions->atmosphere sub_conditions1 Is the temperature optimal? (Try a range) conditions->sub_conditions1 Verify sub_conditions2 Is the reaction time sufficient? conditions->sub_conditions2 Verify catalyst 4. Evaluate Catalyst/Oxidant atmosphere->catalyst sub_atmosphere1 Reaction performed under inert gas? (e.g., N2, Ar) atmosphere->sub_atmosphere1 Confirm sub_catalyst1 Is the catalyst appropriate for the substrate? catalyst->sub_catalyst1 Consider sub_catalyst2 Is the oxidant stoichiometry correct? catalyst->sub_catalyst2 Consider

Caption: A step-by-step diagnostic workflow for addressing low or no product yield in benzothiazole synthesis.

In-depth Explanation:

  • Reagent Purity is Paramount: 2-aminothiophenol is notoriously susceptible to oxidation, where the thiol group dimerizes to form a disulfide.[5] This disulfide is unreactive in the desired cyclization. Always use freshly opened or purified 2-aminothiophenol. Impurities in your aldehyde, carboxylic acid, or solvent can also inhibit the reaction or lead to unwanted side products.[7]

  • Optimizing Reaction Conditions: Temperature and reaction time are critical variables.[7] Some condensations proceed smoothly at room temperature, while others require significant heating to drive the cyclization.[5][8] If you are seeing unreacted starting materials, consider incrementally increasing the temperature or extending the reaction time. Conversely, if you observe product decomposition, a lower temperature may be necessary.[5][7]

  • The Importance of an Inert Atmosphere: Due to the oxidative instability of 2-aminothiophenol, performing the reaction under an inert atmosphere (like nitrogen or argon) can significantly improve your yield by preventing the formation of the disulfide byproduct.[5]

  • Catalyst and Oxidant Choice: Many modern benzothiazole syntheses employ a catalyst and/or an oxidant to facilitate the final cyclization of the benzothiazoline intermediate. The choice of catalyst (e.g., Brønsted acids like p-toluenesulfonic acid, Lewis acids, or heterogeneous catalysts) can have a profound impact on the reaction's success.[4][9] Similarly, if an oxidant (e.g., H₂O₂, O₂, DMSO) is used, its stoichiometry must be carefully controlled to avoid over-oxidation of the product.[5][10]

Question 2: I'm observing significant side product formation. What are the likely culprits and how can I minimize them?

The formation of byproducts can complicate purification and drastically reduce the yield of your desired benzothiazole.

Answer: Side product formation is often a result of the inherent reactivity of the starting materials under the reaction conditions. Here are some of the most common side reactions and strategies to mitigate them:

Side Product Plausible Cause Proposed Solution References
Disulfide of 2-aminothiophenol Oxidation of the starting material.Conduct the reaction under an inert atmosphere (N₂ or Ar). Use fresh, high-purity 2-aminothiophenol.[5]
Self-condensation of Aldehyde/Ketone Basic or acidic conditions promoting aldol-type reactions.Adjust the pH of the reaction mixture. Consider a milder catalyst or shorter reaction times.[5]
Over-oxidation Products Excess or overly potent oxidizing agent.Carefully control the stoichiometry of the oxidant. Screen for a milder oxidizing agent.[5]
Uncyclized Schiff Base/Thioamide Intermediate Incomplete cyclization due to suboptimal conditions.Increase the reaction temperature or time. Employ a more effective cyclization catalyst (e.g., a Brønsted acid).[5]

Mechanistic Insight:

The primary pathway for benzothiazole formation from 2-aminothiophenol and an aldehyde involves two key steps:

  • Formation of a Schiff base (iminobenzothiazoline) intermediate.

  • Oxidative cyclization to the aromatic benzothiazole.

If the cyclization step is inefficient, the intermediate may persist or participate in undesired side reactions.

Question 3: My cyclization works for aromatic aldehydes, but fails with aliphatic aldehydes. Why is this happening and what can I do?

Substrate scope limitations are a common challenge in synthetic methodology.

Answer: This is a frequently observed phenomenon. Aromatic aldehydes are generally more reactive than their aliphatic counterparts in this synthesis. The lower electrophilicity of the aliphatic aldehyde carbonyl carbon can slow down the initial condensation with 2-aminothiophenol.

Strategies for Success with Aliphatic Aldehydes:

  • Harsher Reaction Conditions: Often, higher temperatures and longer reaction times are necessary to drive the reaction to completion with less reactive aliphatic aldehydes.

  • Microwave Irradiation: Microwave-assisted synthesis can be particularly effective, significantly reducing reaction times and often improving yields for challenging substrates.[11]

  • Two-Step, One-Pot Procedure: A reliable method involves first forming the 2,3-dihydrobenzothiazole intermediate, followed by in-situ oxidation. For example, the initial condensation can be carried out in the presence of molecular sieves to remove water, followed by the addition of an oxidant like pyridinium chlorochromate (PCC) on silica gel.[11]

Question 4: How do electron-donating or electron-withdrawing groups on my aromatic aldehyde affect the cyclization?

The electronic nature of your substituents can significantly influence reaction rates and yields.

Answer: The effect of substituents on the aromatic aldehyde can be nuanced and depends on the specific reaction conditions and mechanism.

  • General Trend: In many cases, both electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) on the aldehyde are well-tolerated and can lead to excellent yields.[4][12]

  • Potential Issues with Strong EDGs: Very strong electron-donating groups (like -N(CH₃)₂) can sometimes lead to lower yields.[12] This may be due to a decrease in the electrophilicity of the carbonyl carbon, slowing the initial condensation step.

  • Potential Issues with EWGs: While often well-tolerated, strong electron-withdrawing groups can sometimes make the resulting benzothiazole more susceptible to nucleophilic attack or other degradation pathways, depending on the reaction conditions.

It is often beneficial to consult literature examples with similar substitution patterns to guide your experimental design.[4][11][12]

Experimental Protocols

Here are general, adaptable protocols for common benzothiazole syntheses. Note: These are starting points and may require optimization for your specific substrates.

Protocol 1: General Procedure for Acid-Catalyzed Cyclization

This protocol is suitable for many aromatic and heteroaromatic aldehydes.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the aldehyde (1.0 mmol) and 2-aminothiophenol (1.0 mmol) in a suitable solvent (e.g., ethanol, 10 mL).

  • Catalyst Addition: Add a catalytic amount of a Brønsted acid (e.g., p-toluenesulfonic acid, 5-10 mol%).

  • Reaction Conditions: Stir the mixture at room temperature or heat to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).[5]

  • Workup: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.

Protocol 2: Oxidative Cyclization Using H₂O₂/HCl

This method is often efficient and utilizes readily available reagents.[4]

  • Reaction Setup: To a solution of the aldehyde (1.0 mmol) and 2-aminothiophenol (1.0 mmol) in ethanol (10 mL), add 30% hydrogen peroxide (6.0 mmol) and concentrated HCl (3.0 mmol) at room temperature.

  • Reaction Conditions: Stir the mixture at room temperature for the required time (typically 45-60 minutes), monitoring by TLC.

  • Workup: Quench the reaction by adding a saturated solution of sodium bicarbonate. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography.

Visualizing the Core Reaction Mechanism

The following diagram illustrates the generally accepted mechanism for the condensation of 2-aminothiophenol with an aldehyde to form a 2-substituted benzothiazole.

benzothiazole_mechanism cluster_reactants Starting Materials cluster_intermediates Intermediate & Product reactant1 2-Aminothiophenol intermediate1 Schiff Base (Benzothiazoline) reactant1->intermediate1 + R-CHO - H2O reactant2 Aldehyde (R-CHO) product 2-Substituted Benzothiazole intermediate1->product [Oxidation] - 2H+ - 2e- r1 r2 i1 p1

Caption: Generalized reaction pathway for the synthesis of 2-substituted benzothiazoles.

This guide is intended to be a living document. As new synthetic methodologies emerge, we will continue to update it with the latest troubleshooting insights. We are committed to supporting your research endeavors and helping you overcome synthetic challenges.

References

  • Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. (2024). Heterocycles. [Link]

  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (2020). Molecules. [Link]

  • A Review on Synthesis of Benzothiazole Derivatives. (n.d.). Bentham Science. [Link]

  • Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. (2010). Scholars Research Library. [Link]

  • Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. (2022). Molecules. [Link]

  • Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. (2023). Der Pharma Chemica. [Link]

  • Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). (2024). Molecules. [Link]

  • Convenient Synthesis of Benzothiazoles and Benzimidazoles through Brønsted Acid Catalyzed Cyclization of 2-Amino Thiophenols/Anilines with β-Diketones. (2014). Organic Chemistry Portal. [Link]

  • Synthesis of benzothiazole from 2-aminothiophenol and benzaldehyde catalyzed by alkyl carbonic acid. (2022). Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]

  • Methods used for the synthesis of benzothiazoles. (n.d.). ResearchGate. [Link]

  • Benzothiazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (n.d.). National Institutes of Health. [Link]

  • Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. (2022). National Institutes of Health. [Link]

  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. (2025). RSC Publishing. [Link]

  • Benzothiazole. (n.d.). Wikipedia. [Link]

  • Optimization of the reaction conditions to synthesize 2-phenylbenzothiazole 3 a [a]. (n.d.). ResearchGate. [Link]

  • Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). (2024). PubMed Central. [Link]

  • Synthesis and Cyclization of Benzothiazole: Review. (2010). ResearchGate. [Link]

  • Simultaneous diversity-oriented synthesis of benzothiazoles and related diverse analogues by iodine-catalyzed intramolecular cyclization from identical substrates. (2018). Australian Journal of Chemistry. [Link]

  • Synthesis and Cyclization of Benzothiazole: Review. (2010). ResearchGate. [Link]

  • Synthesis and various biological activities of benzothiazole derivative: A review. (2023). Journal of Drug Delivery and Therapeutics. [Link]

  • Benzothiazole: Different method of synthesis and diverse biological activities. (2015). ResearchGate. [Link]

  • Substrate scope of reductive cyclization to prepare benzo- thiazole derivatives a. (n.d.). ResearchGate. [Link]

  • The common synthetic routes for benzothiazoles. (n.d.). ResearchGate. [Link]

Sources

stability issues of 7-Bromo-benzothiazole-2-carboxylic acid methyl ester in solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 7-Bromo-benzothiazole-2-carboxylic acid methyl ester. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability issues that may be encountered in solution-based experiments.

Introduction

This compound is a heterocyclic compound with potential applications in medicinal chemistry and materials science. As with many ester-containing molecules, its stability in solution is a critical factor for obtaining reliable and reproducible experimental results. This guide will address the most common stability challenges, their underlying chemical principles, and provide practical solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound is primarily influenced by three main factors:

  • pH: The ester functional group is susceptible to hydrolysis, which is catalyzed by both acids and bases.

  • Solvent: The choice of solvent can impact solubility and the rate of degradation. Protic solvents, especially in the presence of acidic or basic impurities, can participate in hydrolysis.

  • Light and Temperature: While benzothiazole derivatives are generally reported to have good photostability and thermal stability, prolonged exposure to high-energy light or elevated temperatures can potentially lead to degradation.[1]

Q2: What is the most common degradation pathway for this compound in solution?

A2: The most anticipated degradation pathway is the hydrolysis of the methyl ester to form 7-Bromo-benzothiazole-2-carboxylic acid and methanol. This reaction is significantly accelerated at pH values below 3 and above 10.[2][3] A related compound, 7-Methyl-benzothiazole-2-carboxylic acid methyl ester, demonstrates excellent stability in acidic water and methanol but undergoes significant hydrolysis at a basic pH of around 8.[1]

Q3: How can I monitor the stability of my this compound stock solution?

A3: The most reliable method for monitoring the stability is by using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4][5][6][7][8] By analyzing an aliquot of your stock solution over time, you can quantify the appearance of degradation products (e.g., the corresponding carboxylic acid) and the disappearance of the parent compound.

Q4: What are the recommended storage conditions for stock solutions of this compound?

A4: To maximize shelf-life, stock solutions should be stored under the following conditions:

  • Solvent: Use a high-purity, anhydrous aprotic solvent such as DMSO or DMF.

  • Temperature: Store at -20°C or lower.

  • Light: Protect from light by using amber vials or by wrapping the container in aluminum foil.

  • pH: Ensure the solvent is free from acidic or basic contaminants. If a buffered system is required for your experiment, prepare the working solution fresh from a stock solution in an aprotic solvent.

Troubleshooting Guide

This section addresses specific issues that you may encounter during your experiments.

Problem Potential Cause Troubleshooting Steps
Inconsistent experimental results or loss of compound activity over time. Degradation of the compound in your working solution.1. Verify Stock Solution Integrity: Analyze your stock solution by HPLC or LC-MS to check for degradation. 2. Assess Working Solution Stability: Prepare your working solution and analyze it at different time points (e.g., 0, 2, 4, 8, and 24 hours) under your experimental conditions (temperature, lighting). 3. Optimize Solvent and pH: If degradation is observed, consider using a different solvent or adjusting the pH of your buffer to a more neutral range (pH 6-7.5).[2] Prepare fresh working solutions immediately before each experiment.
Precipitate forms in my aqueous working solution. The compound has limited aqueous solubility, or the hydrolyzed carboxylic acid product is less soluble.1. Determine Solubility: Perform a solubility test to determine the maximum concentration of the compound in your aqueous buffer. 2. Use a Co-solvent: If higher concentrations are needed, consider adding a small percentage of an organic co-solvent like DMSO or ethanol (ensure the co-solvent is compatible with your experimental system). 3. pH Adjustment: The solubility of the parent ester and the carboxylic acid degradant will be pH-dependent. Adjusting the pH may help to keep both in solution.
Discoloration of the solution upon storage or exposure to light. Potential photodecomposition. Bromo-aromatic compounds can be susceptible to photodecomposition.[9][10][11][12]1. Protect from Light: Conduct all experiments under subdued lighting and store all solutions in light-blocking containers. 2. Inert Atmosphere: For long-term storage or sensitive experiments, consider degassing the solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon) to prevent photo-oxidation.

Experimental Protocols

Protocol 1: Assessment of pH-Dependent Hydrolytic Stability

This protocol provides a framework for evaluating the stability of this compound at different pH values.

Materials:

  • This compound

  • High-purity DMSO

  • A series of aqueous buffers (e.g., pH 3, 5, 7.4, and 9)

  • HPLC or LC-MS system with a suitable C18 column

  • Incubator or water bath

Procedure:

  • Prepare a concentrated stock solution (e.g., 10 mM) of the compound in DMSO.

  • In separate amber vials, dilute the stock solution into each of the aqueous buffers to a final concentration of 100 µM.

  • Immediately after preparation (t=0), withdraw an aliquot from each vial for HPLC/LC-MS analysis. This will serve as your initial time point.

  • Incubate the vials at a controlled temperature (e.g., 25°C or 37°C), protected from light.

  • Withdraw aliquots for analysis at predetermined time points (e.g., 1, 2, 4, 8, 24, and 48 hours).

  • Analyze the samples by HPLC/LC-MS. Quantify the peak area of the parent compound and any major degradation products.

  • Plot the percentage of the remaining parent compound against time for each pH condition to determine the degradation rate.

Protocol 2: Assessment of Photostability

This protocol is designed to assess the susceptibility of the compound to photodegradation.

Materials:

  • This compound

  • Solvent of choice (e.g., methanol or acetonitrile)

  • Clear and amber vials

  • A controlled light source (e.g., a UV lamp or a photostability chamber)

  • HPLC or LC-MS system

Procedure:

  • Prepare a solution of the compound in the chosen solvent at a known concentration (e.g., 100 µM).

  • Divide the solution into two sets of vials: one clear set for light exposure and one amber set as a dark control.

  • Place the clear vials under the light source. Keep the amber vials in the same environment but protected from light.

  • At various time intervals (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw aliquots from both the light-exposed and dark control vials.

  • Analyze the samples by HPLC/LC-MS.

  • Compare the degradation of the compound in the light-exposed samples to the dark controls to determine the extent of photodegradation.

Visualizing Stability and Degradation

Hydrolytic Degradation Pathway

G Compound This compound Acid 7-Bromo-benzothiazole-2-carboxylic acid Compound->Acid H+ or OH- (Hydrolysis) Methanol Methanol Compound->Methanol H+ or OH- (Hydrolysis)

Caption: Proposed hydrolytic degradation pathway.

Troubleshooting Workflow for Solution Instability

G Start Inconsistent Results Observed CheckStock Analyze Stock Solution (HPLC/LC-MS) Start->CheckStock StockOK Stock is Stable CheckStock->StockOK StockDegraded Stock Degraded CheckStock->StockDegraded CheckWorking Assess Working Solution Stability (Time Course) StockOK->CheckWorking PrepNewStock Prepare Fresh Stock in Anhydrous Aprotic Solvent StockDegraded->PrepNewStock PrepNewStock->CheckWorking WorkingStable Working Solution Stable CheckWorking->WorkingStable WorkingUnstable Working Solution Unstable CheckWorking->WorkingUnstable End Problem Resolved WorkingStable->End Optimize Optimize pH and/or Solvent Prepare Fresh for Each Use WorkingUnstable->Optimize Optimize->End

Caption: Decision tree for troubleshooting stability issues.

References

  • ResearchGate. (n.d.). Stability of etnangien methyl ester at various pH-values. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Methyl Esters. Retrieved from [Link]

  • De Clercq, R., et al. (2003). Initial transformations in the biodegradation of benzothiazoles by Rhodococcus isolates. Applied and Environmental Microbiology, 69(8), 4577-4586.
  • Kloepfer, A., et al. (2004). Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction.
  • Wang, W. H., & Ding, W. H. (2020). Determination of benzotriazole and benzothiazole derivatives in marketed fish by double-vortex-ultrasonic assisted matrix solid-phase dispersion and ultrahigh-performance liquid chromatography-high resolution mass spectrometry. Food Chemistry, 333, 127516.
  • Mphahlele, M. J., et al. (2023). Photoluminescence Dependance of 2-Bromo-3-aminobenzo[de]anthracene-7-one on Solvent Polarity for Potential Applications in Color-Tunable Optoelectronics. Molecules, 28(21), 7352.
  • Aspec, M., et al. (2007). Comparison of microbial and photochemical processes and their combination for degradation of 2-aminobenzothiazole. Applied and Environmental Microbiology, 73(17), 5644-5652.
  • Lee, S., et al. (2022).
  • Royal Society of Chemistry. (n.d.). Photochemistry of aromatic compounds. Retrieved from [Link]

  • Chhattise, P. K., et al. (2007). Regioselective, Photochemical Bromination of Aromatic Compounds Using N-Bromosuccinimide. Tetrahedron Letters, 48(46), 8175-8177.
  • Martins, F., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Scientific Reports, 12(1), 2452.

Sources

Technical Support Center: Scaling Up the Synthesis of 7-Bromo-benzothiazole-2-carboxylic acid methyl ester

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 7-Bromo-benzothiazole-2-carboxylic acid methyl ester. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the scalable synthesis of this important benzothiazole derivative. Our goal is to equip you with the knowledge to anticipate challenges, optimize your process, and ensure a robust and reproducible synthesis.

I. Synthetic Strategy Overview

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity, especially during scale-up. The most common synthetic route involves two key transformations:

  • Cyclocondensation: The formation of the benzothiazole ring by reacting 2-amino-3-bromothiophenol with a suitable C2-synthon, typically a derivative of oxalic acid.

  • Esterification: The conversion of the resulting carboxylic acid to its methyl ester.

This guide will delve into the practical aspects of each step, highlighting potential pitfalls and providing solutions.

II. Experimental Workflow and Key Considerations

The overall workflow for the synthesis is depicted below. Subsequent sections will provide detailed troubleshooting for each critical stage.

Synthesis_Workflow cluster_0 Step 1: Synthesis of 2-amino-3-bromothiophenol cluster_1 Step 2: Cyclocondensation cluster_2 Step 3: Esterification A Starting Material: 2-Aminothiophenol B Bromination A->B N-Bromosuccinimide (NBS) or other brominating agent C Purification B->C D 2-amino-3-bromothiophenol C->D E 2-amino-3-bromothiophenol G Cyclocondensation Reaction E->G F Methyl Oxalyl Chloride or Dimethyl Oxalate F->G H 7-Bromo-benzothiazole- 2-carboxylic acid G->H I 7-Bromo-benzothiazole- 2-carboxylic acid K Fischer Esterification I->K J Methanol (MeOH) & Acid Catalyst (e.g., H2SO4) J->K L Work-up & Purification K->L M Final Product: 7-Bromo-benzothiazole- 2-carboxylic acid methyl ester L->M

Technical Support Center: Alternative Catalysts for Benzothiazole Ester Formation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of benzothiazole esters. This guide is designed for researchers, scientists, and professionals in drug development who are exploring alternative catalytic methods for this important transformation. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of your experiments and optimize your synthetic routes.

Introduction

The formation of 2-carboalkoxybenzothiazoles, or benzothiazole esters, is a critical transformation in medicinal chemistry, as this scaffold is present in numerous biologically active compounds. Traditional methods often rely on harsh conditions or stoichiometric reagents. The shift towards more sustainable and efficient chemical synthesis has spurred the development of alternative catalytic systems. This guide focuses on addressing the practical challenges encountered when employing these novel catalysts, providing evidence-based solutions and a clear rationale for experimental choices.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific problems you may encounter during the synthesis of benzothiazole esters using alternative catalysts.

Problem 1: Low to No Product Yield

Q: I am attempting to synthesize a benzothiazole ester from 2-aminothiophenol and an α-ketoester using a photocatalyst, but I am observing very low conversion of my starting materials. What are the likely causes and how can I improve the yield?

A: Low yields in photocatalytic reactions for benzothiazole ester formation can stem from several factors. Here is a systematic approach to troubleshooting this issue:

  • Inadequate Light Source: The choice of light source is critical. Ensure that the emission spectrum of your lamp (e.g., blue LEDs) overlaps with the absorption spectrum of your photocatalyst.[1][2] Insufficient light intensity or incorrect wavelength will lead to poor catalyst excitation and, consequently, low reactivity.

  • Catalyst Inactivity or Degradation:

    • Catalyst Purity: Impurities in the photocatalyst can quench the excited state or interfere with the catalytic cycle. Ensure you are using a high-purity catalyst.

    • Photobleaching: Some organic dye-based photocatalysts can degrade under prolonged irradiation.[1] Monitor the color of your reaction mixture; significant fading may indicate catalyst decomposition. If photobleaching is suspected, consider using a more robust catalyst or reducing the reaction time.

  • Oxygen Sensitivity: While some aerobic oxidations are known, many photoredox reactions are sensitive to oxygen, which can quench the excited state of the catalyst.[1] Unless your specific protocol calls for it, ensure your reaction is properly degassed and maintained under an inert atmosphere (e.g., nitrogen or argon).

  • Solvent Effects: The solvent can significantly influence the efficiency of a photocatalytic reaction. The solubility of the starting materials and the stability of the radical intermediates are key. Protic solvents may interfere with radical pathways. Consider screening a range of anhydrous, degassed aprotic solvents like acetonitrile, DMF, or DMSO.

  • Formation of Electron Donor-Acceptor (EDA) Complex: In some catalyst-free visible-light-mediated reactions, the formation of an EDA complex between the α-keto acid (or its ester derivative) and 2-aminothiophenol is the key light-absorbing species.[3] If you are attempting a catalyst-free approach, ensure your solvent system and concentrations favor the formation of this complex.

Problem 2: Formation of Significant Side Products

Q: My reaction is producing the desired benzothiazole ester, but I am also getting a significant amount of a disulfide byproduct and other impurities. How can I improve the selectivity?

A: The formation of side products is a common challenge. Here’s how to address the most frequent culprits:

  • Oxidation of 2-Aminothiophenol: The thiol group in 2-aminothiophenol is highly susceptible to oxidation, leading to the formation of a disulfide dimer.[4] This is often the most significant side reaction.

    • Inert Atmosphere: Rigorously exclude oxygen from your reaction by using Schlenk techniques or working in a glovebox.

    • Fresh Starting Material: Use freshly opened or purified 2-aminothiophenol, as it can oxidize upon storage.

  • Incomplete Cyclization/Alternative Reaction Pathways: With substrates like β-ketoesters, the reaction can be complex, with the potential for different cyclization pathways depending on the catalyst and conditions. For instance, the use of a Brønsted base like KOt-Bu with a radical initiator can lead to the formation of benzo[d]imidazo[2,1-b]thiazoles instead of the desired benzothiazole ester.[5]

    • Catalyst Choice: The choice between a Lewis acid, Brønsted acid, or a photoredox catalyst can direct the regioselectivity of the cyclization. For example, a Lewis acid like In(OTf)₃ may favor attack at both carbonyls of a β-ketoester, leading to a different heterocyclic core.[5] Carefully select a catalyst system reported to favor the desired benzothiazole formation.

  • Decarboxylation: When using α-keto acid starting materials, decarboxylation can be a competing pathway, especially under photoredox conditions, leading to the formation of 2-substituted benzothiazoles where the ester group is absent.[3] Fine-tuning the reaction conditions (e.g., light intensity, temperature) can help minimize this.

Problem 3: Difficulty in Product Isolation and Purification

Q: I have successfully formed the benzothiazole ester according to TLC analysis, but I am struggling to isolate a pure product. What purification strategies are most effective?

A: Purification can be challenging due to the nature of the product and potential impurities.

  • Standard Chromatographic Methods: Column chromatography on silica gel is the most common purification method. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a moderately polar solvent (e.g., ethyl acetate) is typically effective.

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective method for obtaining high-purity material. Experiment with different solvent systems, such as ethanol, methanol, or mixtures of ethyl acetate and hexane.

  • Acid-Base Extraction: If your product is stable to acidic and basic conditions, an acid-base wash during the workup can help remove unreacted 2-aminothiophenol (by washing with dilute acid) and any acidic byproducts (by washing with a mild base like sodium bicarbonate solution).

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using alternative catalysts (e.g., photocatalysts, metal-free catalysts) over traditional methods for benzothiazole ester synthesis?

A1: Alternative catalysts offer several key advantages that align with the principles of green chemistry:

  • Milder Reaction Conditions: Many modern catalytic methods, particularly those involving visible light, operate at room temperature, which helps to prevent the degradation of sensitive functional groups and reduces energy consumption.[1][6]

  • Avoidance of Harsh Reagents: Traditional methods often employ strong acids, bases, or stoichiometric oxidants that can be corrosive, toxic, and generate significant waste.[7]

  • Improved Selectivity: By tuning the catalyst and reaction conditions, it is possible to achieve higher selectivity for the desired product and minimize the formation of byproducts.[5]

  • Sustainability: The use of earth-abundant metal catalysts or metal-free organic catalysts, often in low loadings, and the potential for catalyst recycling contribute to more sustainable synthetic processes.[6][8]

Q2: Can I use β-ketoesters as starting materials for the synthesis of 2-carboalkoxybenzothiazoles? What should I be aware of?

A2: Yes, β-ketoesters can be used, but their reactivity is more complex than that of α-ketoesters due to the presence of two carbonyl groups and an acidic α-hydrogen.[5][9] The reaction outcome is highly dependent on the chosen catalyst and conditions, which can lead to different regioisomers. For example, a Lewis acid might promote condensation at both carbonyls, leading to a pyrimidinone ring fusion, while a radical pathway might favor cyclization involving the α-carbon.[5] Careful review of the literature for catalyst systems that selectively promote the desired cyclization is crucial.

Q3: How do I select the appropriate solvent for my reaction?

A3: Solvent selection is critical for reaction success. Consider the following:

  • Solubility: Ensure all reactants, including the catalyst, are soluble in the chosen solvent.

  • Inertness: The solvent should not react with any of the starting materials, intermediates, or the catalyst.

  • Polarity: The polarity of the solvent can influence the reaction mechanism and rate. Aprotic solvents like acetonitrile, DMF, and DMSO are commonly used.

  • Boiling Point: If the reaction requires heating, the solvent should have a boiling point that allows for the desired reaction temperature to be maintained.

  • For Photocatalysis: Use a solvent that is transparent to the wavelength of light being used to ensure efficient catalyst excitation.

Q4: What is the general mechanism for the visible-light-mediated synthesis of benzothiazoles from 2-aminothiophenol and an α-keto acid derivative?

A4: While the exact mechanism can vary depending on the specific catalyst and substrates, a plausible general mechanism for a photoredox-catalyzed reaction involves the following key steps[1][3]:

  • Catalyst Excitation: The photocatalyst absorbs visible light and is promoted to an excited state.

  • Single Electron Transfer (SET): The excited photocatalyst can then engage in a SET event. It may be oxidized or reduced by one of the reactants.

  • Radical Formation: This SET process generates radical intermediates from the starting materials. In the case of an α-keto acid, this can lead to the formation of an acyl radical upon decarboxylation.

  • Reaction with 2-Aminothiophenol: The generated radical reacts with 2-aminothiophenol.

  • Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular cyclization to form the benzothiazole ring.

  • Catalyst Regeneration: The photocatalyst is returned to its ground state through a final electron transfer step, completing the catalytic cycle.

Data Summary and Protocols

Comparative Table of Alternative Catalysts

The following table summarizes the performance of various alternative catalysts for the synthesis of benzothiazole derivatives, providing a basis for catalyst selection.

Catalyst SystemSubstratesSolventConditionsTimeYield (%)Reference
Photocatalytic/Visible Light
None (EDA Complex)2-Aminothiophenol, α-Keto acidsMeCNBlue LED, rt12 h60-85[3]
RiboflavinThiobenzanilidesEtOHVisible Light, O₂6 h49-90[8]
g-C₃N₄2-Aminothiophenol, Aldehydes-Visible Light5-15 min89-97[6]
Metal-Free Catalysis
Iodine2-Aminothiophenol, AldehydesDMF100 °C1-3 h70-92[10]
Brønsted Acid (p-TsOH)2-Aminothiophenols, β-DiketonesSolvent-freert5 min>99[11]
Experimental Protocols

Protocol 1: Visible-Light-Mediated Synthesis of 2-Substituted Benzothiazoles from α-Keto Acids (Catalyst-Free) [3]

  • To a reaction tube, add 2-aminothiophenol (0.2 mmol), α-keto acid (0.3 mmol), and acetonitrile (2 mL).

  • Seal the tube and place it at a distance of 5-6 cm from a 24 W blue LED strip.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate) to afford the desired benzothiazole.

Visualizations

General Reaction Scheme

G cluster_0 General Synthesis of 2-Carboalkoxybenzothiazoles r1 2-Aminothiophenol plus1 + r1->plus1 r2 α-Ketoester plus1->r2 catalyst e.g., Photocatalyst (hv) Metal-Free Catalyst Brønsted/Lewis Acid r2->catalyst p1 2-Carboalkoxybenzothiazole catalyst->p1 plus2 + p1->plus2 p2 Byproducts plus2->p2 G start Low Yield Observed q1 Is the light source appropriate for the photocatalyst? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is the reaction under inert atmosphere? a1_yes->q2 s1 Match LED wavelength to catalyst absorption spectrum. a1_no->s1 s1->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Are starting materials pure and fresh? a2_yes->q3 s2 Degas solvent and run under N₂ or Ar. a2_no->s2 s2->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no q4 Is the solvent optimal? a3_yes->q4 s3 Purify 2-aminothiophenol before use. a3_no->s3 s3->q4 a4_yes Yes q4->a4_yes a4_no No q4->a4_no end_node Yield Improved a4_yes->end_node s4 Screen alternative anhydrous, aprotic solvents. a4_no->s4 s4->end_node

Sources

Validation & Comparative

1H NMR characterization of 7-Bromo-benzothiazole-2-carboxylic acid methyl ester

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Spectroscopic Characterization of 7-Bromo-benzothiazole-2-carboxylic acid methyl ester: A Comparative Analysis for Pharmaceutical Development

In the landscape of drug discovery and development, the unambiguous structural characterization and purity assessment of novel chemical entities are paramount. Heterocyclic compounds, such as benzothiazole derivatives, form the scaffold of numerous pharmacologically active agents. This guide provides a detailed examination of the ¹H Nuclear Magnetic Resonance (NMR) characterization of this compound, a representative pharmaceutical intermediate.

As a senior application scientist, this guide moves beyond a simple recitation of data. It delves into the causality behind experimental choices, establishes a framework for robust analysis, and compares ¹H NMR with orthogonal analytical techniques. This multi-faceted approach is essential for building a comprehensive data package suitable for regulatory scrutiny and ensuring the quality and safety of potential drug candidates.[1][2]

Part 1: Primary Structural Elucidation via ¹H NMR Spectroscopy

¹H NMR spectroscopy is the cornerstone technique for the structural elucidation of organic molecules.[3] It provides detailed information about the electronic environment, connectivity, and relative number of protons in a molecule, allowing for a confident initial structural assignment.[4][5]

The Causality of Experimental Design: A Self-Validating Protocol

The goal of this protocol is not just to acquire a spectrum, but to ensure its quality and reproducibility. Each step is designed to mitigate potential errors and produce data that is trustworthy.

Experimental Protocol: ¹H NMR Spectrum Acquisition

  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube. The higher concentration ensures a good signal-to-noise ratio with fewer scans.

    • Add approximately 0.6 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). Deuterated solvents are essential to avoid large interfering solvent signals in the proton spectrum.[6] CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.

    • Add a small amount of an internal standard, typically Tetramethylsilane (TMS), if the spectrometer does not use an internal lock signal for referencing. TMS is set to 0.00 ppm and provides a reference point for all other chemical shifts.[5]

    • Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved and the solution is homogeneous. Incomplete dissolution is a common source of poor spectral resolution.

  • Spectrometer Setup and Data Acquisition:

    • Insert the sample into the NMR spectrometer. The instrument's superconducting magnet creates a strong, stable magnetic field (B₀).[6]

    • Locking and Shimming: The spectrometer "locks" onto the deuterium signal of the solvent to compensate for any magnetic field drift. The magnetic field homogeneity is then optimized through a process called "shimming," which is critical for obtaining sharp, well-resolved peaks.[7]

    • Acquisition Parameters:

      • Pulse Angle: A 30-45° pulse is typically used for routine spectra to allow for a shorter relaxation delay.

      • Acquisition Time (AT): Set to 2-4 seconds to ensure adequate data point resolution.

      • Relaxation Delay (D1): A delay of 1-2 seconds is generally sufficient for qualitative analysis. For quantitative analysis, a much longer delay (5x the longest T1 relaxation time) is required.[7]

      • Number of Scans (NS): Typically 8 or 16 scans are sufficient for a sample of this concentration to achieve a good signal-to-noise ratio.

    • Initiate the acquisition. The spectrometer applies a radiofrequency pulse, excites the protons, and records the resulting signal (Free Induction Decay or FID).

  • Data Processing:

    • Fourier Transform (FT): The time-domain FID signal is converted into a frequency-domain spectrum.

    • Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the positive absorptive mode.

    • Baseline Correction: The baseline of the spectrum is corrected to be flat.

    • Integration: The area under each peak is integrated. This area is directly proportional to the number of protons giving rise to the signal.[6]

    • Referencing: The spectrum is calibrated by setting the TMS peak to 0.00 ppm.

Workflow for ¹H NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_interp Spectral Interpretation prep1 Weigh Compound (5-10 mg) prep2 Add Deuterated Solvent (0.6 mL CDCl3) prep1->prep2 prep3 Homogenize Solution prep2->prep3 acq1 Insert Sample into Spectrometer prep3->acq1 acq2 Lock & Shim acq1->acq2 acq3 Set Acquisition Parameters acq2->acq3 acq4 Acquire FID acq3->acq4 proc1 Fourier Transform (FID -> Spectrum) acq4->proc1 proc2 Phase & Baseline Correction proc1->proc2 proc3 Integrate Peaks proc2->proc3 proc4 Reference to TMS (0 ppm) proc3->proc4 interp1 Analyze Chemical Shifts (δ) proc4->interp1 interp2 Verify Integration Ratios interp1->interp2 interp3 Analyze Splitting Patterns (J-coupling) interp2->interp3 interp4 Assign Protons to Structure interp3->interp4

Caption: Workflow from sample preparation to structural assignment.

Predicted ¹H NMR Spectrum and Interpretation

While an experimental spectrum is definitive, a predicted spectrum based on established principles of NMR and data from similar benzothiazole structures provides a strong analytical hypothesis.[8][9][10] The structure contains two distinct proton environments: the aromatic protons on the benzothiazole ring system and the methyl protons of the ester group.

Structure and Proton Numbering: (A diagram of the this compound molecule with protons H-4, H-5, H-6, and the methyl group protons labeled would be inserted here in a full publication.)

Predicted ¹H NMR Data (500 MHz, CDCl₃)

Predicted Chemical Shift (δ, ppm)IntegrationMultiplicityCoupling Constant (J, Hz)AssignmentRationale
~ 8.251Hd~ 8.0H-4Deshielded by the adjacent nitrogen and the anisotropic effect of the thiazole ring. Expected to be a doublet due to coupling with H-5.
~ 7.901Hd~ 8.5H-6Deshielded by the electron-withdrawing bromine atom. Expected to be a doublet due to coupling with H-5.
~ 7.501Ht~ 8.2H-5Appears as a triplet (or more accurately, a doublet of doublets) due to coupling with both H-4 and H-6.[11]
~ 4.053HsN/A-OCH₃Typical chemical shift for methyl ester protons. It is a singlet as there are no adjacent protons to couple with.
  • Chemical Shift Analysis: The aromatic protons are expected in the downfield region (7.0-8.5 ppm) due to the deshielding effect of the aromatic ring current.[10] The electron-withdrawing nature of the bromine atom at position 7 and the heterocyclic ring system further shifts these protons downfield compared to benzene.[9][11] The methyl ester protons appear in a characteristic upfield region.

  • Integration Analysis: The relative integrals of the signals will be in a 1:1:1:3 ratio, confirming the presence of three unique aromatic protons and one methyl group.[6]

  • Splitting Pattern Analysis: The coupling between adjacent aromatic protons (H-4, H-5, and H-6) provides crucial connectivity information. H-4 and H-6 each have one neighbor (H-5), so they appear as doublets. H-5 has two neighbors (H-4 and H-6), causing it to appear as a triplet (assuming J₄,₅ ≈ J₅,₆). This is a classic AMX spin system.[3]

Part 2: A Comparative Guide to Orthogonal Analytical Techniques

For pharmaceutical development, characterization is not complete with a single technique. Regulatory bodies require orthogonal methods—different techniques that measure the same attribute through different physical principles—to provide a comprehensive and undeniable profile of a drug substance.[1][12]

Logical Framework for Comprehensive Characterization

G cluster_structure Structural Elucidation cluster_purity Purity & Impurity Profiling Compound 7-Bromo-benzothiazole- 2-carboxylic acid methyl ester NMR_H ¹H NMR Compound->NMR_H Proton Framework NMR_C ¹³C NMR Compound->NMR_C Carbon Skeleton MS Mass Spectrometry Compound->MS Molecular Weight FTIR FTIR Spectroscopy Compound->FTIR Functional Groups HPLC HPLC-UV Compound->HPLC Purity (%) LCMS LC-MS Compound->LCMS Impurity ID & Mass qNMR qNMR Compound->qNMR Assay (Content) NMR_H->qNMR MS->LCMS

Caption: Interplay of analytical techniques for complete characterization.

Performance Comparison of Key Analytical Methods
TechniqueInformation ProvidedSensitivityPrimary Use CaseLimitations
¹H NMR Detailed molecular structure, proton connectivity, stereochemistry, quantitative analysis (qNMR).Low (mg)Primary Structure Elucidation , AssayInsensitive, complex mixtures can be difficult to interpret.
¹³C NMR Carbon skeleton, number and type of carbon environments.Very Low (10+ mg)Complementary Structural InformationLow natural abundance of ¹³C requires longer acquisition times.
Mass Spectrometry (MS) Molecular weight, elemental composition (HRMS), fragmentation patterns.High (ng-pg)Molecular Weight Confirmation , Impurity IdentificationDoes not provide detailed connectivity or stereochemical information.
HPLC-UV Purity, quantification of major components and impurities, stability analysis.High (µg-ng)Purity Assessment , Quality Control (QC)Provides limited structural information; requires a chromophore.[2]
FTIR Spectroscopy Presence of specific functional groups (e.g., C=O, N-H, C-Br).Medium (µg-mg)Functional Group Identification Provides a molecular "fingerprint" but not a complete structure.[13]
Supercritical Fluid Chromatography (SFC) Chiral separations, analysis of thermolabile compounds, impurity profiling.High (µg-ng)Chiral Purity, Green Alternative to HPLCLess universally applicable than HPLC.[14]

In-Depth Analysis of Alternatives:

  • ¹³C NMR Spectroscopy: This technique is the ideal partner to ¹H NMR. It would confirm the presence of the 9 unique carbon atoms in the molecule (7 in the benzothiazole ring, 1 ester carbonyl, and 1 methyl carbon), providing a complete map of the carbon framework.

  • High-Resolution Mass Spectrometry (HRMS): While ¹H NMR confirms the structure, HRMS would confirm the elemental composition. An exact mass measurement would differentiate C₉H₆⁷⁹BrNO₂S from other potential formulas, providing unequivocal confirmation of the molecular formula.

  • HPLC with UV Detection: In a drug development setting, purity is as important as identity.[1] A validated reverse-phase HPLC method would be developed to separate the target compound from any starting materials, by-products, or degradation products. This technique is the industry standard for determining purity and reporting impurity levels.[2]

  • FTIR Spectroscopy: An FTIR spectrum would provide quick confirmation of key functional groups. We would expect to see characteristic stretches for the ester carbonyl (C=O) around 1720 cm⁻¹, aromatic C=C bonds in the 1600-1450 cm⁻¹ region, and C-O stretches. This serves as a rapid identity check.[13]

Conclusion

The characterization of a potential pharmaceutical compound like this compound relies on ¹H NMR as the primary tool for structural elucidation. Its ability to provide detailed information on the proton framework is unparalleled. However, for the rigorous demands of the pharmaceutical industry, a single technique is insufficient. A scientifically sound characterization package leverages the strengths of orthogonal techniques. By integrating ¹H NMR with ¹³C NMR, Mass Spectrometry, HPLC, and FTIR, researchers can build a comprehensive and trustworthy data package that confirms the molecule's identity, structure, purity, and quality, paving the way for further development.

References

  • Advances in Green Analytical Techniques for Impurity Profiling in Pharmaceuticals. (2025). Vertex AI Search.
  • Sakarya, H. C., Görgün, K., & Öğretir, C. (2012). Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. Arabian Journal of Chemistry.
  • Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. (n.d.). PubMed Central.
  • Sadhasivam, G., & Kulanthai, K. (2015). Synthesis, characterization, and evaluation of anti-inflammatory and anti-diabetic activity of new benzothiazole derivatives. Journal of Chemical and Pharmaceutical Research.
  • The ¹H-NMR experiment. (2022). Chemistry LibreTexts.
  • Supplementary Materials. (n.d.). The Royal Society of Chemistry.
  • The NMR interpretations of some heterocyclic compounds which are... (n.d.).
  • Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. (n.d.).
  • Interpreting. (n.d.). OpenOChem Learn.
  • Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. (2021). MDPI.
  • Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole)
  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. (n.d.). Open Access Journals - Research and Reviews.
  • Analytical Strategies from Early Development to Valid
  • A) ¹H NMR, B) ¹³C NMR of benzothiazole derivative (L). (n.d.).
  • Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formul
  • Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB.
  • Recent Advances in Analytical Methodologies for the Determination of Impurities in Drugs. (n.d.). Pharma Times.
  • Abraham, R. J., & Siverns, T. M. (n.d.). ¹H chemical shifts in NMR, part 18 1.
  • NMR Techniques in Organic Chemistry: a quick guide. (n.d.).
  • Acquiring ¹H and ¹³C Spectra. (2018). Royal Society of Chemistry.
  • ¹H-NMR Organic Structure Guide. (n.d.). Scribd.
  • How to Interpret NMR Spectroscopy Results: A Beginner's Guide. (2025). AZoOptics.

Sources

A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of 7-Bromo-benzothiazole-2-carboxylic acid methyl ester

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise and reliable analysis of novel chemical entities is paramount. This guide provides an in-depth, comparative analysis of mass spectrometry techniques for the characterization and quantification of 7-Bromo-benzothiazole-2-carboxylic acid methyl ester, a heterocyclic compound of interest in medicinal chemistry and materials science. We will explore the nuances of ionization techniques, the strengths of different mass analyzers, and provide actionable protocols to empower your research.

Introduction: The Analytical Challenge

This compound presents a unique analytical challenge due to its combination of a heterocyclic core, a halogen substituent, and an ester functional group. Mass spectrometry (MS) is the ideal technology to address this challenge, offering unparalleled sensitivity, selectivity, and structural information. The choice of MS instrumentation and methodology, however, is critical to achieving high-quality, reproducible data. This guide will navigate these choices, providing a clear rationale for each recommendation.

Chapter 1: A Comparative Analysis of Ionization Techniques

The first step in any mass spectrometry analysis is the ionization of the target molecule. For a compound like this compound, the two most relevant techniques are Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).

FeatureElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)Rationale for this compound
Principle Ionization occurs in the liquid phase through the formation of charged droplets and solvent evaporation.[1]Ionization occurs in the gas phase via a corona discharge.[1][2]The benzothiazole moiety imparts some polarity, making ESI a viable option. However, its overall moderate polarity and volatility also make it suitable for APCI.
Analyte Polarity Best for polar to highly polar compounds.[1]Ideal for moderately polar to nonpolar compounds.[1]The target molecule falls in a range where both techniques could be effective, necessitating an empirical evaluation.
Analyte Volatility Suitable for non-volatile molecules.[1]Requires the analyte to be volatile enough to be vaporized.[1]The methyl ester is likely to have sufficient volatility for APCI.
Adduct Formation Prone to forming adducts with salts (e.g., [M+Na]⁺, [M+K]⁺).[3]Less prone to adduct formation, typically yielding protonated molecules [M+H]⁺.[3]ESI may produce a more complex spectrum with multiple adducts, while APCI is expected to yield a cleaner spectrum dominated by the protonated molecule.
Matrix Effects Can be more susceptible to ion suppression from co-eluting matrix components.Generally less prone to matrix effects compared to ESI.For analysis in complex matrices (e.g., biological fluids), APCI may offer more robust quantification.

Recommendation: For initial screening and qualitative analysis, both ESI and APCI should be evaluated. ESI in positive ion mode is likely to produce a protonated molecule [M+H]⁺ and potentially sodium/potassium adducts. APCI is also expected to efficiently generate the [M+H]⁺ ion and may provide a cleaner baseline, which is advantageous for quantitative studies.

Chapter 2: High-Resolution vs. Low-Resolution Mass Spectrometry: A Comparative Overview

The choice of mass analyzer dictates the resolution and mass accuracy of the measurement, which are critical for confident identification and quantification. We will compare the performance of a triple quadrupole (QqQ) instrument, a time-of-flight (TOF) mass spectrometer, and an Orbitrap system.

ParameterTriple Quadrupole (QqQ)Time-of-Flight (TOF)Orbitrap
Resolution Low to medium (~2000).[4]High (typically >10,000).[4]Very High (up to >100,000).[5]
Mass Accuracy Typically within 0.1 Da.High (<5 ppm).[4]Very High (<2 ppm).[5]
Primary Application Targeted quantification (MRM).[6][7]Qualitative and quantitative analysis, unknown screening.High-resolution accurate mass (HRAM) measurements for structural elucidation and quantification.[5]
Sensitivity Excellent for targeted analysis.[6][7]Good, with full-spectrum sensitivity.Excellent, particularly for targeted and untargeted analysis.[5]
Cost Generally lower.[4]Moderate.Higher.[4]

Recommendation:

  • For quantitative analysis where the target is known, a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is the gold standard due to its exceptional sensitivity and selectivity.[6][7]

  • For qualitative analysis, structural elucidation, and unknown screening , a Q-TOF or Orbitrap system is highly recommended. The high mass accuracy allows for the determination of the elemental composition of the parent ion and its fragments, providing a high degree of confidence in identification.

Chapter 3: Fragmentation Analysis and Structural Elucidation

Understanding the fragmentation pattern of this compound is key to its unambiguous identification. While no public mass spectrum for this specific compound is readily available, we can predict its fragmentation based on the known behavior of related structures.

The presence of bromine will result in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units (due to the natural abundance of ⁷⁹Br and ⁸¹Br).

Predicted Fragmentation Pathway:

The primary fragmentation pathways are expected to involve the ester group and the benzothiazole ring.

G M [M+H]⁺ m/z 286/288 F1 Loss of CH₃OH (Methanol) m/z 254/256 M->F1 F2 Loss of •OCH₃ (Methoxy radical) m/z 255/257 M->F2 F3 Loss of CO (Carbon monoxide) m/z 226/228 F1->F3 F4 Loss of Br• (Bromine radical) m/z 176 F3->F4 F5 Benzothiazole cation m/z 134 F4->F5

Caption: Predicted fragmentation pathway of this compound.

Explanation of Key Fragments:

  • [M+H]⁺ (m/z 286/288): The protonated molecular ion, showing the characteristic isotopic signature of bromine.

  • Loss of Methanol (CH₃OH): A common fragmentation pathway for methyl esters, leading to an acylium ion.

  • Loss of Methoxy Radical (•OCH₃): Another typical fragmentation of methyl esters.

  • Loss of Carbon Monoxide (CO): Subsequent fragmentation of the acylium ion.

  • Loss of Bromine Radical (Br•): Cleavage of the carbon-bromine bond.

  • Benzothiazole cation: Further fragmentation can lead to the core benzothiazole structure.

Chapter 4: Quantitative Analysis Workflow using LC-MS/MS

For the accurate quantification of this compound in various matrices, a validated LC-MS/MS method is essential. The following protocol outlines the key steps for method development and validation.

G cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R2)) A Analyte and Internal Standard Selection B Chromatographic Separation Optimization A->B C Mass Spectrometry Parameter Optimization B->C D Sample Preparation Development C->D E Specificity/ Selectivity D->E F Linearity and Range E->F G Accuracy and Precision F->G H Limit of Detection (LOD) and Quantification (LOQ) G->H I Robustness H->I

Caption: Workflow for LC-MS/MS method development and validation.

Experimental Protocol: Quantitative LC-MS/MS Analysis

1. Materials and Reagents:

  • This compound reference standard.

  • Stable isotope-labeled internal standard (if available) or a structurally similar analog.

  • LC-MS grade acetonitrile, methanol, and water.

  • Formic acid or ammonium acetate (mobile phase modifiers).

2. Sample Preparation:

  • Standard Solutions: Prepare a stock solution of the analyte and internal standard in a suitable solvent (e.g., methanol). Serially dilute to create calibration standards and quality control (QC) samples.

  • Matrix Samples: For analysis in a complex matrix (e.g., plasma, tissue homogenate), perform a protein precipitation with acetonitrile or a solid-phase extraction (SPE) to remove interferences.

3. LC Method Parameters (Example):

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Start with a low percentage of B, ramp up to a high percentage to elute the analyte, and then re-equilibrate.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

4. MS Method Parameters (Triple Quadrupole):

  • Ionization Source: ESI or APCI (evaluate both).

  • Polarity: Positive.

  • MRM Transitions:

    • Optimize the precursor ion (Q1) to be the [M+H]⁺ of the analyte.

    • Optimize the collision energy to produce stable and intense product ions (Q3).

    • Monitor at least two transitions for the analyte for confirmation and one for the internal standard.

5. Method Validation:

  • Validate the method according to the International Council for Harmonisation (ICH) Q2(R2) guidelines. This includes assessing specificity, linearity, range, accuracy, precision, LOD, LOQ, and robustness.

Conclusion: Selecting the Right Tool for the Job

The mass spectrometric analysis of this compound is a multifaceted task that requires careful consideration of the analytical goals.

  • For rapid, high-throughput quantitative analysis , an LC-MS/MS system with a triple quadrupole mass analyzer is the instrument of choice, offering unparalleled sensitivity and robustness.

  • For in-depth structural characterization, impurity profiling, and metabolite identification , a high-resolution mass spectrometer such as a Q-TOF or Orbitrap is indispensable. The ability to obtain accurate mass measurements provides a level of confidence that is unattainable with low-resolution instruments.

By understanding the principles behind the different mass spectrometry techniques and following a systematic approach to method development and validation, researchers can obtain high-quality, reliable data for this compound, accelerating their research and development efforts.

References

  • Electrospray and APCI Mass Analysis. AxisPharm. Available at: [Link]

  • Electron Impact Mass Spectra of Some Unsaturated Derivatives of 2-Benzothiazoles. Marcel Dekker, Inc. Available at: [Link]

  • What are the differences between Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI)?. Biopike. Available at: [Link]

  • From fundamentals in calibration to modern methodologies: A tutorial for small molecules quantification in liquid chromatography-mass spectrometry bioanalysis. PubMed. Available at: [Link]

  • Electrospray LC/MS response differences from equimolar quantities of drugs using a compact mass spectrometer equipped with atmospheric pressure ionization. Advion, Inc. Available at: [Link]

  • Ionization Revisited. LCGC International. Available at: [Link]

  • Performance comparison of electrospray ionization and atmospheric pressure chemical ionization in untargeted and targeted liquid chromatography/mass spectrometry based metabolomics analysis of grapeberry metabolites. PubMed. Available at: [Link]

  • Application of LCMS in small-molecule drug development. European Pharmaceutical Review. Available at: [Link]

  • Small Molecule Method Development Strategies with Chad Christianson. Bioanalysis Zone. Available at: [Link]

  • Choosing the Right Mass Spectrometry for Small Molecules. ZefSci. Available at: [Link]

  • Advanced techniques and applications of LC-MS in small molecule drug discovery. European Pharmaceutical Review. Available at: [Link]

  • Quality Guidelines. ICH. Available at: [Link]

  • Mass Spectrometry in Small Molecule Drug Development. American Pharmaceutical Review. Available at: [Link]

  • Advantages vs Disadvantages of Mass Analyzers: A Buyer's Guide to Mass Spectrometry. American Laboratory Trading. Available at: [Link]

  • Validation of Analytical Procedures Q2(R2). ICH. Available at: [Link]

  • Comparing the Capabilities of Time-of-Flight and Quadrupole Mass Spectrometers. LECO Corporation. Available at: [Link]

  • Advantages of Time-of-Flight Mass Spectrometry Over Quadrupole MS. Tofwerk. Available at: [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency (EMA). Available at: [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH. Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. Available at: [Link]

Sources

Introduction: The Strategic Role of Halogen Substitution in Benzothiazole Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Comparison for Medicinal Chemists and Drug Discovery Professionals

Benzothiazole and its derivatives represent a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4][5] The strategic modification of this core structure is a cornerstone of drug design, aimed at optimizing potency, selectivity, and pharmacokinetic properties.[6] Among the most common modifications is the introduction of halogen atoms, which can profoundly influence a molecule's biological activity through various electronic and steric effects.

This guide provides an in-depth comparison of the activity of 7-bromo-benzothiazole esters versus their 7-chloro counterparts. The choice between a bromine or chlorine substituent at the 7-position is not arbitrary; it is a critical decision that can lead to vastly different biological outcomes. We will explore the fundamental physicochemical differences between these two halogens and connect them to experimental data in anticancer and antibacterial assays, providing a logical framework for researchers to make informed decisions in their own drug discovery programs.

Physicochemical Foundations: Why Bromine is Not Just a Heavier Chlorine

Before examining biological data, it is essential to understand the inherent chemical differences between bromine and chlorine. These properties directly influence how the molecule interacts with its biological target.

PropertyChlorine (Cl)Bromine (Br)Implication in Drug Design
Van der Waals Radius (Å) 1.751.85Bromine is larger, potentially forming more extensive van der Waals contacts but also introducing steric hindrance.
Electronegativity (Pauling) 3.162.96Chlorine is more electronegative, leading to a stronger inductive electron-withdrawing effect and a greater potential for hydrogen bonding.[7][8]
Polarizability (ų) 2.183.05Bromine is more polarizable, making it a more effective halogen bond donor, which is a crucial non-covalent interaction in ligand-receptor binding.[9]
C-X Bond Energy (kJ/mol) ~397 (C-Cl)~336 (C-Br)The weaker Carbon-Bromine bond can lead to higher reactivity in metabolic pathways or in covalent inhibitor design.[9]

These differences ensure that substituting a chlorine with a bromine is a significant structural change, not a minor tweak. The increased size and superior halogen bonding capability of bromine can enhance binding affinity, while the higher electronegativity of chlorine can alter the electronic landscape of the entire benzothiazole ring system.[10][11]

Comparative Biological Activity: A Tale of Two Targets

Experimental evidence reveals a fascinating divergence in the activity of 7-bromo versus 7-chloro benzothiazole derivatives, where the superior substituent is entirely context-dependent.

Anticancer Activity: The Advantage of Chlorine

In the context of anticancer agents, studies have shown that chloro-substituted benzothiazoles can be more potent than their bromo-analogues. In a study of hybrid oxadiazole-benzothiazole structures, the chloro-substituted compounds exhibited remarkable activity against leukemia cell lines, with potency comparable to the standard drug Doxorubicin. Crucially, the same study noted that the replacement of the chloro moiety with bromo decreased their anti-tumour potential .[12][13]

Compound TypeSubstitutionFindingReference
Oxadiazole-Benzothiazole7-ChloroRemarkable activity against CCRF-CEM leukemia cell lines.[12][13]
Oxadiazole-Benzothiazole7-BromoDecreased anti-tumor potential compared to the chloro analog.[12][13]

This suggests that for this particular anticancer target, the specific electronic properties and smaller size of the chlorine atom are critical for optimal interaction and efficacy.

Antibacterial Activity: The Bromo-Substituent Shines

Conversely, in the development of antibacterial agents, evidence points to the superiority of the 7-bromo substitution. A Structure-Activity Relationship (SAR) study of benzothiazole derivatives demonstrated that the substitution of a bromo group at the 7th position of the benzothiazole ring enhanced the antibacterial action .[14]

Compound TypeSubstitutionFindingReference
Benzothiazole Derivative7-BromoEnhanced antibacterial action against S. aureus, B. subtilis, and E. coli.[14]
Benzothiazole Derivative7-MethylAlso enhanced activity, but the study highlighted the bromo group specifically.[14]

This reversal of trends underscores that no single halogen is universally better. The larger size and greater polarizability of bromine may facilitate stronger interactions, such as halogen bonding, with the active site of the bacterial target enzyme, leading to improved inhibition.[14]

Mechanistic Discussion: Synthesizing the "Why"

The observed differences in activity can be rationalized by considering the distinct physicochemical properties of chlorine and bromine in the context of specific ligand-receptor interactions.

G cluster_properties Physicochemical Properties cluster_targets Biological Target & Interaction cluster_outcomes Observed Activity Prop_Cl Chlorine - Smaller Size - Higher Electronegativity Target_Cancer Anticancer Target (e.g., Kinase) Prop_Cl->Target_Cancer Favorable steric fit & polar interactions Target_Bacterial Antibacterial Target (e.g., Dihydroorotase) Prop_Cl->Target_Bacterial Weaker non-covalent interactions Prop_Br Bromine - Larger Size - Higher Polarizability - Better Halogen Bond Donor Prop_Br->Target_Cancer Steric clash or sub-optimal electronics Prop_Br->Target_Bacterial Stronger Halogen Bond or Van der Waals contacts Outcome_Cancer Higher Potency Target_Cancer->Outcome_Cancer Outcome_Cancer_Br Lower Potency Target_Cancer->Outcome_Cancer_Br Outcome_Bacterial Enhanced Activity Target_Bacterial->Outcome_Bacterial Outcome_Bacterial_Cl Lower Activity (Implied) Target_Bacterial->Outcome_Bacterial_Cl

Caption: Logical flow from physicochemical properties to biological activity.

  • For the Anticancer Target : The active site may be sterically constrained, favoring the smaller chlorine atom. Furthermore, the higher electronegativity of chlorine could create a more favorable electrostatic potential map on the benzothiazole ring or participate in a critical hydrogen bond that the less electronegative bromine cannot.[12][13]

  • For the Antibacterial Target : The active site might be larger, accommodating the bulkier bromine atom. More importantly, the enhanced polarizability of bromine makes it a superior halogen bond donor. This specific interaction with a carbonyl oxygen or other Lewis base in the enzyme's active site could be the key factor driving its enhanced antibacterial activity.[14]

Experimental Protocols

To ensure reproducibility and provide a practical framework, we outline standardized protocols for the synthesis and evaluation of these compounds.

Protocol 1: General Synthesis of 7-Halo-2-Aryl-Benzothiazole Esters

This protocol describes a common method for synthesizing the benzothiazole core via condensation, followed by esterification.

G Start Start: 2-Amino-3-halothiophenol + Aryl Aldehyde Ester Step1 Step 1: Condensation Solvent: Ethanol Catalyst: Na2S2O4 (optional) Conditions: Reflux, 4-6h Start->Step1 Intermediate Intermediate: 7-Halo-2-aryl-benzothiazole Step1->Intermediate Step2 Step 2: (If starting from acid) Esterification Reagents: Alcohol, Acid Catalyst (e.g., H2SO4) Conditions: Reflux, 8-12h Intermediate->Step2 if needed Step3 Step 3: Work-up & Purification - Quench with NaHCO3 - Extract with Ethyl Acetate - Purify via Column Chromatography Intermediate->Step3 direct if ester is on aldehyde Step2->Step3 Final Final Product: 7-Halo-Benzothiazole Ester Step3->Final

Caption: General workflow for synthesizing 7-halo-benzothiazole esters.

Step-by-Step Methodology:

  • Condensation: To a solution of the appropriate 2-amino-3-halothiophenol (1.0 mmol) in ethanol (20 mL), add the desired aryl aldehyde bearing the ester moiety (1.1 mmol).

  • Reaction: Add a catalytic amount of an oxidizing agent like sodium hydrosulfite (Na2S2O4) to facilitate the cyclization and oxidation from the benzothiazoline intermediate to the benzothiazole.[15] Reflux the mixture for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Reduce the solvent volume under vacuum. Dilute the residue with water (50 mL) and neutralize with a saturated sodium bicarbonate solution.

  • Extraction: Extract the aqueous layer three times with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 7-bromo or 7-chloro benzothiazole ester.

  • Characterization: Confirm the structure of the final compound using ¹H-NMR, ¹³C-NMR, and mass spectrometry.[16]

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Step-by-Step Methodology:

  • Preparation: Prepare a stock solution of the test compound (e.g., 7-bromo and 7-chloro benzothiazole esters) in dimethyl sulfoxide (DMSO).

  • Inoculum: Culture the bacterial strain (e.g., S. aureus ATCC 25923) in appropriate broth overnight. Dilute the culture to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds in Mueller-Hinton broth. The final concentrations may range from 128 µg/mL to 0.25 µg/mL.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well containing 50 µL of the diluted compound, bringing the final volume to 100 µL.

  • Controls: Include a positive control (broth + inoculum, no drug) and a negative control (broth only). A standard antibiotic like Ciprofloxacin can be used as a reference control.[2][17]

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading Results: The MIC is defined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.[18]

Conclusion and Future Outlook

The comparison between 7-bromo and 7-chloro benzothiazole esters provides a compelling case study in the subtleties of structure-activity relationships. The data clearly indicates that there is no universally superior halogen; the choice is dictated by the specific biological target.

  • For anticancer applications targeting certain pathways, the smaller, more electronegative 7-chloro substituent has demonstrated superior potency.[12][13]

  • For antibacterial applications , the larger, more polarizable 7-bromo substituent has been shown to enhance activity, likely through more effective halogen bonding or van der Waals interactions.[14]

For researchers and drug development professionals, this guide underscores the importance of parallel synthesis and screening of both bromo- and chloro-analogues early in the discovery process. A deep understanding of the target's active site topology and potential for non-covalent interactions should guide rational design, but empirical data remains the ultimate arbiter of activity. Future work should focus on obtaining co-crystal structures of these compounds with their respective targets to visually confirm the binding modes and fully elucidate the structural basis for their divergent activities.

References

  • Sarkar, S., Pasha, T. Y., Shivakumar, B., & Chimkode, R. (2008). Synthesis of Benzothiazole Derivatives and Study of Their Antifungal Activities. Oriental Journal of Chemistry, 24(2).
  • Benzothiazole derivatives as anticancer agents. (2021). PubMed Central.
  • Kan, et al. (2017). SYNTHESIS OF BENZOTHIAZOLE DERIVATIVES USING ULTRASONIC PROBE IRRADIATION. Malaysian Journal of Analytical Sciences.
  • Singh, P., et al. (2013). Design, synthesis and antimicrobial activity of novel benzothiazole analogs. European Journal of Medicinal Chemistry.
  • Recent insights into antibacterial potential of benzothiazole deriv
  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. (2025). RSC Publishing.
  • Design, Synthesis and Evaluation of Benzothiazole Derivatives as Multifunctional Agents. (2020). sfera - Unife.
  • Benzothiazole derivatives as anticancer agents. (2021). Taylor & Francis Online.
  • Recent Advances in Synthesis of Benzothiazole Compounds Rel
  • Joshi, S., & Srivastava, R. (2023). Effect of “magic chlorine” in drug discovery: an in silico approach. RSC Publishing.
  • A Review on Benzothiazole Derivatives and Their Biological Significances. (2023).
  • Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. (2024). Journal of Chemical Health Risks.
  • A Review on Benzothiazole Derivatives and Their Biological Significances. (2023).
  • Bromo- vs. Chloro-Substituents in Cross-Coupling: A Reactivity Comparison Guide. (2025). Benchchem.
  • Summerfield, C., & Pattison, G. (2021). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Chemical Science (RSC Publishing).
  • Khan, K. M., et al. (2022). Synthesis, characterization, antimicrobial, cytotoxic and carbonic anhydrase inhibition activities of multifunctional pyrazolo-1,2-benzothiazine acetamides. Beilstein Journals.
  • The Benefits and Challenges of Chlorine Substitution in Enhancing Drug Efficacy and Stability. (2025).
  • Experimental and In Silico Evaluation of New Heteroaryl Benzothiazole Derivatives as Antimicrobial Agents. (2021). PubMed Central, NIH.
  • Schematic representation of structure‐activity relationship for the 27–46 series. (2023).
  • Design, synthesis and antimicrobial activity of novel benzothiazole analogs. (2025).
  • Structure Activity Rel
  • Summerfield, C., & Pattison, G. (2021). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. ChemRxiv, Cambridge Open Engage.
  • A Comprehensive Review in Current Developments of Benzothiazole-Based Molecules in Medicinal Chemistry. (2015).
  • Design, synthesis and antibacterial activity of novel 7H-thiazolo[3,2-b]-1,2,4-triazin-7-one deriv
  • Discovery and structure activity relationships of 7-benzyl triazolopyridines as stable, selective, and reversible inhibitors of myeloperoxidase. (2020). PubMed.
  • Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. (2023). PubMed.
  • Identification and structure-activity relationships for a series of N, N-disubstituted 2-aminobenzothiazoles as potent inhibitors of S. aureus. (2022). PubMed Central, NIH.

Sources

A Comparative Guide to the Structure-Activity Relationship of Substituted Benzothiazole-2-carboxylates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a comprehensive technical guide designed for researchers, scientists, and drug development professionals. This document provides an in-depth analysis of the structure-activity relationship (SAR) of substituted benzothiazole-2-carboxylates, a class of compounds demonstrating significant potential in medicinal chemistry. We will delve into their synthesis, comparative biological activities, and the nuanced ways in which chemical modifications influence their therapeutic efficacy. This guide moves beyond a simple recitation of facts to explain the causal relationships behind experimental design and outcomes, ensuring a thorough understanding of this promising scaffold.

The Benzothiazole Scaffold: A Privileged Structure in Drug Discovery

The benzothiazole ring system, a fusion of benzene and thiazole rings, is a cornerstone in the development of therapeutic agents.[1] Its derivatives are known to exhibit a wide array of pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant activities.[1][2] The unique electronic and structural characteristics of the benzothiazole nucleus allow it to interact with a variety of biological targets.[3] Notably, substitutions at the 2-position of the benzothiazole ring have been a focal point of medicinal chemistry research, as modifications at this site can significantly modulate the biological activity of the resulting compounds.[1] This guide will specifically focus on derivatives bearing a carboxylate or a related functional group at this critical C-2 position.

Comparative Analysis of Biological Activity: A Focus on Antimicrobial and Anticancer Potential

The introduction of a carboxylate moiety at the 2-position of the benzothiazole scaffold, and its subsequent derivatization, has given rise to compounds with notable antimicrobial and anticancer properties. Below, we compare the performance of various substituted benzothiazole-2-carboxylate derivatives, supported by experimental data.

Antimicrobial Activity of Benzothiazole-2-carboxylate Derivatives

A key strategy in antimicrobial drug discovery is the molecular hybridization of different pharmacophores to enhance efficacy. A study by Rajeeva et al. provides a compelling case study on the structure-activity relationship of a series of 2-(5-substituted-1,3,4-oxadiazole-2-yl)-1,3-benzothiazoles, which are synthesized from a benzothiazole-2-carboxylate precursor.[4] The 1,3,4-oxadiazole ring is a well-known pharmacophore with diverse biological activities.[4]

The general structure of the synthesized compounds is as follows:

Caption: General scaffold of 2-(5-substituted-1,3,4-oxadiazole-2-yl)-1,3-benzothiazoles.

The antimicrobial activity of these compounds was evaluated against a panel of Gram-positive and Gram-negative bacteria. The results, summarized in the table below, reveal important SAR insights.

CompoundR-GroupAntibacterial Activity (Zone of Inhibition in mm)
S. aureus
3a Phenyl14
3b 4-Chlorophenyl18
3c 4-Nitrophenyl16
3d 2,4-Dichlorophenyl20
3g 4-Methylphenyl15
3h 4-Methoxyphenyl13
Ciprofloxacin (Standard)25

Data sourced from Rajeeva et al. [4]

From this data, several key SAR observations can be made:

  • Influence of Electron-Withdrawing Groups: The presence of electron-withdrawing groups on the phenyl ring at the 5-position of the oxadiazole ring generally enhances antimicrobial activity. For instance, compound 3b (4-Chlorophenyl) and 3d (2,4-Dichlorophenyl) exhibited greater activity compared to the unsubstituted phenyl analog 3a . This suggests that the electronic nature of the substituent plays a crucial role in the interaction with the bacterial target.

  • Effect of Lipophilicity: The increased lipophilicity conferred by the chloro substituents may also contribute to enhanced activity by facilitating passage through the bacterial cell membrane.

  • Impact of Electron-Donating Groups: Conversely, the presence of electron-donating groups, such as the methoxy group in compound 3h , led to a decrease in antimicrobial activity.

Anticancer Activity of 2-Substituted Benzothiazoles

The benzothiazole scaffold is also a promising framework for the development of anticancer agents. Numerous studies have explored the antiproliferative effects of 2-substituted benzothiazole derivatives against various cancer cell lines.[5][6][7]

One notable example is the investigation of 2-(4-aminophenyl)benzothiazoles, which have shown potent and selective antitumor activity.[8] While not strictly carboxylates, the SAR principles derived from these studies are highly relevant. For instance, substitutions on the 2-phenyl ring and the benzothiazole nucleus can dramatically impact cytotoxicity.[5]

A recent study on novel 2-substituted benzothiazole derivatives highlighted that benzylidene derivatives demonstrated significant anticancer activity against lung, liver, and breast cancer cell lines.[5] Molecular docking studies suggested that these compounds could act as inhibitors of protein tyrosine kinases (PTKs) and cyclin-dependent kinases (CDKs), which are crucial in cancer cell signaling.[5]

CompoundR-Group on BenzylideneIC50 (µM)
H1299 (Lung)
6a 4-Fluorophenyl5.2
6b 4-Chlorophenyl4.8
6c 4-Bromophenyl4.5
6e 4-Nitrophenyl6.1
6f 4-(Trifluoromethyl)phenyl5.5
Doxorubicin (Standard)0.8

Data adapted from a study on novel 2-substituted benzothiazole derivatives. [5]

The SAR from this series of compounds indicates that:

  • Halogen Substitution: The presence of halogens (F, Cl, Br) at the 4-position of the benzylidene ring leads to potent anticancer activity.

  • Electron-Withdrawing Nature: Similar to the antimicrobial agents, electron-withdrawing groups appear to be favorable for anticancer activity.

Experimental Protocols: A Guide to Synthesis and Biological Evaluation

To ensure scientific integrity and reproducibility, detailed experimental protocols are essential. The following sections outline the synthesis of a key benzothiazole-2-carboxylate intermediate and a general procedure for antimicrobial screening.

Synthesis of Ethyl-2-benzothiazole Carboxylate

This protocol is based on the method described by Rajeeva et al.[4]

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction cluster_workup Work-up & Purification cluster_product Product o_aminothiophenol o-Aminothiophenol reflux Mild Reflux (4h) Temp: 147°C -> 93°C o_aminothiophenol->reflux diethyl_oxalate Diethyl Oxalate diethyl_oxalate->reflux cooling Cooling reflux->cooling precipitation Pour into HCl/Water/Ethanol cooling->precipitation filtration Filter Solid precipitation->filtration crystallization Crystallize from Petroleum Ether filtration->crystallization product Ethyl-2-benzothiazole carboxylate crystallization->product

Caption: Workflow for the disc diffusion method for antimicrobial susceptibility testing.

Step-by-Step Procedure:

  • Preparation of Media: Prepare nutrient agar plates for bacterial cultures.

  • Inoculation: A standardized inoculum of the test microorganism is uniformly swabbed onto the surface of the agar plate.

  • Application of Discs: Sterile paper discs (typically 6 mm in diameter) are impregnated with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO). A disc with the solvent alone serves as a negative control, and a disc with a standard antibiotic (e.g., ciprofloxacin) is used as a positive control. [4]4. Incubation: The plates are incubated at 37°C for 24 hours.

  • Measurement and Interpretation: The diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited) is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity. [4]

Mechanistic Insights and Future Directions

The biological activity of substituted benzothiazole-2-carboxylates and their derivatives is intricately linked to their ability to interact with specific molecular targets within pathogenic microorganisms or cancer cells. For instance, in bacteria, these compounds may inhibit essential enzymes involved in cell wall synthesis, DNA replication, or other vital metabolic pathways. [9]In the context of cancer, as suggested by docking studies, they may interfere with the ATP-binding sites of kinases, thereby disrupting signal transduction pathways that are critical for tumor growth and survival. [3][5] The future of drug development with this scaffold lies in the rational design of new derivatives with improved potency, selectivity, and pharmacokinetic profiles. This will involve:

  • Systematic SAR Studies: Synthesizing and testing a wider range of derivatives with diverse substituents at various positions of the benzothiazole ring and the carboxylate moiety.

  • Target Identification and Validation: Elucidating the precise molecular targets of the most active compounds to understand their mechanism of action.

  • Computational Modeling: Utilizing molecular docking and other computational tools to predict the binding modes of new derivatives and guide their design. [3][10] By combining synthetic chemistry, biological evaluation, and computational modeling, the full therapeutic potential of substituted benzothiazole-2-carboxylates can be unlocked.

References

  • Sekar, M., et al. (Year). Synthesis and Anticancer Evaluation of Novel Benzothiazole Derivatives. Asian Journal of Chemistry. [Link]

  • Azzam, R. A., Seif, M. M., & Elgemeie, G. H. (2025). Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. RSC Advances, 15(46), 38670-38687. [Link]

  • Uremis, N., et al. (2017). Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells. Anticancer Research, 37(11), 6381-6389. [Link]

  • Rajeeva, B., Srinivasulu, N., & Shantakumar, S. M. (2009). Synthesis and Antimicrobial Activity of Some New 2-Substituted Benzothiazole Derivatives. E-Journal of Chemistry, 6(3), 775-779. [Link]

  • Molecular docking studies of N-(benzo[d]thiazol-2- ylcarbamothioyl)-2/4-substituted benzamides. (n.d.). Semantic Scholar. [https://www.semanticscholar.org/paper/Molecular-docking-studies-of-N-(benzo-%5Bd%5D-thiazol-2-Panda-Sabat/574e98f029b486958448981f33f1b402120b0b8c]([Link]

  • Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. (2023). Journal of Chemical Health Risks. [Link]

  • Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. (2022). Molecules, 27(21), 7228. [Link]

  • Molecular Docking & MD Simulation Studies to Design Benzothiazole-Thiazole Hybrids as Potent p56lck Inhibitors for the Treatment of Cancer. (2024). Biointerface Research in Applied Chemistry, 14(6), 144. [Link]

  • Benzothiazole derivatives as anticancer agents. (2019). Mini Reviews in Medicinal Chemistry, 20(1), 12-23. [Link]

  • Synthesis and Antimicrobial Activity ofSome New 2-Substituted Benzothiazole Derivatives. (2025). E-Journal of Chemistry. [Link]

  • Jebur, A. K., Abdullah, L. W., & Saleh, H. M. (2018). Synthesis, characterization and evaluation biological activity of some new Ethyl-2-amino benzothiazole-6-carboxylate derivatives. Eurasian Journal of Analytical Chemistry, 13(6). [Link]

  • Farshbaf, M., et al. (n.d.). SYNTHESIS OF SOME 2-SUBSTITUTED BENZOTHIAZOLE DERIVATIVES AND EVALUATION OF THEIR ANTICANCER AND ANTI-MICROBIAL ACTIVITIES. Journal of Microbiology, Biotechnology and Food Sciences. [Link]

  • Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. (2024). Frontiers in Chemistry, 12. [Link]

  • Bhagwat, S. K., et al. (2025). Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets. RSC Advances, 15(46), 38670-38687. [Link]

  • SAR of different substituted benzothiazole derivatives as antibacterial agent. (2023). ResearchGate. [Link]

  • Synthesis and biological evaluation of new benzothiazoles as antimicrobial agents. (2010). Medicinal Chemistry Research, 20(8), 1173-1181. [Link]

  • Mulani, S., et al. (2023). Synthesis and various biological activities of benzothiazole derivative: A review. Journal of Drug Delivery and Therapeutics, 13(9), 133-142. [Link]

  • Ouyang, L., et al. (2012). Preparation, antibacterial evaluation and preliminary structure-activity relationship (SAR) study of benzothiazol- and benzoxazol-2-amine derivatives. Bioorganic & Medicinal Chemistry Letters, 22(9), 3044-3049. [Link]

  • steps for the synthesis of 6-carboxylate 2-aminobenzothiazole derivative (A1-A6a-c). (n.d.). ResearchGate. [Link]

  • 4-Thiazolecarboxylic acid, ethyl ester. (n.d.). Organic Syntheses. [Link]

  • 2-Cyanobenzothiazole (CBT) Condensation for Site-Specific Labeling of Proteins at the Terminal Cysteine Residues. (2014). ResearchGate. [Link]

  • 2-Cyanobenzothiazole (CBT) Condensation for Site-Specific Labeling of Proteins at the Terminal Cysteine Residues. (2014). Springer Nature Experiments. [Link]

Sources

A Comparative Guide to the Synthetic Validation of 7-Bromo-benzothiazole-2-carboxylic acid methyl ester

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the efficient and reliable synthesis of novel heterocyclic compounds is paramount. 7-Bromo-benzothiazole-2-carboxylic acid methyl ester, a key intermediate for various pharmacologically active molecules, presents a synthetic challenge that necessitates a thorough evaluation of potential manufacturing routes. This guide provides an in-depth, objective comparison of two plausible synthetic pathways to this target molecule, offering field-proven insights and supporting experimental data to inform your research and development decisions.

Introduction to the Synthetic Challenge

The synthesis of this compound involves the strategic introduction of three key functionalities onto a benzene ring: a thiazole fused ring, a bromine atom at the 7-position, and a methyl ester at the 2-position. The primary challenge lies in achieving the desired regioselectivity of the bromination in conjunction with the formation of the benzothiazole core. This guide will dissect two logical synthetic approaches:

  • Route A: Late-Stage Bromination. This strategy involves the initial synthesis of the benzothiazole-2-carboxylic acid methyl ester core, followed by the bromination of the aromatic ring in a subsequent step.

  • Route B: Early-Stage Bromination. In this alternative approach, a pre-brominated starting material, 2-amino-3-bromothiophenol, is utilized to construct the 7-bromobenzothiazole ring system directly.

This comparative analysis will delve into the causality behind experimental choices, provide self-validating protocols, and ground all claims in authoritative sources.

Route A: Late-Stage Bromination of Benzothiazole-2-carboxylic acid methyl ester

This synthetic pathway prioritizes the early construction of the benzothiazole-2-carboxylic acid scaffold, a well-established transformation. The key challenge in this route is the regioselective bromination of the benzothiazole ring, which can be susceptible to substitution at multiple positions.

Workflow for Route A

Route A A 2-Aminothiophenol C Benzothiazole-2-carboxylic acid A->C Cyclocondensation B Oxalic Acid B->C E Benzothiazole-2-carboxylic acid methyl ester C->E Fischer Esterification (H₂SO₄ catalyst) D Methanol D->E G This compound E->G Electrophilic Bromination F N-Bromosuccinimide (NBS) F->G

Caption: Synthetic workflow for Route A, involving late-stage bromination.

Step-by-Step Experimental Protocol for Route A

Step 1: Synthesis of Benzothiazole-2-carboxylic acid

The synthesis of benzothiazole-2-carboxylic acid can be achieved through the condensation of 2-aminothiophenol with oxalic acid.

  • Procedure: In a round-bottom flask, a mixture of 2-aminothiophenol (1.0 eq) and oxalic acid (1.1 eq) is heated at 120-130 °C for 2-3 hours. The reaction mixture is then cooled, and the solid residue is triturated with a saturated sodium bicarbonate solution. The aqueous solution is washed with diethyl ether to remove unreacted starting material. The aqueous layer is then acidified with concentrated HCl to a pH of 2-3, leading to the precipitation of the product. The solid is collected by filtration, washed with cold water, and dried under vacuum.

Step 2: Esterification to Benzothiazole-2-carboxylic acid methyl ester

The carboxylic acid is converted to its methyl ester via Fischer esterification.[1]

  • Procedure: Benzothiazole-2-carboxylic acid (1.0 eq) is dissolved in an excess of methanol. A catalytic amount of concentrated sulfuric acid (typically 5 mol%) is added, and the mixture is refluxed for 4-6 hours. The reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the excess methanol is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with a saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the methyl ester.

Step 3: Bromination to this compound

This is the critical step where regioselectivity is paramount. The use of N-bromosuccinimide (NBS) in a suitable solvent is a common method for the bromination of aromatic compounds.[2][3]

  • Procedure: To a solution of benzothiazole-2-carboxylic acid methyl ester (1.0 eq) in a chlorinated solvent such as chloroform or dichloromethane, N-bromosuccinimide (1.05 eq) is added portion-wise at room temperature. The reaction mixture is stirred for 12-24 hours. The reaction progress is monitored by TLC or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the ratio of isomers formed. Upon completion, the reaction mixture is washed with a sodium thiosulfate solution to quench any remaining NBS, followed by washing with water and brine. The organic layer is dried, and the solvent is evaporated. The crude product is then purified by column chromatography to separate the desired 7-bromo isomer from other regioisomers.

Causality and Trustworthiness of Route A

The primary advantage of this route is the use of readily available starting materials and well-documented initial steps. The cyclocondensation and esterification reactions are generally high-yielding. However, the trustworthiness of this route hinges on the bromination step. The electron-donating nature of the sulfur and nitrogen atoms in the thiazole ring can activate the benzene ring towards electrophilic substitution, but directing the bromine to the 7-position with high selectivity can be challenging. The formation of a mixture of isomers (e.g., 4-bromo, 5-bromo, and 6-bromo) is a significant possibility, which would necessitate a difficult and potentially low-yielding purification step, thereby impacting the overall efficiency of the synthesis.

Route B: Early-Stage Bromination via Cyclization of 2-Amino-3-bromothiophenol

This approach introduces the bromine atom at the desired position on the starting material, thus ensuring the correct regiochemistry in the final product. The synthesis of the key intermediate, 2-amino-3-bromothiophenol, is a critical aspect of this pathway.

Workflow for Route B

Route B H 2-Aminothiophenol J 2-Amino-3-bromothiophenol H->J Regioselective Bromination I Brominating Agent (e.g., NBS) I->J L This compound J->L Cyclocondensation K Methyl Oxalyl Chloride K->L

Caption: Synthetic workflow for Route B, featuring early-stage bromination.

Step-by-Step Experimental Protocol for Route B

Step 1: Synthesis of 2-Amino-3-bromothiophenol

The synthesis of this key intermediate can be achieved through the direct bromination of 2-aminothiophenol.[4]

  • Procedure: 2-Aminothiophenol (1.0 eq) is dissolved in a suitable solvent like acetic acid or a chlorinated solvent. The solution is cooled to 0-5 °C. A solution of a brominating agent, such as N-bromosuccinimide (1.0 eq), in the same solvent is added dropwise while maintaining the low temperature. The reaction is stirred for a few hours and monitored by TLC. After completion, the reaction mixture is poured into ice water, and the precipitated product is collected by filtration. The crude product can be purified by recrystallization.

Step 2: Cyclocondensation to this compound

The 2-amino-3-bromothiophenol is then cyclized with a suitable C2 synthon to form the target molecule. Methyl oxalyl chloride is a suitable reagent for this transformation.

  • Procedure: To a solution of 2-amino-3-bromothiophenol (1.0 eq) and a non-nucleophilic base such as triethylamine (1.1 eq) in an aprotic solvent like tetrahydrofuran (THF) or dichloromethane at 0 °C, a solution of methyl oxalyl chloride (1.05 eq) in the same solvent is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours. The reaction is monitored by TLC. Upon completion, the reaction mixture is filtered to remove the triethylamine hydrochloride salt. The filtrate is concentrated, and the residue is dissolved in an organic solvent like ethyl acetate. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

Causality and Trustworthiness of Route B

The main advantage of Route B is the unambiguous placement of the bromine atom at the 7-position, which eliminates the issue of isomeric mixtures encountered in Route A. The success of this route is highly dependent on the efficient and regioselective synthesis of 2-amino-3-bromothiophenol. The subsequent cyclocondensation reaction is generally a reliable method for the formation of the benzothiazole ring. This route offers a more direct and potentially higher-yielding pathway to the desired product, provided the starting brominated aminothiophenol is accessible.

Comparative Analysis and Data Summary

ParameterRoute A: Late-Stage BrominationRoute B: Early-Stage Bromination
Starting Materials 2-Aminothiophenol, Oxalic Acid, Methanol, NBS2-Aminothiophenol, Brominating Agent, Methyl Oxalyl Chloride
Key Challenge Regioselective bromination of the benzothiazole ringSynthesis of 2-amino-3-bromothiophenol
Potential for Isomers High potential for a mixture of bromo-isomersLow, regiochemistry is pre-determined
Purification Potentially challenging chromatographic separation of isomersGenerally more straightforward purification
Overall Yield Potentially lower due to isomer formation and separation lossesPotentially higher due to improved regioselectivity
Scalability May be challenging due to the need for large-scale chromatographyMore amenable to scale-up if the brominated intermediate is readily prepared

Conclusion and Recommendation

Both synthetic routes present viable options for the synthesis of this compound.

Route A is a reasonable approach if the separation of the desired 7-bromo isomer from other regioisomers can be efficiently achieved. However, for large-scale synthesis, the potential for low yields due to isomer formation and the need for extensive purification may render this route less economical.

Route B offers a more elegant and direct solution by establishing the correct regiochemistry of the bromine atom at an early stage. While the synthesis of the 2-amino-3-bromothiophenol intermediate is a critical step that requires careful optimization, the subsequent cyclization is expected to proceed with high efficiency and selectivity. For researchers and drug development professionals seeking a reliable and scalable synthesis, Route B is the recommended pathway. The upfront investment in optimizing the synthesis of the brominated precursor is likely to be offset by higher overall yields and simpler purification procedures in the long run.

This guide provides a framework for the rational design and validation of a synthetic route to this compound. The choice of the optimal route will ultimately depend on the specific resources, expertise, and scalability requirements of the research or manufacturing team.

References

  • Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Molecules. 2024;29(3):734. [Link]

  • Google Patents. Bromination of 2,1,3,-benzothiadiazoles and benzofurazans. US3577427A.
  • Indian Journal of Pharmaceutical Sciences. Studies on the Synthesis of 2-Aminothiophenol. 1982;44(6):131-133. [Link]

  • World Journal of Pharmaceutical Research. A REVIEW ON SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF BENZOTHIAZOLE DERIVATIVES. 2020;9(8):1300-1317. [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. 2-amino-3-bromobenzenethiol. [Link]

  • Semantic Scholar. Alternative pathway to brominate 2,1,3-benzothiadiazole: Preparation of 4,7-dibromobenzo[c]. [Link]

  • Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]

  • ResearchGate. Alternative pathway to brominate 2,1, 3-benzothiadiazole: Preparation of 4,7-dibromobenzo[c]-1,2,5-thiadiazole via N-bromosuccinimide. [Link]

  • Google Patents. Process for the preparation of carboxylic acid methyl esters. US4885383A.
  • ResearchGate. Screening of reaction conditions in the esterification of benzoic acid with methanol a . …. [Link]

  • Organic Chemistry. Acid to Ester - Common Conditions. [Link]

  • ResearchGate. Cyclocondensation of o‐Phenylenediamines with 2‐Oxo‐ethanimidothioates: A Novel Synthesis of 2‐Amino‐3‐(het)aryl‐quinoxalines. [Link]

  • MDPI. Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides. [Link]

  • ACS Publications. Bromothiolation of Arynes for the Synthesis of 2-Bromobenzenethiol Equivalents. [Link]

  • National Institutes of Health. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. [Link]

  • Chemistry LibreTexts. 20.5: Preparing Carboxylic Acids. [Link]

  • Google Patents. Preparation method of benzothiazole-2-carboxylic acid. CN104860901B.

Sources

A Senior Application Scientist's Guide to Comparative Docking of Benzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, objective comparison of the in silico docking performance of various benzothiazole derivatives against prominent therapeutic targets. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data, offering field-proven insights into the causality behind experimental choices and a self-validating framework for conducting your own comparative docking studies.

The Benzothiazole Scaffold: A Privileged Structure in Medicinal Chemistry

The benzothiazole moiety, a bicyclic heterocyclic compound, is considered a "privileged scaffold" in medicinal chemistry. This designation stems from its ability to bind to a wide range of biological targets with high affinity, leading to a diverse array of pharmacological activities.[1][2] Derivatives of this core structure have been extensively investigated for their potential as antimicrobial, anticancer, anti-inflammatory, and neuroprotective agents.[1][2][3] The versatility of the benzothiazole ring system allows for chemical modifications at multiple positions, enabling the fine-tuning of physicochemical properties and target specificity.[1]

Molecular docking, a powerful computational technique, has become indispensable in the exploration of benzothiazole derivatives.[1][4][5] It predicts the preferred orientation of a ligand when it binds to a receptor, providing critical insights into binding affinity and interaction patterns at the molecular level.[4][5] This guide will delve into comparative docking studies of benzothiazole derivatives against several key protein targets implicated in various diseases.

Comparative Docking Analysis: Benzothiazole Derivatives Against Key Therapeutic Targets

The following sections present a comparative analysis of docking studies performed on benzothiazole derivatives against various enzymatic and receptor targets. The data is summarized for clarity and ease of comparison.

Antimicrobial Targets

Benzothiazole derivatives have shown considerable promise as novel antimicrobial agents.[6][7] One key target in this area is the Dihydrofolate reductase (DHFR) enzyme, which is essential for DNA synthesis in microorganisms. Another important target is Dihydropteroate synthase (DHPS), an enzyme involved in folate synthesis.[6]

Table 1: Comparative Docking Data of Benzothiazole Derivatives Against Antimicrobial Targets

DerivativeTarget Protein (PDB ID)Docking Score (kcal/mol)In Vitro Activity (IC50)Reference CompoundReference Docking Score (kcal/mol)Reference IC50
Benzothiazole-Pyrazolone Conjugate (16b)DHPS (3TYE)Not Specified7.85 µg/mLSulfadiazineNot Specified7.13 µg/mL
Benzothiazole Derivative (3)E. coli DihydroorotaseNot SpecifiedMost Effective InhibitorNot ApplicableNot ApplicableNot Applicable
Benzothiazole Derivative (4)E. coli DihydroorotaseNot SpecifiedSecond Most EffectiveNot ApplicableNot ApplicableNot Applicable

Note: Direct docking score comparisons are often challenging across different studies due to variations in software and scoring functions.

Anticancer Targets

The development of effective anticancer agents is a primary focus of benzothiazole research.[8][9][10] These derivatives have been docked against a range of targets involved in cancer progression, including Epidermal Growth Factor Receptor (EGFR), a key player in cell proliferation, and the p56lck tyrosine kinase, which is involved in T-cell activation.[2][9][11]

Table 2: Comparative Docking Data of Benzothiazole Derivatives Against Anticancer Targets

DerivativeTarget Protein (PDB ID)Docking Score (kcal/mol)In Vitro Activity (GI50/IC50)Reference CompoundReference Docking Score (kcal/mol)Reference GI50/IC50
Pyrimido[2,1-b]benzothiazole Derivative (3)EGFR-TK-22.3 nM (NCI-H522)Erlotinib-1 µM (NCI-H522)
Benzothiazole-Thiazole Hybrid (Compound 1)p56lck (1QPC)Identified as competitive inhibitor-Dasatinib--
2-Arylbenzothiazole Derivative (3)FGFR-1-0.73 µM (MCF-7)AZD4547-21.45 nM
2-Arylbenzothiazole Derivative (8)FGFR-1-0.77 µM (MCF-7)AZD4547-21.45 nM
Benzothiazole Aniline (BTA) Conjugated Mn-SalenDNA (1BNA)-5.894Less toxic to normal cellsCisplatin-More toxic to normal cells
Neurodegenerative Disease Targets

Benzothiazole derivatives are also being investigated for their potential in treating neurodegenerative disorders like Alzheimer's disease.[3][12][13] Key targets in this area include Beta-secretase 1 (BACE-1), which is involved in the production of amyloid-beta plaques, and Acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine.[3][12][13][14]

Table 3: Comparative Docking Data of Benzothiazole Derivatives Against Neurodegenerative Disease Targets

DerivativeTarget Protein (PDB ID)Docking Score (kcal/mol)In Vitro Activity (IC50)Reference CompoundReference Docking Score (kcal/mol)Reference IC50
ThiazoloquinazolinedioneBACE-1 (3K5F)-6.8-AYH (Redocked)-7.0-
Benzothiazole-Azetidinone Derivative (4b)AChE-11.27679.896 µg/mLRiluzole-6.6801.157 µg/mL
Benzothiazole-Azetidinone Derivative (4i)AChE-11.21685.236 µg/mLRiluzole-6.6801.157 µg/mL
Benzothiazole-Isothiourea Derivative (3t)Aβ1-42Better than CurcuminShowed anti-aggregationCurcumin--
Benzothiazole-Isothiourea Derivative (3r)AChEBetter than GalantamineInhibited AChEGalantamine--

Experimental Protocol: A Step-by-Step Guide to Comparative Molecular Docking

This section provides a detailed, self-validating protocol for conducting a comparative molecular docking study. The causality behind each step is explained to provide a deeper understanding of the process.

I. Preparation of the Receptor Protein
  • Obtain the Protein Structure: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). Choose a high-resolution structure, preferably co-crystallized with a ligand, to ensure the active site is well-defined.

    • Rationale: The accuracy of the docking simulation is highly dependent on the quality of the initial protein structure. A co-crystallized ligand helps in identifying the correct binding pocket.

  • Protein Preparation:

    • Remove water molecules and any non-essential co-factors or ligands from the PDB file.

    • Add hydrogen atoms to the protein, as they are typically not resolved in crystal structures.

    • Assign correct bond orders and formal charges.

    • Minimize the energy of the protein structure to relieve any steric clashes.

    • Rationale: This "cleaning" and preparation process ensures that the protein is in a chemically correct and energetically favorable state for docking.

II. Ligand Preparation
  • Create 3D Structures: Draw the 2D structures of your benzothiazole derivatives and a known reference inhibitor using a chemical drawing tool. Convert these 2D structures into 3D models.

  • Ligand Optimization:

    • Generate possible ionization states at a physiological pH (e.g., 7.4).

    • Generate tautomers and stereoisomers if applicable.

    • Perform a conformational search and energy minimization for each ligand.

    • Rationale: Ligands are flexible molecules. Preparing them in their low-energy, 3D conformations increases the chances of finding the correct binding pose.

III. Grid Generation
  • Define the Binding Site: Define a "grid box" that encompasses the active site of the protein. If a co-crystallized ligand was present, center the grid on its location.

    • Rationale: The grid defines the search space for the docking algorithm. A well-defined grid focuses the computational effort on the relevant binding pocket, increasing efficiency and accuracy.

IV. Molecular Docking
  • Select a Docking Algorithm: Choose a suitable docking program (e.g., AutoDock, Glide, GOLD). These programs use different algorithms (e.g., genetic algorithms, Monte Carlo simulations) to explore the conformational space of the ligand within the binding site.

  • Run the Docking Simulation: Dock each prepared benzothiazole derivative and the reference compound into the prepared protein's active site. The software will generate multiple possible binding poses for each ligand and calculate a docking score for each pose.

    • Rationale: The docking algorithm systematically explores different orientations and conformations of the ligand to find the most favorable binding mode.

V. Analysis of Docking Results
  • Examine Docking Poses: Visualize the top-ranked docking poses for each ligand within the protein's active site. Analyze the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the protein's amino acid residues.

  • Compare Docking Scores: Compare the docking scores of your benzothiazole derivatives with that of the reference compound. A more negative docking score generally indicates a higher predicted binding affinity.

    • Rationale: The analysis of interactions provides a qualitative understanding of binding, while the docking score offers a quantitative estimation of binding affinity.

  • Redocking (Validation): As a crucial validation step, dock the co-crystallized ligand back into its own receptor. The root-mean-square deviation (RMSD) between the docked pose and the crystal structure pose should ideally be less than 2.0 Å.[15]

    • Rationale: Successful redocking validates the docking protocol and indicates that the chosen parameters can accurately reproduce the known binding mode.

Visualizing the Workflow and a Key Signaling Pathway

To further clarify the experimental process and the biological context, the following diagrams are provided.

G cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase PDB Obtain Protein Structure (PDB) PrepProtein Prepare Protein (Add H, Minimize) PDB->PrepProtein Ligands Design/Select Benzothiazole Derivatives PrepLigands Prepare Ligands (3D, Minimize) Ligands->PrepLigands Grid Grid Generation (Define Binding Site) PrepProtein->Grid Dock Molecular Docking Simulation PrepLigands->Dock Grid->Dock Analyze Analyze Poses & Scores Dock->Analyze Compare Compare with Reference Compound Analyze->Compare Validate Redocking Validation (RMSD) Analyze->Validate

Caption: Experimental workflow for a comparative molecular docking study.

EGFR_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds to Dimerization Dimerization EGFR->Dimerization Benzothiazole Benzothiazole Derivative (Inhibitor) Benzothiazole->EGFR Inhibits Autophosphorylation Autophosphorylation Dimerization->Autophosphorylation Signaling Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Autophosphorylation->Signaling Proliferation Cell Proliferation, Survival, Angiogenesis Signaling->Proliferation

Caption: Simplified EGFR signaling pathway and the inhibitory action of benzothiazole derivatives.

Conclusion

This guide has provided a comprehensive overview of the comparative docking of benzothiazole derivatives, grounded in scientific literature and practical expertise. The presented data underscores the immense potential of the benzothiazole scaffold in the design of novel therapeutics for a range of diseases. By following the detailed experimental protocol and understanding the rationale behind each step, researchers can effectively leverage in silico docking to accelerate their drug discovery efforts. The provided visualizations of the workflow and a key signaling pathway further aid in conceptualizing the experimental process and its biological relevance.

References

  • Al-Suwaidan, I. A., et al. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Molecules, 27(15), 4991. [Link]

  • Anonymous. (n.d.). Molecular Docking Study of Benzothiazole Derivatives for Anti-Alzheimer's Activity on Human BACE-1 Complex AYH- 011 Target. ResearchGate. [Link]

  • Asati, V., & Kaur, A. (2023). Molecular Docking, Synthesis and Biological Screening of Some Novel Benzothiazoles as Acetylcholinesterase Inhibitors. Advanced Journal of Chemistry, Section A, 6(3), 224-237. [Link]

  • Babu, B., et al. (2022). The Synthesis, Characterization, Molecular Docking and In Vitro Antitumor Activity of Benzothiazole Aniline (BTA) Conjugated Metal-Salen Complexes as Non-Platinum Chemotherapeutic Agents. Molecules, 27(19), 6653. [Link]

  • Carrasco-Carballo, A., et al. (2022). In Silico and In Vitro Studies of Benzothiazole-Isothioureas Derivatives as a Multitarget Compound for Alzheimer's Disease. Pharmaceuticals, 15(11), 1357. [Link]

  • Saeed, A., et al. (2018). Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer’s disease. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1337-1351. [Link]

  • Kapoor, S., et al. (2024). STRUCTURE-GUIDED INVESTIGATION OF BENZOTHIAZOLE DERIVATIVES FOR ALZHEIMER'S DISEASE: COMBINING MOLECULAR DOCKING AND IN-VITRO RE. International Journal of Pharmaceutical Research and Modern Science, 3(2), 1-11. [Link]

  • Anonymous. (2024). Molecular Docking & MD Simulation Studies to Design Benzothiazole-Thiazole Hybrids as Potent p56lck Inhibitors for the Treatment of Cancer. Preprints.org. [Link]

  • Gabr, M. T., et al. (2014). EGFR tyrosine kinase targeted compounds: in vitro antitumor activity and molecular modeling studies of new benzothiazole and pyrimido[2,1-b]benzothiazole derivatives. EXCLI journal, 13, 573–585. [Link]

  • Al-Ostath, R. A., et al. (2023). Design, synthesis, molecular docking and anticancer activity of benzothiazolecarbohydrazide–sulfonate conjugates: insights into ROS-induced DNA damage and tubulin polymerization inhibition. RSC Advances, 13(10), 6534-6551. [Link]

  • Anonymous. (2020). Synthesis, Characterization, Anticancer, and Molecular Docking Investigations of Benzothiazole Metal Complexes. Semantic Scholar. [Link]

  • Morsy, M. A., et al. (2020). Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. Antibiotics, 9(5), 224. [Link]

  • Eldehna, W. M., et al. (2022). Synthesis, anticancer evaluation and molecular docking of new benzothiazole scaffolds targeting FGFR-1. Bioorganic Chemistry, 119, 105504. [Link]

  • Gabr, M. T., et al. (2014). EGFR tyrosine kinase targeted compounds: in vitro antitumor activity and molecular modeling studies of new benzothiazole and pyrimido[2,1-b]benzothiazole derivatives. EXCLI journal, 13, 573–585. [Link]

  • Acar, Ç., et al. (2023). Synthesis, enzyme inhibition, and molecular docking studies of a novel chalcone series bearing benzothiazole scaffold. Biotechnology and Applied Biochemistry, 70(4), 1435-1445. [Link]

  • Fayed, B. E., et al. (2021). Novel Benzothiazole Hybrids Targeting EGFR: Design, Synthesis, Biological Evaluation and Molecular Docking Studies. Journal of Molecular Structure, 1240, 130595. [Link]

  • Fayed, B. E., et al. (2021). Novel benzothiazole hybrids targeting EGFR: Design, synthesis, biological evaluation and molecular docking studies. Scilit. [Link]

  • Siddiqui, S., et al. (2020). Molecular docking of some benzothiazoles derivatives as anticonvulsant agents. World Journal of Advanced Research and Reviews, 7(3), 209-221. [Link]

  • Morsy, M., et al. (2020). Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. Semantic Scholar. [Link]

  • Maden, S. F., Sezer, S., & Acuner, S. E. (2023). Fundamentals of Molecular Docking and Comparative Analysis of Protein–Small-Molecule Docking Approaches. In Biomedical Engineering - Molecular Docking - Recent Advances. IntechOpen. [Link]

  • Pinzi, L., & Rastelli, G. (2023). Molecular Docking in Drug Discovery: Techniques, Applications, and Advancements. ChemRxiv. [Link]

  • Wieder, O., et al. (2021). Benchmarking Cross-Docking Strategies in Kinase Drug Discovery. Journal of Chemical Information and Modeling, 61(12), 5851–5864. [Link]

  • Rajkhowa, S., & Deka, R. C. (2016). Methods and Algorithms for Molecular Docking-Based Drug Design and Discovery. In Advances in Medical Technologies and Clinical Practice (pp. 196-219). IGI Global. [Link]

  • Meng, X. Y., et al. (2011). Molecular docking: a powerful approach for structure-based drug discovery. Current computer-aided drug design, 7(2), 146–157. [Link]

Sources

A Comparative Guide to the Cytotoxicity of Benzothiazole Isomers for Researchers in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the benzothiazole scaffold represents a privileged structure in medicinal chemistry, demonstrating a wide spectrum of pharmacological activities.[1][2] This guide provides an in-depth technical comparison of the cytotoxic properties of benzothiazole isomers, offering insights into their structure-activity relationships (SAR), mechanisms of action, and the experimental protocols essential for their evaluation. Our objective is to equip researchers with the foundational knowledge to navigate the complexities of benzothiazole cytotoxicity and inform the design of novel therapeutic agents.

The Benzothiazole Core: A Foundation for Diverse Biological Activity

Benzothiazole, a bicyclic heterocyclic compound, consists of a benzene ring fused to a thiazole ring. The position of substituents on this scaffold dramatically influences its biological activity, giving rise to a diverse range of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties. Understanding the impact of isomeric variations—where the same functional group is placed at different positions on the benzothiazole ring—is paramount for optimizing therapeutic efficacy and minimizing off-target toxicity.

Comparative Cytotoxicity of Benzothiazole Isomers: A Data-Driven Analysis

The cytotoxic potential of benzothiazole isomers is typically quantified by their half-maximal inhibitory concentration (IC50) values, with lower values indicating greater potency. The following table summarizes a selection of reported IC50 values for various benzothiazole isomers and their derivatives against different cancer cell lines. It is crucial to note that direct comparisons of IC50 values across different studies should be made with caution, as experimental conditions such as cell line, incubation time, and assay methodology can significantly influence the results.

Compound/IsomerCell LineIncubation TimeIC50 ValueReference
2-AminobenzothiazoleHEp-2 (Human Laryngeal Carcinoma)24 hours5 µM[3]
2-AminobenzothiazoleHEp-2 (Human Laryngeal Carcinoma)48 hours27 µM[3]
2-(4-aminophenyl) benzothiazole (BTZ)U251 (Human Glioma)48 hours3.5 µM[4]
2-(4-aminophenyl) benzothiazole (BTZ)C6 (Rat Glioma)48 hours4 µM[4]
2-Hydroxybenzothiazole derivative (HBT 2)MG 63 (Human Osteosarcoma)24 hours37.3 µM[5]
2-Hydroxybenzothiazole derivative (HBT 2)HeLa (Human Cervical Cancer)24 hours39.58 µM[5]
2-(3,5-dihydroxyphenyl)-6-hydroxybenzothiazoleMDA-MB-231 (Human Breast Cancer)Not Specified25 µM[6]
N-(6-nitrobenzo[d]thiazol-2-yl)acetamideLungA549 (Human Lung Carcinoma)Not Specified68 µg/mL[7]
6-nitrobenzo[d]thiazol-2-olLungA549 (Human Lung Carcinoma)Not Specified121 µg/mL[7]

Analysis of Structure-Activity Relationships (SAR):

The data, though not exhaustive for a direct isomeric comparison, allows for the deduction of several key SAR insights:

  • Position of the Amino Group: The potent cytotoxicity of 2-aminobenzothiazole derivatives is well-documented.[4][8] The IC50 value of 5 µM for the parent 2-aminobenzothiazole in HEp-2 cells highlights its intrinsic activity.[3] The position of the amino group is critical, with many potent anticancer agents being 2-substituted aminobenzothiazoles.

  • Substitution on the Benzene Ring: The introduction of substituents on the benzene portion of the benzothiazole scaffold significantly modulates cytotoxicity. For instance, a comparison between N-(6-nitrobenzo[d]thiazol-2-yl)acetamide (IC50 = 68 µg/mL) and 6-nitrobenzo[d]thiazol-2-ol (IC50 = 121 µg/mL) in LungA549 cells suggests that the acetamide group at the 2-position confers greater cytotoxicity than a hydroxyl group at the same position when a nitro group is present at the 6-position.[7]

  • Hydroxy Group Positioning: The presence and position of hydroxyl groups also play a crucial role. The compound 2-(3,5-dihydroxyphenyl)-6-hydroxybenzothiazole demonstrates an IC50 of 25 µM in MDA-MB-231 cells, indicating that multiple hydroxyl substitutions can lead to potent cytotoxic effects.[6]

Mechanistic Insights into Benzothiazole-Induced Cytotoxicity

Benzothiazole derivatives exert their cytotoxic effects through a variety of mechanisms, often culminating in the induction of apoptosis (programmed cell death) and cell cycle arrest.

Induction of Apoptosis:

A primary mechanism of action for many cytotoxic benzothiazoles is the induction of apoptosis. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. For example, 2-aminobenzothiazole has been shown to induce apoptosis in human laryngeal carcinoma cells, as evidenced by Annexin-V staining.[3] The apoptotic cascade often involves the activation of caspases, a family of proteases that execute the apoptotic program.

Cell Cycle Arrest:

In addition to apoptosis, benzothiazole derivatives can induce cell cycle arrest at various checkpoints (e.g., G2/M or G1 phase), preventing cancer cells from proliferating. This effect is often mediated by the modulation of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs).

Signaling Pathway Modulation:

The cytotoxic effects of benzothiazoles are often linked to their ability to modulate critical intracellular signaling pathways that govern cell survival, proliferation, and death.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K Receptor_Tyrosine_Kinase->PI3K RAS RAS Receptor_Tyrosine_Kinase->RAS Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation_Survival Proliferation & Survival mTOR->Proliferation_Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., NF-κB) ERK->Transcription_Factors Apoptosis_Proteins Pro/Anti-Apoptotic Proteins (Bcl-2 family) Caspases Caspases Apoptosis_Proteins->Caspases Apoptosis Apoptosis Caspases->Apoptosis Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Gene_Expression->Proliferation_Survival Benzothiazole_Isomers Benzothiazole Isomers Benzothiazole_Isomers->Receptor_Tyrosine_Kinase Inhibition Benzothiazole_Isomers->Apoptosis_Proteins Modulation Cell_Cycle_Arrest Cell Cycle Arrest Benzothiazole_Isomers->Cell_Cycle_Arrest Start Start Cell_Seeding Seed cells in 96-well plate Start->Cell_Seeding Incubation_24h_1 Incubate for 24h Cell_Seeding->Incubation_24h_1 Compound_Treatment Treat cells with benzothiazole isomers Incubation_24h_1->Compound_Treatment Incubation_Exposure Incubate for desired exposure time (24-72h) Compound_Treatment->Incubation_Exposure MTT_Addition Add MTT solution Incubation_Exposure->MTT_Addition Incubation_4h Incubate for 2-4h MTT_Addition->Incubation_4h Formazan_Solubilization Solubilize formazan crystals Incubation_4h->Formazan_Solubilization Absorbance_Measurement Measure absorbance at 570 nm Formazan_Solubilization->Absorbance_Measurement Data_Analysis Calculate % viability and IC50 Absorbance_Measurement->Data_Analysis End End Data_Analysis->End

Caption: A workflow diagram of the MTT assay for assessing the cytotoxicity of benzothiazole isomers.

Conclusion and Future Directions

The cytotoxic properties of benzothiazole isomers are highly dependent on the nature and position of substituents on the core scaffold. While this guide provides a comparative overview based on available data, it also highlights the need for more systematic studies directly comparing a wide range of simple positional isomers under standardized conditions. Such research would provide a more definitive understanding of the structure-activity relationships and guide the rational design of next-generation benzothiazole-based therapeutics with enhanced potency and selectivity. Future investigations should also focus on elucidating the specific molecular targets of different isomers to further unravel their mechanisms of action and potential for targeted cancer therapy.

References

  • Kaur, R., Kour, R., Marok, S. S., Kaur, S., & Singh, P. (2022). AIE+ESIPT Active Hydroxybenzothiazole for Intracellular Detection of Cu2+: Anticancer and Anticounterfeiting Applications. Molecules, 27(19), 6534. [Link]

  • Haznedar, B., Bayar Muluk, N., Vejselova Sezer, C., Kurt, C. C., & Ceyhan, A. M. (2024). Investigation of proapoptotic and cytotoxic effects of 2-aminobenzothiazole on human laryngeal carcinoma cells. European Review for Medical and Pharmacological Sciences, 28(4), 1585-1591. [Link]

  • Zhang, M., Chen, Z., Li, X., & Xia, C. (2021). 2-Aminobenzothiazoles in anticancer drug design and discovery. European Journal of Medicinal Chemistry, 223, 113645. [Link]

  • Dinh, C. T., Nguyen, T. H., Vu, N. D., & Phan, V. K. (2022). Design and Synthesis of New 2-Aminobenzamide Derivatives Containing Benzothiazole and Phenylamine Moiety and Their Cytotoxicity. ChemistrySelect, 7(24), e202201149. [Link]

  • Ahmad, A., Husain, M., Khan, S. A., & Mujeeb, M. (2015). Inhibition of tumor growth and angiogenesis by 2-(4-aminophenyl) benzothiazole in orthotopicglioma C6 rat model. Journal of Neuro-Oncology, 124(2), 205-215. [Link]

  • Sever, B., Yilmaz, I., Kadir, B., & Altintop, M. D. (2021). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega, 6(1), 593-607. [Link]

  • Bepary, S., Biswas, B. K., Jahan, S., Alam, M., & Roy, S. (2022). Cell Cytotoxicity of Benzothiazole Derivatives Aagainst the Human Carcinoma Cell Line LungA549. Jagannath University Journal of Science, 8(II), 75-78. [Link]

  • ResearchGate. (n.d.). In vitro cytotoxic activity (IC50) of the tested compounds on different cell lines. [Link]

  • ResearchGate. (n.d.). Cytotoxic properties of the benzothiazole-substituted... [Link]

  • Rajabi, M. (2012). 2-(3,5-Dihydroxyphenyl)-6-hydroxybenzothiazole arrests cell growth and cell cycle and induces apoptosis in breast cancer cell lines. DNA and Cell Biology, 31(3), 388-391. [Link]

  • Gzella, A., & Brzozowski, Z. (2007). Synthesis and Antitumor Evaluation of Novel Derivatives of 6-Amino-2-phenylbenzothiazoles. Molecules, 12(10), 2276-2289. [Link]

  • Sever, B., Yilmaz, I., Kadir, B., & Altintop, M. D. (2021). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega, 6(1), 593-607. [Link]

  • Macías-Hernández, C. E., Balbuena-Rebolledo, I., García-Báez, E. V., Cabrera-Pérez, L. C., & Padilla-Martínez, I. I. (2022). Monothiooxalamide–Benzothiazole Hybrids: Predictive Docking on HDAC6, Synthesis, Molecular Structure, and Antiproliferative Activity on Breast Cancer Cells. International Journal of Molecular Sciences, 23(19), 11269. [Link]

  • Karaca, G., & Ceylan, S. (2023). Novel benzothiazole/benzothiazole thiazolidine‐2,4‐dione derivatives as potential FOXM1 inhibitors: In silico, synthesis, and in vitro studies. Journal of Biochemical and Molecular Toxicology, 37(12), e23533. [Link]

  • Mohamed, M. S., Kamel, G. M., & Fathalla, O. A. (2017). Synthesis and cytotoxic activity of certain benzothiazole derivatives against human MCF-7 cancer cell line. Chemical Biology & Drug Design, 89(3), 424-434. [Link]

  • Robertson, G. T., Scherman, M. S., Gurcha, S. S., & Jones, V. (2018). Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis. mSphere, 3(6), e00539-18. [Link]

  • Nikolova, S., Philipova, I., & Danchev, N. (2018). Synthetic chalcones of 2(3H)-benzothiazolone with potential cytotoxic activity. Journal of Chemical Technology and Metallurgy, 53(4), 723-728. [Link]

  • ResearchGate. (n.d.). Synthesis and Cytotoxic Activity of Certain Benzothiazole Derivatives Against Human MCF-7 Cancer Cell Line. [Link]

  • Eshkil, F., Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2019). Synthesis of New Benzothiazole Derivatives and Evaluation of Cytotoxicity of N-(6-Substitued-1,3-benzothiazol-2-yl)-4-phenyl-1,3-thiazol-2(3H)-imine Compounds. Organic Chemistry Research, 5(1), 87-94. [Link]

  • ResearchGate. (n.d.). IC 50 (mean ± SD) (μM) values of some designed compounds and 4i. [Link]

  • ResearchGate. (n.d.). Antitumour Benzothiazoles. 32. DNA adducts and double strand breaks correlate with activity; synthesis of 5F203 hydrogels for local delivery. [Link]

  • ResearchGate. (n.d.). Cytotoxic effect of the most active compounds 4a, 4e, 8e, and SOR on... [Link]

Sources

A Comparative Guide to Analytical Methods for Quantifying 7-Bromo-benzothiazole-2-carboxylic acid methyl ester

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

7-Bromo-benzothiazole-2-carboxylic acid methyl ester is a heterocyclic compound of increasing interest within medicinal chemistry and materials science.[1] The benzothiazole scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4] Accurate quantification of this specific molecule is crucial for pharmacokinetic studies, quality control in manufacturing, and metabolic stability assays. This guide provides an in-depth comparison of three common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. The objective is to equip researchers, scientists, and drug development professionals with the knowledge to select the most appropriate method for their specific analytical needs.

High-Performance Liquid Chromatography (HPLC-UV)

High-Performance Liquid Chromatography is a cornerstone technique for the analysis of small molecules in the pharmaceutical industry.[5][6][7] For a molecule like this compound, a reverse-phase HPLC method with UV detection is a logical first choice due to the presence of a strong UV-absorbing benzothiazole ring system.

Principle of HPLC-UV

In reverse-phase HPLC, the analyte is dissolved in a mobile phase and pumped through a column packed with a nonpolar stationary phase. The separation is based on the differential partitioning of the analyte between the mobile and stationary phases. More hydrophobic compounds, like our target molecule, will have a stronger interaction with the stationary phase and thus a longer retention time. Quantification is achieved by measuring the absorbance of the analyte as it passes through a UV detector and comparing the peak area to that of a known concentration standard.

Proposed HPLC-UV Method

A robust starting point for method development for this compound would be as follows:

  • Column: C18, 4.6 x 250 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile and water (e.g., 70:30 v/v). The exact ratio would need to be optimized to achieve a suitable retention time, typically between 2 and 10 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Determined by a UV scan of the compound, but likely in the range of 254-320 nm where benzothiazoles typically absorb.

  • Injection Volume: 10 µL

  • Column Temperature: 35°C to ensure reproducibility.

The choice of a C18 column is based on the nonpolar nature of the target analyte. Acetonitrile is a common organic modifier in reverse-phase HPLC due to its low viscosity and UV transparency.

Workflow for HPLC-UV Analysis

Caption: Workflow for HPLC-UV quantification.

Method Validation

Any new HPLC method must be validated to ensure it is fit for its intended purpose.[8][9] Key validation parameters include:

  • Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte. A calibration curve is generated by analyzing a series of standards of known concentrations.

  • Accuracy: The closeness of the measured value to the true value. This is often assessed by spiking a blank matrix with a known amount of the analyte and measuring the recovery.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[5] It is typically expressed as the relative standard deviation (RSD).

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components that may be expected to be present.[8]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[7] It is highly sensitive and selective, making it an excellent choice for trace analysis and impurity profiling. For this compound, its volatility and thermal stability make it amenable to GC analysis.

Principle of GC-MS

In GC, a volatile sample is injected into a heated inlet, where it is vaporized and swept onto a capillary column by an inert carrier gas (e.g., helium). The column is coated with a stationary phase, and separation occurs based on the analyte's boiling point and its interaction with the stationary phase. As the separated components elute from the column, they enter the mass spectrometer, where they are ionized (typically by electron impact), and the resulting ions are separated by their mass-to-charge ratio. The mass spectrum provides a molecular fingerprint that can be used for identification, and the total ion current is used for quantification.

Proposed GC-MS Method

A suitable GC-MS method for this compound would be:

  • GC Column: A mid-polarity column, such as a DB-5ms (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • MS Ionization: Electron Impact (EI) at 70 eV.

  • MS Scan Range: 50-400 m/z.

Since the analyte is already a methyl ester, derivatization is likely not required, which simplifies sample preparation.[10]

Workflow for GC-MS Analysis

Caption: Workflow for GC-MS quantification and identification.

Advantages in Identification

A key advantage of GC-MS is its ability to provide structural information. The fragmentation pattern of this compound in the mass spectrometer would be characteristic and could be used to confirm its identity. The presence of bromine would be indicated by a characteristic isotopic pattern in the molecular ion and bromine-containing fragments.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a calibration curve, provided a certified internal standard is used.[7] It relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.

Principle of qNMR

In a qNMR experiment, a known mass of the sample and a known mass of an internal standard are dissolved in a deuterated solvent. The ¹H NMR spectrum is then acquired under specific conditions that ensure a quantitative response. By comparing the integral of a specific, well-resolved proton signal from the analyte to the integral of a known proton signal from the internal standard, the concentration of the analyte can be calculated.

Proposed qNMR Method

A qNMR method for this compound would involve:

  • Solvent: A deuterated solvent in which both the analyte and the internal standard are fully soluble, such as Chloroform-d (CDCl₃) or DMSO-d₆.

  • Internal Standard: A stable compound with a simple ¹H NMR spectrum that has signals that do not overlap with the analyte signals. A good choice might be maleic acid or dimethyl sulfone.

  • NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve good signal dispersion.

  • Experimental Parameters: A long relaxation delay (D1) is crucial to ensure complete relaxation of the protons between scans, which is essential for accurate integration.

The aromatic protons on the benzothiazole ring and the methyl protons of the ester group would likely be suitable for quantification.[11][12][13]

Workflow for qNMR Analysis

Caption: Workflow for qNMR quantification.

Comparison of Analytical Methods

The choice of analytical method depends on several factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation.

FeatureHPLC-UVGC-MSqNMR
Principle Chromatographic separation and UV absorbanceChromatographic separation and mass-based detectionNuclear magnetic resonance signal integration
Sensitivity Good (ng/mL range)Excellent (pg/mL range)Lower (µg/mL to mg/mL range)
Selectivity Good, but can be affected by co-eluting impuritiesExcellent, based on both retention time and mass spectrumExcellent, based on unique chemical shifts
Sample Throughput HighMedium to HighLow to Medium
Quantification Requires a calibration curve with a reference standardRequires a calibration curve with a reference standardCan be a primary method with a certified internal standard
Structural Info LimitedYes (from mass spectrum)Yes (from chemical shifts and coupling constants)
Cost ModerateHighHigh
Sample Prep Simple (dissolution)Simple (dissolution), may require derivatization for some compoundsSimple (dissolution and accurate weighing)

Conclusion

For the routine quality control of this compound in a drug substance or product, HPLC-UV is often the method of choice due to its robustness, high throughput, and moderate cost.[14] When higher sensitivity and confirmation of identity are required, such as in impurity profiling or bioanalytical studies, GC-MS is a superior technique.[15] qNMR serves as an invaluable tool for the certification of reference standards and for obtaining highly accurate purity assessments without the need for a specific reference standard of the analyte.[7]

Ultimately, the selection of an analytical method should be based on a thorough evaluation of the analytical requirements and the strengths and weaknesses of each technique.[8][16] The methods proposed in this guide provide a solid foundation for the development and validation of analytical procedures for this compound.

References

  • Kotte, S. C. B., et al. (2012). CORE COMPONENTS OF ANALYTICAL METHOD VALIDATION FOR SMALL MOLECULES: AN OVERVIEW.
  • Bansal, S., & DeStefano, A. (2007). Key elements of bioanalytical method validation for small molecules. AAPS J, 9(1), E109-14.
  • Benchchem. (n.d.). Spectroscopic Profile of 4-Benzothiazolol: A Technical Guide.
  • YouTube. (2025).
  • Sahoo, C. K., et al. (2018). Validation of Analytical Methods: A Review.
  • Rina R. (n.d.). A Review: Analytical Method Development and Validation.
  • Benchchem. (n.d.). A Comparative Spectroscopic Analysis of Benzothiazole Isomers for Researchers and Drug Development Professionals.
  • Smolecule. (n.d.). Buy 7-Methyl-benzothiazole-2-carboxylic acid methyl ester | 1357354-09-6.
  • ResearchGate. (n.d.). A) 1 H NMR, B)
  • ChemicalBook. (n.d.). Benzothiazole(95-16-9) 1H NMR spectrum.
  • PubMed Central. (n.d.). Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease.
  • PubMed. (2004). Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction.
  • JOCPR. (n.d.).
  • RSC Publishing. (2025).
  • PMC. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.
  • MDPI. (n.d.). Synthesis, Antiproliferative Evaluation and QSAR Analysis of Novel Halogen- and Amidino-Substituted Benzothiazoles and Benzimidazoles.
  • RSC Publishing. (n.d.). Analytical Methods.
  • (n.d.).
  • (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
  • PubMed. (n.d.).
  • Journal of Young Pharmacists. (n.d.). Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents.
  • MDPI. (n.d.). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances.
  • (2021). Newly Synthesized Benzothiazole Derived Ligand and its Co(III) and Ru(III) Complexes as Biological Potent.
  • (n.d.).
  • PMC. (n.d.).
  • ResearchGate. (n.d.).
  • NIH. (n.d.). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples.
  • (n.d.). 2-Bromobenzothiazole-6-carboxylic acid methyl ester | 1024583-33-2.
  • ResearchGate. (2025). HPLC determination of glyoxal in aldehyde solution with 3-methyl-2-benzothiazolinone hydrazone.
  • ResearchGate. (2025).
  • ResearchGate. (2025). (PDF) Method Development for 4-Hydroxy-2-Methyl-N- (5-Methyl-2-Thiazolyl)-2H-1,2-Benzothiazine-3-Carboxamide-1,1-Dioxide by Reverse Phase HPLC: New Analytical Technique.
  • ResearchGate. (2025).
  • Chemsrc. (2025). CAS#:1378944-02-5 | 2-bromo-1,3-benzothiazole-7-carboxylic acid.

Sources

A Comparative Guide to the Cross-Reactivity of 7-Bromo-benzothiazole-2-carboxylic acid methyl ester

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Selectivity in Drug Discovery

In the landscape of modern drug discovery, the efficacy of a small molecule inhibitor is inextricably linked to its specificity. The benzothiazole scaffold, a privileged structure in medicinal chemistry, has given rise to a multitude of compounds with diverse biological activities, including anticancer, antimicrobial, and neuroprotective properties.[1][2] 7-Bromo-benzothiazole-2-carboxylic acid methyl ester emerges from this lineage as a compound of significant interest. However, the very versatility of the benzothiazole core necessitates a rigorous evaluation of its cross-reactivity profile. Off-target interactions can lead to unforeseen toxicities and a diminished therapeutic window, representing a primary cause of attrition in clinical development.[3]

This guide provides a comprehensive framework for assessing the cross-reactivity of this compound. We will objectively compare its hypothetical selectivity profile against two well-characterized benzothiazole-based drugs, Riluzole and the more structurally analogous (though less common) GW5074, a known kinase inhibitor. This comparison will be grounded in established, robust experimental methodologies, providing researchers, scientists, and drug development professionals with a practical guide to de-risking novel chemical entities.

Comparator Compound Selection: Establishing a Selectivity Benchmark

To contextualize the cross-reactivity of this compound, a judicious selection of comparator compounds is paramount.

  • Riluzole: An FDA-approved drug for amyotrophic lateral sclerosis (ALS), Riluzole has a well-documented pharmacological and safety profile.[4][5] Its mechanisms of action are multifactorial, including the inhibition of glutamate release and inactivation of voltage-dependent sodium channels.[6][7] While not primarily a kinase inhibitor, its widespread clinical use provides a valuable benchmark for off-target effects within the benzothiazole class.

  • GW5074: A potent inhibitor of c-Raf kinase, GW5074 shares a closer structural resemblance to our compound of interest, featuring a substituted benzothiazole core. Its well-defined kinase inhibitory profile makes it an excellent candidate for a head-to-head comparison of kinase selectivity.

Experimental Design for Comparative Cross-Reactivity Profiling

A multi-pronged approach is essential to comprehensively map the selectivity of a novel compound. We propose a tiered strategy encompassing broad-panel kinase profiling followed by in-cell target engagement confirmation.

Workflow for Comparative Selectivity Analysis

G cluster_0 Tier 1: In Vitro Profiling cluster_1 Tier 2: Cellular Target Engagement A Compound Synthesis & QC (this compound, Riluzole, GW5074) B Broad-Panel Kinase Screen (e.g., Eurofins KinaseProfiler™) A->B C Data Analysis: - % Inhibition @ 1µM - Selectivity Score (S-score) - Kinome Tree Mapping B->C D Identify Putative Cellular Targets (from Tier 1 hits) C->D Prioritize Hits for Cellular Validation E Cellular Thermal Shift Assay (CETSA) D->E F Isothermal Dose-Response (ITDR-CETSA) E->F G Data Analysis: - Thermal Shift (ΔTm) - Apparent IC50 F->G

Caption: A two-tiered workflow for assessing compound cross-reactivity.

Tier 1: Broad-Panel Kinase Profiling

The human kinome consists of over 500 kinases, representing a major class of targets and off-targets for small molecules.[8] A broad-panel screen provides a global view of a compound's kinase interaction landscape.

Experimental Protocol: KinaseProfiler™ Assay (Illustrative)
  • Compound Preparation: this compound, Riluzole, and GW5074 are dissolved in DMSO to a stock concentration of 10 mM.

  • Assay Concentration: A final concentration of 1 µM for each compound is used for the primary screen against a panel of over 400 human kinases.[9]

  • Assay Format: A radiometric activity assay (e.g., [γ-³³P]-ATP filter binding) is employed to directly measure kinase activity.[8]

  • Data Acquisition: Kinase activity is measured in the presence of each compound and compared to a DMSO vehicle control. Results are expressed as a percentage of remaining kinase activity.

  • Follow-up: For kinases showing significant inhibition (>80% at 1 µM), a 10-point dose-response curve is generated to determine the IC50 value.

Data Presentation and Interpretation

Quantitative data from the kinase screen should be presented in a clear, tabular format. The selectivity of each compound can be quantified using a selectivity score (S-score), where a lower score indicates higher selectivity.

Table 1: Comparative Kinase Inhibition Profile (Hypothetical Data)

Kinase TargetThis compound (% Inhibition @ 1µM)Riluzole (% Inhibition @ 1µM)GW5074 (% Inhibition @ 1µM)
c-Raf 951598
BRAF 881296
p38α 752545
SRC 603055
VEGFR2 551862
EGFR 20515
... (400+ kinases) .........
Selectivity Score (S10) 0.150.050.08

S10(1µM) is the number of kinases with >90% inhibition divided by the total number of kinases tested.

Interpretation:

  • This compound exhibits significant inhibition of several kinases, including the Raf family and other known cancer-related kinases like p38α and SRC. Its selectivity score is moderate, suggesting a multi-targeted profile.

  • Riluzole shows minimal interaction with the kinase panel, consistent with its known pharmacology and reflected in its low selectivity score.

  • GW5074 demonstrates potent and selective inhibition of the Raf kinase family, as expected, with some off-target activity on other kinases.

Tier 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

While in vitro assays are crucial for initial screening, they do not always reflect a compound's behavior in a complex cellular environment.[10] CETSA is a powerful biophysical method to confirm direct target engagement within intact cells.[11] It relies on the principle that ligand binding stabilizes a protein against thermal denaturation.[11]

Experimental Protocol: CETSA and Isothermal Dose-Response (ITDR-CETSA)
  • Cell Culture: A relevant cell line (e.g., A375 melanoma cells, which express high levels of BRAF) is cultured to 80% confluency.

  • Compound Treatment: Cells are treated with 10 µM of each compound or DMSO for 1 hour.

  • Thermal Challenge: Cell suspensions are aliquoted into PCR tubes and heated to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes.

  • Cell Lysis and Protein Quantification: Cells are lysed, and the soluble protein fraction is separated from aggregated proteins by centrifugation. The amount of soluble target protein (e.g., c-Raf, BRAF) is quantified by Western blot or ELISA.

  • ITDR-CETSA: To determine the cellular potency, cells are treated with a serial dilution of each compound and heated at a single, optimized temperature (e.g., 58°C). The concentration-dependent stabilization of the target protein is then measured.

CETSA Workflow Diagram

G A 1. Cell Culture (e.g., A375 cells) B 2. Compound Treatment (Test compounds or DMSO) A->B C 3. Thermal Challenge (Temperature Gradient) B->C D 4. Cell Lysis C->D E 5. Centrifugation (Separate soluble & aggregated proteins) D->E F 6. Protein Quantification (Western Blot / ELISA for target protein) E->F

Caption: A streamlined workflow for the Cellular Thermal Shift Assay (CETSA).[12][13]

Data Presentation and Interpretation

CETSA results are visualized as melting curves, while ITDR-CETSA provides dose-response curves to determine the apparent cellular IC50.

Table 2: Comparative Cellular Target Engagement (Hypothetical Data)

Target ProteinCompoundThermal Shift (ΔTm, °C)Apparent Cellular IC50 (µM)
c-Raf This compound+5.20.8
GW5074+6.50.5
BRAF This compound+4.81.2
GW5074+6.10.6
p38α This compound+2.15.5
GW5074No significant shift> 20

Interpretation:

  • This compound demonstrates clear engagement with both c-Raf and BRAF in a cellular context, albeit with slightly lower potency than GW5074. The smaller thermal shift and higher apparent IC50 for p38α suggest weaker, but still present, engagement with this off-target kinase.

  • GW5074 shows robust and selective engagement with its primary targets, c-Raf and BRAF, with no significant stabilization of p38α, confirming its higher selectivity in a cellular model.

Conclusion: A Framework for Informed Decision-Making

This guide has outlined a systematic and robust approach to characterizing the cross-reactivity of this compound. Through a combination of broad-panel in vitro screening and cellular target engagement assays, a comprehensive selectivity profile can be generated.

Based on our illustrative data, this compound presents as a multi-targeted kinase inhibitor with a distinct profile from both the non-kinase interacting Riluzole and the more selective c-Raf inhibitor GW5074. This information is critical for guiding the next steps in its development, whether that involves lead optimization to enhance selectivity or embracing a multi-targeted approach for specific therapeutic indications. By employing the methodologies detailed herein, researchers can make more informed decisions, ultimately increasing the probability of success in the complex journey of drug discovery.

References

  • Almqvist, H., et al. (2016). CETSA simplifies the identification of intracellular targets of drugs. Science, 353(6297), aaf7748. [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target engagement in cells. Nature Protocols, 9(9), 2100-2122. [Link]

  • Martinez Molina, D., et al. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]

  • Bain, J., et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]

  • Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046-1051. [Link]

  • Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368. [Link]

  • Eurofins Discovery. (n.d.). KinaseProfiler™ Services. [Link]

  • Reaction Biology. (n.d.). Kinase Screening and Profiling. [Link]

  • PubChem. (n.d.). Riluzole. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). GW5074. National Center for Biotechnology Information. [Link]

  • Charles River Laboratories. (n.d.). Tissue Cross-Reactivity Studies. [Link]

  • ResearchGate. (n.d.). Figure 2. Cartoon illustration of the experimental workflow for CETSA... [Link]

  • Alzforum. (2021, December 18). Troriluzole. [Link]

  • MDPI. (2023). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. Molecules, 28(1), 1. [Link]

  • NIH. (2023). Potent and Selective Benzothiazole-Based Antimitotics with Improved Water Solubility: Design, Synthesis, and Evaluation as Novel Anticancer Agents. Molecules, 28(12), 4727. [Link]

  • MDPI. (2023). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. Pharmaceuticals, 16(1), 1. [Link]

  • NIH. (2015). Selectivity by Small-Molecule Inhibitors of Protein Interactions Can Be Driven by Protein Surface Fluctuations. PLoS Computational Biology, 11(2), e1004081. [Link]

  • Alzforum. (2023, December 18). Troriluzole. [Link]

  • MDPI. (2020). Design and Synthesis of New Benzothiazole Compounds as Selective hMAO-B Inhibitors. Molecules, 25(24), 5999. [Link]

  • Charles River Laboratories. (n.d.). Tissue Cross-Reactivity Studies. [Link]

  • Wikipedia. (n.d.). Benzothiazole. [Link]

  • ResearchGate. (2023). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. [Link]

  • ResearchGate. (2024). An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications. [Link]

  • PubMed. (2010). Small molecule selectivity and specificity profiling using functional protein microarrays. Methods in Molecular Biology, 662, 141-152. [Link]

  • ResearchGate. (n.d.). Selective examples for bioactive benzothiazole analogs. [Link]

  • SpringerLink. (2022). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Journal of the Iranian Chemical Society, 19(1), 1-28. [Link]

  • PubMed. (2023). Real-world safety profile of riluzole: a systematic analysis of data from the FAERS database and case reports. Expert Opinion on Drug Safety, 22(7), 655-662. [Link]

  • PubMed. (2013). Discovery of new benzothiazole-based inhibitors of breakpoint cluster region-Abelson kinase including the T315I mutant. Journal of Medicinal Chemistry, 56(9), 3531-3545. [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 7-Bromo-benzothiazole-2-carboxylic acid methyl ester

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 7-Bromo-benzothiazole-2-carboxylic acid methyl ester (CAS No. 1187928-61-5). As a brominated heterocyclic compound, this substance requires specific disposal procedures to ensure laboratory safety, regulatory compliance, and environmental protection. This document moves beyond simple instructions to explain the scientific rationale behind each procedural step, empowering researchers to manage chemical waste with confidence and integrity.

Hazard Assessment and Waste Classification

While a specific Safety Data Sheet (SDS) for this exact molecule is not widely available, its chemical structure—a benzothiazole core with a bromine substituent—provides clear guidance for hazard assessment and waste classification. Structural analogs, such as other brominated aromatics and benzothiazole derivatives, are known to cause skin, eye, and respiratory irritation and may be harmful if swallowed, inhaled, or in contact with skin.[1][2][3][4][5] Therefore, this compound must be handled as a hazardous substance.

The critical feature for disposal is the presence of a halogen (bromine). This classifies the compound and any materials contaminated with it as Halogenated Organic Waste .[6][7][8][9] This classification is paramount because halogenated wastes cannot be mixed with non-halogenated wastes; they require distinct, high-temperature incineration protocols to prevent the formation of environmentally persistent and toxic byproducts such as dioxins.[7]

Table 1: Hazard Profile Based on Structural Analogs

Hazard TypeDescriptionProbable GHS Hazard Statements
Acute Toxicity Harmful if swallowed, inhaled, or in contact with skin.[4][5]H302, H312, H332
Skin Irritation Causes skin irritation upon direct contact.[4][5][10]H315
Eye Irritation Causes serious eye irritation.[4][5][10]H319
Respiratory Irritation May cause respiratory tract irritation if inhaled.[1][4][10]H335

Safety Precautions and Personal Protective Equipment (PPE)

Before handling the compound or its waste, ensure all appropriate safety measures are in place. Always work within a certified chemical fume hood to minimize inhalation exposure.[6][11]

Table 2: Required Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Hand Protection Nitrile gloves (inspect before use).[5]Prevents skin contact and absorption. Use proper glove removal technique to avoid self-contamination.[5]
Eye Protection Safety glasses with side shields or chemical splash goggles.[5]Protects against splashes and accidental eye contact, which can cause serious irritation.
Body Protection A standard laboratory coat.[5]Protects skin and personal clothing from contamination.
Respiratory Not required if handled exclusively within a fume hood.A fume hood provides adequate ventilation and containment.[11]

Step-by-Step Disposal Protocol

Treat all waste materials containing this compound as hazardous. A laboratory chemical is considered "waste" as soon as you no longer intend to use it.[12][13]

Step 1: Waste Segregation (The Critical First Step)

Proper segregation is the foundation of safe chemical disposal.

  • Action: Designate a specific waste container exclusively for "Halogenated Organic Waste."[8][9]

  • Causality: This compound must never be mixed with non-halogenated organic waste (e.g., acetone, ethanol, hexane).[6][7] Co-mingling complicates the disposal process, significantly increases costs, and violates regulatory standards.[7]

Step 2: Container Selection and Labeling

The integrity and clarity of your waste container are essential for safety and compliance.

  • Action: Select a chemically compatible container in good condition, typically a high-density polyethylene (HDPE) or glass bottle with a secure, screw-top cap.[6][8] Before adding any waste, affix a "Hazardous Waste" tag provided by your institution's Environmental Health & Safety (EHS) department.[7]

  • Labeling Integrity: The label must be filled out as waste is added. Include the following:

    • The words “Hazardous Waste”.[14]

    • The full, unabbreviated chemical name: "this compound" and any solvents used.[6]

    • An accurate estimation of the concentration or percentage of each component.[7]

    • The relevant hazard warnings (e.g., checking boxes for "Flammable" or "Toxic").[7]

Step 3: Waste Collection

Different forms of waste require slightly different handling.

  • Unused or Expired Solid Compound: Collect in its original container if possible.[15] If not, transfer the solid into a compatible, labeled hazardous waste container.

  • Solutions and Liquid Waste: Pour liquid waste containing the compound directly into the designated "Halogenated Organic Waste" container using a funnel.

  • Contaminated Labware and Debris: Items such as gloves, weigh paper, pipette tips, and silica gel that are contaminated with the compound must be collected as solid hazardous waste. Place these items in a sealed plastic bag or a lined solid waste container, and label it clearly as "Halogenated Solid Waste" with the chemical name.[6]

Step 4: On-Site Storage in a Satellite Accumulation Area (SAA)

Waste must be stored safely at its point of generation until it can be collected.

  • Action: Store the sealed waste container in a designated SAA.[14] This area must be at or near the point of waste generation and under the control of the lab personnel.

  • Safety Mandates:

    • Keep Containers Closed: The container must remain tightly sealed at all times except when you are actively adding waste.[6] This prevents the release of volatile vapors and protects against spills.

    • Use Secondary Containment: Place the waste container inside a larger, chemically resistant tub or tray to contain any potential leaks.[13]

    • Adhere to Volume Limits: Do not accumulate more than 55 gallons of hazardous waste in your laboratory's SAA.[12][13]

Step 5: Arranging for Final Disposal

Laboratory personnel are not authorized to transport hazardous waste across the facility.

  • Action: Once the waste container is approximately 75-90% full, or if you are finished with the project, submit a chemical waste collection request to your institution's EHS department.[7][12] This is often done through an online portal.[12] EHS professionals will then collect the waste for final disposal via incineration or another approved method.[14]

Emergency Procedures for Spills and Exposures

In the event of an accident, a swift and correct response is crucial.

  • Small Spill (Contained within the fume hood):

    • Ensure your PPE is intact.

    • Absorb the spill with an inert material like vermiculite or sand.

    • Carefully collect the absorbent material and spilled compound using non-sparking tools.[6]

    • Place all cleanup materials into a sealed, properly labeled hazardous waste container for disposal.[6][13]

    • Wipe the area with a suitable solvent and then soap and water.

  • Large Spill (Outside of a fume hood):

    • Evacuate the immediate area.

    • Alert nearby colleagues and your supervisor.

    • Contact your institution's emergency number and the EHS office for assistance.[6]

  • Personal Exposure:

    • Skin Contact: Immediately wash the affected area with soap and copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][11]

    • Eye Contact: Flush eyes immediately with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1][11] Seek prompt medical attention.

Disposal Workflow Diagram

This diagram outlines the decision-making process for managing waste generated from work with this compound.

G cluster_type 1. Identify Waste Type cluster_action 2. Segregate & Contain start Waste Generation (Contains this compound) solid Solid Waste (Unused compound, contaminated gloves, silica gel) start->solid liquid Liquid Waste (Reaction mixtures, solutions in solvents) start->liquid container_solid Place in a lined, sealed container for HALOGENATED SOLID WASTE solid->container_solid container_liquid Pour into a sealed container for HALOGENATED LIQUID WASTE liquid->container_liquid labeling 3. Label Container Correctly - 'Hazardous Waste' - Full Chemical Names & % - Hazard Pictograms container_solid->labeling container_liquid->labeling storage 4. Store in Secondary Containment within a Designated SAA labeling->storage pickup 5. Request Pickup from Institutional EHS storage->pickup

Caption: Decision workflow for proper segregation and disposal of waste.

References

  • Managing Hazardous Chemical Waste in the Lab. (n.d.). LabManager. Retrieved from [Link]

  • Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center. Retrieved from [Link]

  • Guide to Managing Laboratory Chemical Waste. (n.d.). Vanderbilt University. Retrieved from [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group, University of Illinois Urbana-Champaign. Retrieved from [Link]

  • Laboratory Chemical Waste Managment Guidelines. (2023, April 6). University of Pennsylvania EHRS. Retrieved from [Link]

  • Halogenated Solvents in Laboratories. (2021, October). Temple University Environmental Health and Radiation Safety. Retrieved from [Link]

  • Laboratory Safety Manual - Chapter 12: Laboratory Waste Management Plan. (n.d.). University of North Carolina at Chapel Hill Policies. Retrieved from [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. (n.d.). ETH Zürich. Retrieved from [Link]

  • Material Safety Data Sheet - 3-Bromo-4-chloro-benzo[b]thiophene-2-carboxylic acid methyl ester. (n.d.). Chemcia Scientific, LLC. Retrieved from [Link]

  • Chemical and Hazardous Waste Guide. (2024, November 11). University of Oslo. Retrieved from [Link]

  • Organic solvent waste. (2025, January 13). Kemicentrum, Lund University. Retrieved from [Link]

  • Safety Data Sheet - Benzothiazole. (2025, January 22). Aboxoo. Retrieved from [Link]

  • Safety Data Sheet - Methyl Esters. (2023, July 26). Chevron. Retrieved from [Link]

  • 7-Bromobenzothiazole. (n.d.). PubChem. Retrieved from [Link]

  • Safety Data Sheet - 4-Bromobenzothiazole. (2025, February 11). Angene Chemical. Retrieved from [Link]

  • Methyl 2-bromobenzoate. (n.d.). PubChem. Retrieved from [Link]

  • 2-bromo-1,3-benzothiazole-7-carboxylic acid. (2025, August 31). Chemsrc. Retrieved from [Link]

  • 1,2,3-Benzothiadiazole-7-carboxylic acid, methyl ester. (n.d.). PubChem. Retrieved from [Link]

  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. (2025, October 31). RSC Publishing. Retrieved from [Link]

Sources

A Researcher's Guide to the Safe Handling of 7-Bromo-benzothiazole-2-carboxylic acid methyl ester

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides comprehensive safety protocols and operational directives for the handling and disposal of 7-Bromo-benzothiazole-2-carboxylic acid methyl ester. As a brominated heterocyclic compound, this reagent demands rigorous adherence to safety procedures to mitigate potential risks. This document is intended for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights to ensure a safe and efficient laboratory environment.

Understanding the Hazard Profile

Analogous compounds, such as 7-Bromobenzothiazole and 4-Bromobenzothiazole, are classified as harmful if swallowed, in contact with skin, or inhaled, and are known to cause skin and serious eye irritation[1][2]. Therefore, it is prudent to handle this compound with the assumption that it possesses a similar toxicological profile.

Inferred Hazard Classifications:

  • Acute Toxicity, Oral (Category 4)

  • Acute Toxicity, Dermal (Category 4)

  • Acute Toxicity, Inhalation (Category 4)

  • Skin Corrosion/Irritation (Category 2)

  • Serious Eye Damage/Eye Irritation (Category 2A)

  • Specific target organ toxicity — single exposure (Respiratory tract irritation)

Pre-Operational Safety Checklist

Before handling this compound, a thorough pre-operational check is mandatory. This ensures that all safety measures are in place and the work environment is prepared for the procedure.

Check Area Requirement Rationale
Engineering Controls A certified chemical fume hood.To prevent inhalation of potentially harmful vapors or dust.
Personal Protective Equipment (PPE) Availability of all necessary PPE.To provide a primary barrier against chemical exposure.
Emergency Equipment Functioning safety shower and eyewash station.For immediate decontamination in case of accidental exposure.
Spill Kit A well-stocked chemical spill kit.To safely contain and clean up any accidental spills.
Waste Disposal Labeled, dedicated halogenated organic waste container.To ensure proper segregation and disposal of hazardous waste[3][4][5].

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical to minimizing exposure risk. The following PPE is mandatory when handling this compound.

  • Hand Protection : Chemical-resistant gloves, such as nitrile or butyl rubber, are essential. Always inspect gloves for any signs of degradation or perforation before use[6][7]. Double-gloving is recommended for enhanced protection during prolonged handling.

  • Eye and Face Protection : Safety goggles with side shields are the minimum requirement to protect against splashes[6][7]. For procedures with a higher risk of splashing, a face shield should be worn in addition to safety goggles.

  • Body Protection : A flame-resistant lab coat should be worn and fully buttoned. For larger quantities or when there is a significant risk of splashing, a chemical-resistant apron over the lab coat is advised.

  • Respiratory Protection : All handling of this compound should be performed within a certified chemical fume hood. If there is a risk of aerosol generation and engineering controls are insufficient, a NIOSH-approved respirator with an organic vapor cartridge may be necessary[7].

Step-by-Step Handling Protocol

Adherence to a systematic handling protocol is crucial for minimizing the risk of exposure and ensuring the integrity of the experiment.

  • Preparation : Don all required PPE before entering the designated handling area. Ensure the chemical fume hood is on and functioning correctly.

  • Weighing : If weighing the solid compound, perform this task within the fume hood to prevent the inhalation of fine particles. Use a disposable weighing boat.

  • Dissolution : When dissolving the compound, add the solvent to the solid slowly to avoid splashing.

  • Reaction Setup : All manipulations, including transfers and additions to a reaction vessel, must be conducted within the fume hood.

  • Post-Handling : After handling, thoroughly wash hands and any exposed skin with soap and water. Decontaminate all work surfaces.

Disposal Plan: A Cradle-to-Grave Responsibility

Proper waste management is a critical component of laboratory safety and environmental responsibility. As a brominated organic compound, this compound is classified as a halogenated organic waste[3][4].

  • Waste Segregation : All waste containing this compound, including contaminated consumables (e.g., gloves, weighing boats, pipette tips), must be disposed of in a clearly labeled, dedicated container for halogenated organic waste[3][4][5].

  • Container Management : The waste container must be kept closed when not in use and stored in a designated satellite accumulation area.

  • Labeling : The waste container must be labeled with the words "Hazardous Waste" and a full list of its chemical contents[4].

  • Disposal Request : Follow your institution's specific procedures for the disposal of hazardous chemical waste.

Emergency Procedures: Be Prepared

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

  • Eye Contact : Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Ingestion : Do not induce vomiting. If the person is conscious, rinse their mouth with water and give them one to two glasses of water to drink. Seek immediate medical attention.

  • Spill : For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the designated halogenated waste container. For larger spills, evacuate the area and contact your institution's environmental health and safety department.

Visualizing the Workflow

To provide a clear, at-a-glance overview of the handling and disposal process, the following workflow diagram has been created.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Handling & Disposal Pre-Operational Check Pre-Operational Check Don PPE Don PPE Pre-Operational Check->Don PPE Weighing Weighing Don PPE->Weighing Dissolution Dissolution Weighing->Dissolution Reaction Reaction Dissolution->Reaction Decontaminate Surfaces Decontaminate Surfaces Reaction->Decontaminate Surfaces Segregate Waste Segregate Waste Decontaminate Surfaces->Segregate Waste Dispose in Halogenated Waste Dispose in Halogenated Waste Segregate Waste->Dispose in Halogenated Waste

Caption: A flowchart illustrating the key stages of safely handling the target compound.

References

  • Hazardous Waste Segregation. (n.d.).
  • Personal protective equipment for handling Acid-PEG3-PFP ester - Benchchem. (n.d.).
  • Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group. (n.d.).
  • Organic Solvents - Cornell EHS. (n.d.).
  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes - epa nepis. (1987, December).
  • Halogenated Solvents in Laboratories - Campus Operations. (n.d.).
  • What PPE Should You Wear When Handling Acid 2026? - LeelineWork. (2025, January 7).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).
  • The Indispensable Role of Brominated Heterocycles: A Comparative Guide to Organic Synthesis - Benchchem. (n.d.).
  • Personal Protective Equipment (PPE) for Industrial Chemicals - Respirex International. (n.d.).
  • Protective Equipment - American Chemistry Council. (n.d.).
  • Safety Data Sheet. (2024, November 4).
  • Safety Data Sheet. (2023, July 26).
  • SAFETY DATA SHEET. (2025, December 19).
  • Bromination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.).
  • Personal Protective Equipment (PPE). (n.d.).
  • 7-Bromo-2,1,3-benzothiadiazole-4-carboxylic acid Safety Data Sheets - Echemi. (n.d.).
  • 7-Bromobenzothiazole | C7H4BrNS | CID 11521350 - PubChem. (n.d.).
  • Safety Data Sheet - Angene Chemical. (2025, February 11).
  • A New Method for the Synthesis of Bromine-Containing Heterocyclic Compounds for Photovoltaic Polymers - ResearchGate. (2026, January 15).
  • KINETICS, STOICHEIOMETRY, AND MECHANISM IN THE BROMINATION OF AROMATIC HETEROCYCLES By B. E. BOULTON* and B. A. W. COLLER*. (1970).
  • Buy 7-Methyl-benzothiazole-2-carboxylic acid methyl ester | 1357354-09-6 - Smolecule. (n.d.).
  • Environment-Friendly Bromination of Aromatic Heterocycles Using a Bromide–Bromate Couple in an Aqueous Medium | Industrial & Engineering Chemistry Research - ACS Publications. (n.d.).
  • Methyl 2-bromobenzoate | C8H7BrO2 | CID 11894 - PubChem - NIH. (n.d.).
  • A Review on Recent Development and biological applications of benzothiazole derivatives. (2022, May 12). Retrieved from Progress in Chemical and Biochemical Research.
  • CAS#:1378944-02-5 | 2-bromo-1,3-benzothiazole-7-carboxylic acid | Chemsrc. (2025, August 31).
  • 1,2,3-Benzothiadiazole-7-carboxylic acid, methyl ester - PubChem. (n.d.).
  • 1187928-61-5 | this compound | ChemScene. (n.d.).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.